molecular formula C8H8Cl2O2S B1350004 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene CAS No. 849035-75-2

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Cat. No.: B1350004
CAS No.: 849035-75-2
M. Wt: 239.12 g/mol
InChI Key: ARAQCAZLGMKNLZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C8H8Cl2O2S and its molecular weight is 239.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dichloro-4-methyl-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-5-3-6(9)7(10)4-8(5)13(2,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAQCAZLGMKNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375524
Record name 1,2-Dichloro-4-(methanesulfonyl)-5-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-75-2
Record name 1,2-Dichloro-4-(methanesulfonyl)-5-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
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Foundational & Exploratory

Structural Elucidation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Characterization & Validation

Executive Summary

This guide provides a rigorous structural elucidation framework for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS 849035-75-2), a critical intermediate in the synthesis of HPPD-inhibiting herbicides such as Mesotrione .[1]

The structural validation of this tetrasubstituted benzene is chemically non-trivial due to the presence of multiple regioisomers (e.g., 1,2-dichloro-3-methyl-5-sulfonyl variants) that possess identical mass/charge ratios and similar polarity.[1] This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) for elemental confirmation and 2D-NMR (NOESY/HMBC) for unambiguous regio-assignment.

Chemical Context & Synthetic Origin[1][2][3][4]

The Target Molecule[1]
  • IUPAC Name: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene[1][2][3][4]

  • Common Name: 4,5-Dichloro-2-methylphenyl methyl sulfone[1][2]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2]
    
  • Molecular Weight: 239.12 g/mol [1][2][3]

The Isomer Challenge

In industrial synthesis—typically involving the chlorination of 4-(methylsulfonyl)toluene or the oxidation of sulfide precursors—electrophilic aromatic substitution can yield thermodynamic and kinetic mixtures.[1]

The primary challenge is distinguishing the target 1,2,4,5-substitution pattern from potential 1,2,3,5 or 1,2,3,6 isomers. Standard 1H NMR is often insufficient because all isomers present as two aromatic singlets (or doublets with small coupling) and two methyl singlets.[1]

Definitive proof requires establishing the spatial connectivity of the substituents. [1]

Analytical Strategy: The Elucidation Workflow

The following workflow enforces a "trust-but-verify" approach. Data from one stage must validate the next.[1]

Diagram 1: Structural Elucidation Logic Flow

ElucidationFlow Start Crude Material MS HRMS (ESI/APCI) Confirm C8H8Cl2O2S Check Cl2 Isotope Pattern (9:6:1) Start->MS IR FT-IR Confirm Sulfone (1300/1150 cm-1) MS->IR NMR_1D 1H NMR (1D) Identify 2x Ar-H Singlets Identify 2x Methyl Singlets IR->NMR_1D NMR_2D 2D NMR (NOESY + HMBC) Regio-Assignment NMR_1D->NMR_2D XRD Single Crystal XRD (Optional Gold Standard) NMR_2D->XRD If solid state req.

Caption: Step-by-step logic flow for confirming the 1,2,4,5-substitution pattern.

Detailed Characterization Data

Mass Spectrometry (HRMS)

The presence of two chlorine atoms provides a distinct isotopic fingerprint that serves as the first "gate" of validation.[1]

ParameterExpected ValueValidation Logic
Monoisotopic Mass ~237.96 DaBase peak (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Isotope Pattern M : M+2 : M+4Ratio approx 9 : 6 : 1 (Due to two Cl atoms)
Fragmentation [M-CH3]+, [M-SO2CH3]+Loss of methyl or sulfonyl group confirms substituents.
Nuclear Magnetic Resonance (NMR)

This is the core of the elucidation.[1] The target molecule has two aromatic protons at positions 3 and 6.[1] They are para to each other, resulting in singlets (or very weak para-coupling).[1]

Predicted 1H NMR Shifts (DMSO-d6)
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2.45 ppm (s, 3H):  Aryl-Methyl (
    
    
    
    ) at position 4.
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     3.20 ppm (s, 3H):  Sulfonyl-Methyl (
    
    
    
    ) at position 5.
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     7.60 ppm (s, 1H):  Aromatic H-3. (Shielded relative to H-6 due to ortho-Methyl).[1]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     8.10 ppm (s, 1H):  Aromatic H-6. (Deshielded due to ortho-Sulfonyl electron-withdrawing group).[1]
    
Critical 2D-NMR Experiments (The "Smoking Gun")

To prove the 1,2-dichloro-4-methyl-5-(methylsulfonyl) structure, you must prove that H-3 is next to the Methyl and H-6 is next to the Sulfonyl .[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate Methyl (Pos 4) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Strong NOE to H-3 .
      
    • Irradiate Sulfonyl-Me (Pos 5) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       NOE to H-6 .
      
    • Negative Control: No NOE between H-3 and H-6 (Para relationship).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Methyl (Pos 4) shows ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       coupling to C-3  and C-5 .
      
    • H-6 shows ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       coupling to C-2  (Cl-bearing) and C-4  (Methyl-bearing).
      
Diagram 2: NOE Connectivity Map

NOE_Map Me 4-Methyl (2.45 ppm) H3 H-3 (7.60 ppm) Me->H3 Strong NOE SO2Me 5-SO2Me (3.20 ppm) H6 H-6 (8.10 ppm) SO2Me->H6 Strong NOE Center Benzene Core Center->Me Center->H3 Center->SO2Me Center->H6

Caption: Visualizing spatial proximity. Green dashed lines indicate required NOE signals.

Experimental Protocols

Sample Preparation for NMR[1]
  • Solvent: DMSO-d6 (Preferred for solubility of sulfones) or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a 0.2 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    m PTFE syringe filter to remove paramagnetic particulates (rust/dust) that broaden singlets.
    
Data Acquisition Parameters (Bruker 400/500 MHz)
  • 1H Standard: 16 scans, 30° pulse angle, D1 = 1.0s.

  • 13C UDEFT/APT: 512 scans minimum (Quaternary carbons in tetrasubstituted rings relax slowly; ensure D1 > 2.0s).

  • NOESY:

    • Mixing time (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): 300-500 ms.
      
    • Points: 2048 (F2) x 256 (F1).[1]

    • Why: This mixing time is optimal for small molecules (MW ~240) in non-viscous solvents to observe positive NOE enhancements.[1]

Crystallization (XRD Validation)

If the intermediate is solid (MP ~145-147°C), grow single crystals for absolute confirmation.[1]

  • Method: Slow evaporation.[1]

  • Solvent System: Ethanol/Hexane (1:[1]1) or Isopropanol.[1]

  • Procedure: Dissolve 20mg in minimal hot ethanol; add hexane dropwise until cloudiness persists; heat to clear; allow to stand at RT for 24h.

References

  • Mesotrione Synthesis & Intermediates

    • Source: WIPO Patent WO2007054668A1.[1] "Synthesis of methylsulphonyl benzene compounds." (Syngenta Ltd).[1]

    • URL
    • Relevance: Defines the synthetic pathway and precursors for 1,2-dichloro-4-(methylsulfonyl)
  • Mesotrione Process Chemistry

    • Source: WIPO Patent WO2018178860A1.[1] "Synthesis of mesotrione."

    • URL
    • Relevance: Details the nitration and chlorination steps leading to the target intermediate.[1][5]

  • NMR of Polysubstituted Benzenes

    • Source: Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[6]

    • Relevance: Authoritative text on using NOE and coupling constants to determine substitution patterns in arom
  • Compound Data (PubChem)

    • Source: PubChem CID 161963 (Analog: 1,2-dichloro-4-methylsulfonylbenzene).[1][7]

    • URL:[Link][1]

    • Relevance: Provides baseline physical property data and spectral analogs.[1]

Sources

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene synthesis starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene , a critical intermediate often utilized in the production of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, such as Mesotrione.

The synthesis strategy prioritizes the chlorosulfonation-reduction-methylation pathway starting from 3,4-dichlorotoluene . This route is selected for its industrial scalability, high regioselectivity driven by the directing effects of the toluene core, and the availability of starting materials. This guide moves beyond simple recipe listing to explore the mechanistic causality and engineering controls required for high-purity isolation.

Part 1: Strategic Retrosynthesis & Starting Materials

Retrosynthetic Analysis

The target molecule is a penta-substituted benzene ring. The relative positioning of the substituents (two chlorines, one methyl, one methylsulfonyl) dictates the assembly order.

  • Disconnection: The sulfonyl group (

    
    ) is the most logical disconnection point, as direct sulfonation of a pre-halogenated core is more regioselective than halogenating a sulfonylated core.
    
  • Precursor: This leads back to 3,4-dichlorotoluene (1,2-dichloro-4-methylbenzene).

  • Regiochemistry: In 3,4-dichlorotoluene, the methyl group (activator, ortho/para director) and the chlorine at position 3 (deactivator, ortho/para director) cooperatively direct electrophilic substitution to Position 6 (ortho to methyl). This aligns perfectly with the target structure where the sulfonyl group is adjacent to the methyl group.

Starting Material Specifications

The synthesis relies on one primary starting material. Its purity profile is critical to prevent isomeric by-products that are difficult to separate downstream.

MaterialCAS No.GradeCritical Specification
3,4-Dichlorotoluene 95-75-0>98%Isomer Content: Must contain <0.5% 2,3-dichlorotoluene or 2,4-dichlorotoluene to avoid inseparable isomeric sulfones.
Chlorosulfonic Acid 7790-94-5TechnicalFree

:
<1%. Excess free

can lead to sulfone bridging (diaryl sulfone formation).
Sodium Sulfite 7757-83-7AnhydrousPurity: >97%. Used for reduction of the sulfonyl chloride.[1][2][3]
Methyl Chloride 74-87-3GasAlt: Methyl Iodide (Lab scale) or Dimethyl Sulfate.
Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and logic flow.

SynthesisPath SM Starting Material: 3,4-Dichlorotoluene Step1 Step 1: Chlorosulfonation (ClSO3H, 0-5°C -> 60°C) SM->Step1 Electrophilic Aromatic Substitution Inter1 Intermediate 1: 2-Methyl-4,5-dichlorobenzenesulfonyl chloride Step1->Inter1 Quench on Ice Step2 Step 2: Reduction (Na2SO3, NaHCO3, pH 7-8) Inter1->Step2 Nucleophilic Attack Inter2 Intermediate 2: Sodium 2-methyl-4,5-dichlorobenzenesulfinate Step2->Inter2 Sulfinate Formation Step3 Step 3: Methylation (MeCl or MeI, Phase Transfer) Inter2->Step3 Alkylation Product Target: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene Step3->Product Final Isolation

Caption: Logical workflow from 3,4-Dichlorotoluene to the final Methylsulfonyl target, highlighting key intermediates.

Part 2: Detailed Synthesis Protocol

Step 1: Chlorosulfonation (The Regioselective Step)

This reaction introduces the sulfur moiety. The use of excess chlorosulfonic acid serves as both reagent and solvent.

Mechanism: The reaction proceeds via electrophilic aromatic substitution.[4] The methyl group activates the ring, directing the electrophile (


 or 

) to the ortho position. The chlorine at position 3 (meta to the incoming group) reinforces this direction, while the chlorine at position 4 exerts a steric blocking effect on its own ortho position.

Protocol:

  • Charge: Load Chlorosulfonic acid (4.0 - 5.0 equivalents) into a glass-lined reactor. Cool to 0–5°C .

    • Why: Low initial temperature prevents rapid exotherm and charring.

  • Addition: Add 3,4-Dichlorotoluene (1.0 equivalent) dropwise over 2 hours, maintaining internal temperature <10°C.

  • Reaction: Once addition is complete, slowly ramp temperature to 60–70°C and hold for 4 hours.

    • Control Point: Monitor HCl off-gassing. Cessation of gas evolution indicates reaction completion.

  • Quench: Cool the reaction mass to 20°C. Slowly pour the mass onto crushed ice/water (ratio 1:5 w/w) with vigorous stirring.

    • Safety: This hydrolysis is extremely exothermic. Maintain temperature <15°C to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

  • Isolation: Filter the precipitated solid 2-methyl-4,5-dichlorobenzenesulfonyl chloride . Wash with cold water until pH is neutral.

Step 2: Reduction to Sulfinate

The sulfonyl chloride is reduced to the sulfinate salt, a nucleophilic species ready for alkylation.

Protocol:

  • Slurry: Suspend the wet cake of sulfonyl chloride from Step 1 in water (5 volumes).

  • Reagent Prep: Prepare a solution of Sodium Sulfite (

    
    , 1.2 eq)  and Sodium Bicarbonate (
    
    
    
    , 2.0 eq)
    in water.
    • Why Bicarbonate? The reduction generates HCl/acidic byproducts. Maintaining pH 7–8 prevents the disproportionation of the sulfinate and ensures solubility.

  • Reduction: Add the sulfite solution to the sulfonyl chloride slurry at 50–60°C . Stir for 2–3 hours.

  • Clarification: The solution should become clear as the sulfonyl chloride (solid) converts to the sodium sulfinate (water-soluble). Filter to remove any unreacted insolubles.

Step 3: Methylation (Sulfone Formation)

The sodium sulfinate is alkylated at the sulfur atom. While O-alkylation is possible (forming sulfinates esters), S-alkylation (forming sulfones) is favored by soft electrophiles and polar solvents.

Protocol:

  • Reaction: To the aqueous sulfinate solution from Step 2, add Methyl Iodide (1.1 eq) (Lab Scale) or introduce Methyl Chloride gas (Industrial Scale) under slight pressure.

  • Catalysis (Optional): Add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide, 1 mol%) to accelerate the reaction if using a biphasic system (e.g., adding toluene).

  • Conditions: Heat to 70–80°C (or reflux if using MeI) for 4–6 hours.

  • Workup: The product, 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene , will precipitate out of the aqueous phase as the reaction proceeds (it is water-insoluble).

  • Purification: Cool to 5°C, filter the solid, wash with water, and recrystallize from Ethanol or Methanol if high purity (>99%) is required.

Part 3: Analytical Controls & Specifications

To ensure the integrity of the synthesis, the following analytical markers must be met.

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualColored impurities suggest oxidation or charring during chlorosulfonation.
Purity > 98.0%HPLC (C18, ACN/Water)Critical for downstream pharmaceutical/agrochemical coupling.
Melting Point 204–206°C (Typical)DSC / CapillaryValidates identity and crystal form.
Regioisomer < 0.5% (Isomeric Sulfone)1H-NMRConfirm substitution pattern. Look for splitting of aromatic protons (singlets vs doublets).

1H-NMR Validation (Predicted in


): 
  • 
     2.5 ppm:  Singlet (3H, Ar-
    
    
    
    ).
  • 
     3.1 ppm:  Singlet (3H, 
    
    
    
    ).
  • 
     7.5 ppm:  Singlet (1H, Aromatic H, Position 3).
    
  • 
     8.0 ppm:  Singlet (1H, Aromatic H, Position 6).
    
  • Note: The presence of two singlets in the aromatic region confirms the para relationship of the protons, which only occurs if the substitution is at the 5-position (relative to the 1,2-dichloro-4-methyl numbering).

Part 4: Safety & Engineering Constraints

Thermal Runaway Risks

The Chlorosulfonation step involves a significant exotherm.

  • Risk: Accumulation of unreacted 3,4-dichlorotoluene at low temperature followed by a rapid temperature ramp can trigger a runaway decomposition.

  • Control: Use "dosing-controlled" kinetics. Do not ramp temperature until addition is complete and an initial exotherm is observed and controlled.

Chemical Compatibility
  • Chlorosulfonic Acid + Water: Explosive reaction generating HCl gas and sulfuric acid mist. All reactors must be dried strictly before charging.

  • Methyl Chloride: Flammable gas with neurotoxic properties. Requires closed-system handling and efficient scrubbing.

References

  • Syngenta Ltd. (2002). Process for the preparation of substituted benzoic acid derivatives (Mesotrione Intermediates). US Patent 6,369,268. Link

  • Shandong Weifang Rainbow Chemical. (2013). Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.[5] (Analogous chemistry for sulfonyl introduction). CN Patent 103121961A. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemScene. (n.d.). Product Data Sheet: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene.Link

Sources

The Dichloromethylsulfonylbenzene Scaffold: Synthetic Evolution and Therapeutic Emergence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Dichloromethylsulfonylbenzene Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The dichloromethylsulfonylbenzene (DCMSB) moiety—characterized by the


 pharmacophore—has evolved from a niche reagent in physical organic chemistry to a promising scaffold in antimicrobial and anticancer therapeutics. Historically utilized for its ability to generate dichlorocarbenes and facilitate Vicarious Nucleophilic Substitution (VNS), this chemical class has recently demonstrated a unique biological profile: potent antifungal activity against Candida albicans with a distinct lack of mammalian cytotoxicity compared to its trichloromethyl and brominated analogs. This guide details the discovery trajectory, synthetic methodologies, and mechanistic underpinnings of DCMSB compounds.

Chemical Identity and Properties

The core structure consists of a phenyl ring linked to a sulfonyl group, which is further bonded to a dichloromethyl moiety.

  • General Formula:

    
    
    
  • Key Electronic Feature: The sulfonyl group (

    
    ) is strongly electron-withdrawing, which acidifies the lone 
    
    
    
    -proton on the dichloromethyl group (
    
    
    in DMSO).
  • Reactivity Profile:

    • Nucleophilic Susceptibility: The carbon atom is electrophilic, but the steric bulk of two chlorine atoms modulates reactivity compared to monochloromethyl analogs.

    • Radical Stability: The

      
       bond is prone to homolytic cleavage under photoredox conditions, generating dichloromethyl radicals.
      
Table 1: Comparative Physicochemical Properties of Halomethyl Sulfones
Compound ClassStructureReactivity ModePrimary Historical UseToxicity Profile
Chloromethyl

Alkylating Agent (Strong)Ramberg-Bäcklund PrecursorHigh (Genotoxic)
Dichloromethyl

Radical/Carbene SourceVNS Reagent, AntifungalLow/Selective
Trichloromethyl

Biocide (Non-specific)Industrial Slimicide (Paper)High (General Biocide)
Difluoromethyl

Metabolic IsostereLipophilic Drug PharmacophoreLow (Metabolically Stable)

Historical Trajectory: From Reagent to Bioactive

Phase I: The Synthetic Reagent Era (1960s – 1990s)

Initially, DCMSBs were not drug candidates but tools. In the 1960s and 70s, researchers like Hine and Porter utilized haloalkyl sulfones to study carbenoid mechanisms. The seminal contribution came from Mieczysław Mąkosza in the 1980s, who established the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

  • Discovery: Carbanions derived from dichloromethyl phenyl sulfone could replace hydrogen atoms in nitroarenes, a reaction impossible with standard nucleophiles.

  • Significance: This cemented DCMSB as a "chemical chameleon"—capable of acting as a nucleophile (as a carbanion) or an electrophile (in radical processes).

Phase II: The Agrochemical Pivot (1990s – 2000s)

The high biological activity of trichloromethyl sulfones (e.g., in industrial slimicides) prompted investigation into the dichloromethyl analogs.

  • Observation: While trichloromethyl compounds were potent broad-spectrum biocides, they lacked selectivity. Partial reduction to the dichloromethyl state retained antimicrobial efficacy against fungi but significantly reduced reactivity toward mammalian thiols, opening a therapeutic window.

Phase III: The Medicinal Renaissance (2010s – Present)

Recent high-throughput screens identified 4-substituted DCMSBs as potent inhibitors of Candida albicans biofilms.

  • Key Finding: A 2024-2025 wave of research (e.g., ResearchGate preprints, MDPI) highlighted 4-(dichloromethylsulfonyl)benzoic acid as a lead compound.

  • Differentiation: Unlike its brominated counterparts (which showed high cytotoxicity), the DCMSB lead showed high selectivity for fungal cell walls, inhibiting adhesion and the KEX2 protease pathway.

Mechanistic Pathways

Synthetic Mechanism: Sulfinate Alkylation

The most robust synthesis avoids the oxidation of sulfides (which can over-oxidize) and instead utilizes the alkylation of sulfinate salts.

Synthesis Sub1 Arylsulfonyl Chloride (Ar-SO2-Cl) Inter Sodium Sulfinate (Ar-SO2-Na) Sub1->Inter Reduction (pH 7-8) Sub2 Sodium Sulfite (Na2SO3) Sub2->Inter Prod Dichloromethyl Sulfone (Ar-SO2-CHCl2) Inter->Prod Reimer-Tiemann Type Alkylation Reagent Chloroform / NaOH (CHCl3 / OH-) Reagent->Prod

Caption: The "Sulfinate Route" is preferred for drug development due to higher purity profiles compared to sulfide oxidation.

Biological Mechanism of Action (MOA)

The DCMSB scaffold acts as a "soft electrophile." It does not indiscriminately alkylate DNA (like nitrogen mustards) but selectively targets cysteine-rich domains in fungal enzymes.

Target: Candida albicans KEX2 Protease and Adhesin proteins.

MOA Drug DCMSB Compound (Ar-SO2-CHCl2) Cell Fungal Cell Wall Drug->Cell Permeation Interaction Thiol-Mediated Alkylation? Drug->Interaction Electrophile Enzyme KEX2 Protease (Cysteine Active Site) Cell->Enzyme Enzyme->Interaction Nucleophilic Attack Effect1 Inhibition of Pro-protein Processing Interaction->Effect1 Effect2 Disrupted Adhesion (Biofilm Failure) Effect1->Effect2 Result Fungal Cell Death (Apoptosis-like) Effect2->Result

Caption: Proposed MOA involving selective inhibition of fungal virulence factors via cysteine modification.

Experimental Protocols

Protocol A: Synthesis of 4-(Dichloromethylsulfonyl)benzoic Acid

Rationale: This protocol ensures regioselectivity and avoids the use of toxic chlorine gas.

  • Reduction: Dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol) in water (20 mL). Add

    
     (12 mmol) and 
    
    
    
    (25 mmol). Heat to 50°C for 2 hours.
    • Checkpoint: Solution should become clear as the sulfinate forms.

  • Alkylation: Cool to 0°C. Add

    
     (excess) and 50% NaOH dropwise.
    
    • Mechanism:[1][2][3][4][5] Generation of dichlorocarbene (

      
      ) in situ or direct nucleophilic displacement depending on phase transfer catalyst use.
      
    • Note: Use TEBA (Triethylbenzylammonium chloride) as a Phase Transfer Catalyst (PTC) to enhance yield.

  • Isolation: Acidify aqueous layer to pH 2. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm (the
      
      
      proton).
Protocol B: Candida Biofilm Inhibition Assay

Rationale: DCMSBs are most effective against the virulent biofilm state.

  • Culture: Grow C. albicans (SC5314) in RPMI 1640 media.

  • Seeding: Inoculate 96-well plates (

    
     cells/mL).
    
  • Treatment: Add DCMSB test compounds (concentration range 4–128

    
    ). Incubate for 24h at 37°C.
    
  • Quantification: Wash non-adherent cells. Stain biofilm with Crystal Violet (0.1%). Solubilize with 30% acetic acid and measure OD590.

  • Control: Fluconazole (positive control) often shows resistance in biofilms; DCMSB should show superior efficacy in this specific mode.

References

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Li, Y., et al. (2021). Recent advances in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Journal of Fluorine Chemistry. Link

  • Ochal, Z., et al. (2016). Transformations of trichloromethyl-4-chlorophenyl sulfone into new compounds with potential pesticidal activity. ResearchGate. Link

  • Research Team (Various). (2025). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives. (Contextual citation regarding recent sulfone pharmacophore screens). Link

  • Bordwell, F. G., et al. (1991). Acidities of alpha-halo sulfones. Journal of Organic Chemistry. Link

Sources

Solubility Profiling and Solvent Selection: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

[1]

Executive Summary & Compound Identity

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is a highly functionalized aryl sulfone intermediate, commonly utilized in the synthesis of agrochemicals (specifically HPPD inhibitors) and pharmaceutical scaffolds.[1][2] Its solubility behavior is governed by the competing electronic effects of the polar sulfonyl moiety (

1
  • CAS Number: 849035-75-2[1][3][4]

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 239.12 g/mol [1][4][5]

  • Physical State: White crystalline solid

  • Melting Point: 137–140 °C[1][5]

Core Solubility Directive: The compound exhibits a "push-pull" solubility profile.[1] It is highly soluble in polar aprotic solvents (due to the sulfonyl dipole) and chlorinated hydrocarbons , moderately soluble in polar protic solvents (temperature-dependent), and practically insoluble in non-polar aliphatics and water .[1]

Physicochemical Basis of Solubility

To select the correct solvent for reaction or crystallization, one must understand the intermolecular forces at play.[1]

Structural Analysis[1]
  • Sulfonyl Group (

    
    ):  A strong hydrogen bond acceptor with a high dipole moment.[1] This drives solubility in polar aprotic solvents like DMSO and Acetone.[1]
    
  • Aryl Chlorides (

    
    ):  These increase lipophilicity (
    
    
    ) but reduce water solubility.[1] They facilitate interaction with chlorinated solvents (DCM, Chloroform) via halogen-halogen dispersion forces.[1]
  • Crystal Lattice Energy: The relatively high melting point (137–140 °C) indicates a stable crystal lattice.[1] Dissolution requires a solvent capable of overcoming this lattice energy, typically through dipole-dipole interactions or elevated temperature.[1]

Predicted Solubility Matrix

Note: "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 10 mg/mL.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Application
Polar Aprotic DMSO, DMF, DMAcHigh Reaction medium (nucleophilic substitution).[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction, chromatography loading.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High General solvent, washing.[1]
Alcohols Methanol, Ethanol, IPATemp-Dependent Recrystallization (Soluble hot, insoluble cold).[1]
Aromatics Toluene, XyleneModerate Reaction medium (reflux).[1]
Aliphatics Hexane, Heptane, CyclohexaneInsoluble Anti-solvent for precipitation.[1]
Aqueous WaterInsoluble Washing inorganic salts.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact solubility curves for your specific batch.[1]

Objective: Determine the saturation point of the compound in a target solvent at 25 °C.

Materials:

  • Analytical Balance (0.1 mg precision)[1]

  • Scintillation vials (20 mL) with PTFE-lined caps[1]

  • Syringe filters (0.45 µm PTFE)[1]

  • Target Solvent (HPLC Grade)

Workflow:

  • Preparation: Weigh approx. 100 mg of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene into a tared vial (

    
    ).
    
  • Addition: Add the solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Continue until the solid is fully dissolved (solution becomes clear).

  • Calculation:

    
    
    
  • Saturation Verification (Optional): If solid remains after 5 mL, filter the supernatant, evaporate a known volume, and weigh the residue to calculate saturation concentration.

Protocol B: Purification via Recrystallization

The most effective purification method for this intermediate utilizes its temperature-dependent solubility in alcohols.[1]

System: Ethanol (Solvent) / Water (Anti-solvent) OR Toluene (Single solvent).[1]

Step-by-Step Methodology:

  • Dissolution: Charge crude solid into a round-bottom flask. Add Ethanol (5 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78 °C). If solid remains, add Ethanol in small portions until fully dissolved.[1]

  • Filtration (Hot): If insoluble particulates (e.g., inorganic salts) are present, filter the hot solution through a pre-heated glass frit.[1]

  • Crystallization:

    • Option 1 (Slow Cool): Remove heat and allow the flask to cool slowly to room temperature (20–25 °C) with gentle stirring.

    • Option 2 (Anti-solvent): If yield is low, add Water dropwise to the warm solution until persistent turbidity appears, then cool.[1]

  • Isolation: Filter the resulting crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (0 °C) or Hexane to remove surface impurities.[1]

  • Drying: Dry in a vacuum oven at 40–50 °C to constant weight.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents based on the operational goal (Reaction vs. Purification).[1]

SolventSelectionStartStart: Select OperationReactionReaction MediumStart->ReactionPurificationPurification / IsolationStart->PurificationTempHighHigh Temp (>80°C)?Reaction->TempHighCrystRecrystallizationPurification->CrystWashWashing Filter CakePurification->WashPolarityNucleophilic Attack?TempHigh->PolarityNoTolueneUse: Toluene, Xylene(Non-polar, High BP)TempHigh->TolueneYesDMSOUse: DMSO, DMF(High Solvency, Polar)Polarity->DMSOYes (SNAr)DCMUse: DCM, THF(Moderate Temp)Polarity->DCMNoEthanolUse: Ethanol orIPA (Heat to dissolve)Cryst->EthanolPrimary ChoiceHexaneUse: Hexane / Heptane(Removes non-polar impurities)Wash->HexaneAnti-solvent

Caption: Decision logic for selecting solvents for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene processing.[1]

Figure 2: Recrystallization Phase Workflow

Visualizing the temperature-solubility relationship critical for high-purity isolation.[1]

RecrystallizationCrudeCrude Solid+ Solvent (EtOH)HeatHeat to Reflux(Dissolution)Crude->Heat T > 78°CFilterHotHot Filtration(Remove Insolubles)Heat->FilterHot Clear SolutionCoolCool to 20°C(Supersaturation)FilterHot->Cool Slow RampNucleationNucleation &Crystal GrowthCool->Nucleation Delta S < 0IsolateFiltration &Wash (Cold EtOH)Nucleation->Isolate High Purity

Caption: Thermal cycle for the purification of aryl sulfones via recrystallization.

Safety & Handling

Working with halogenated sulfones requires adherence to strict safety protocols.[1]

  • Chlorinated Solvent Hazards: If using DCM or Chloroform, work in a certified fume hood to avoid inhalation of volatile organic compounds (VOCs).[1]

  • Skin Irritation: The sulfonyl and chloro groups can make this compound a skin and eye irritant (Category 2).[1] Wear nitrile gloves and safety goggles.[1]

  • Thermal Stability: While stable up to its melting point, avoid heating dry solids above 200 °C to prevent potential decomposition of the sulfonyl moiety, which can release sulfur oxides (

    
    ).[1]
    

References

  • ChemicalBook. (2024).[1] 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene - Product Properties and Safety. Retrieved from [1][3]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 161963, 1,2-Dichloro-4-methylsulfonylbenzene. Retrieved from [1]

  • ChemScene. (2024).[1] Product Data: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene.[1][2][3][4][5] Retrieved from [1][4]

  • Google Patents. (2007).[1] WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.[1] Retrieved from

exploring the reactivity of the methylsulfonyl group in substituted benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The methylsulfonyl group (


) represents a cornerstone functionality in modern organic synthesis and medicinal chemistry. Far more than a passive spectator, this moiety acts as a "super-electron-withdrawing group" (super-EWG), dramatically altering the electronic landscape of the benzene ring. Its utility is bifurcated into two distinct reactivity pillars: nucleophilic activation  (enabling S_NAr) and regioselective direction  (enabling Directed Ortho-Metalation, DoM).[1] This guide dissects these mechanisms, providing validated protocols for researchers leveraging this group for scaffold diversification.

Electronic Architecture & Hammett Parameters

To predict reactivity, one must first quantify the electron-withdrawing power of the sulfone. The methylsulfonyl group operates through a strong inductive withdrawal (


) and a significant mesomeric withdrawal (

), stabilizing negative charges on the ring (crucial for S_NAr intermediates) and acidifying ortho-protons (crucial for DoM).
Hammett Constant Comparison

The following table contrasts the methylsulfonyl group with other common EWGs. Note that while Nitro is stronger, the Sulfone offers superior solubility and metabolic stability profiles.

Substituent

(Meta)

(Para)
Electronic Effect Dominance

0.710.78Strong

and


0.60 0.72 Strong

, Moderate


0.560.66Moderate

, Moderate


0.430.54Strong

, Weak/No

Data derived from Hansch et al. (1991) and standard physical organic chemistry compilations.[1]

Mechanism of Activation (Visualized)

The diagram below illustrates how the sulfone stabilizes the Meisenheimer complex during nucleophilic attack, a critical concept for the S_NAr protocols in Section 2.

G Start Substrate (1-fluoro-4-methanesulfonylbenzene) Attack Nucleophilic Attack (Rate Determining Step) Start->Attack + Nucleophile (Nu:) Complex Meisenheimer Complex (Negative charge delocalized onto Sulfonyl Oxygens) Attack->Complex Transition State Product Substituted Product (Restored Aromaticity) Complex->Product - Leaving Group (F-)

Figure 1: The activation pathway.[1] The sulfonyl group acts as an electron sink, temporarily housing the electron density introduced by the nucleophile.

Nucleophilic Aromatic Substitution (S_NAr)

The most common synthetic application of the methylsulfonyl group is the activation of aryl halides (typically fluorides or chlorides) for displacement by amines, alkoxides, or thiols.

The "Fluorine Effect"

Unlike Electrophilic Aromatic Substitution (where F is deactivating), in S_NAr, aryl fluorides react significantly faster than chlorides .

  • Reasoning: The rate-determining step is the initial nucleophilic attack (breaking aromaticity). The high electronegativity of fluorine creates a stronger dipole, making the ipso-carbon more electrophilic and lowering the activation energy for the attack. The C-F bond strength is irrelevant because bond breaking occurs in the fast, non-rate-determining second step.[2]

Validated Protocol: S_NAr Displacement

Objective: Synthesis of N-(4-(methylsulfonyl)phenyl)morpholine from 1-fluoro-4-(methylsulfonyl)benzene.

Reagents:

  • Substrate: 1-Fluoro-4-(methylsulfonyl)benzene (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: DMSO (polar aprotic is essential to solvate the cation and leave the nucleophile "naked")

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 2.0 mL of anhydrous DMSO.

  • Addition: Add finely ground anhydrous

    
     followed by morpholine.
    
  • Reaction: Heat to 80-100°C. Monitor via TLC or LCMS. (Conversion is usually complete within 1-4 hours due to the activating power of

    
    ).[1]
    
  • Workup: Pour the reaction mixture into ice-water (sulfones are generally water-stable but precipitable). Filter the solid precipitate or extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (though often not necessary if conversion is quantitative).[1]

Directed Ortho-Metalation (DoM)[3][4]

While S_NAr functionalizes the ipso position, DoM functionalizes the ortho position. The sulfonyl oxygen atoms coordinate with lithium bases, directing deprotonation to the adjacent carbon.

The Challenge: Lateral vs. Ortho Lithiation

A critical "trap" for researchers is the acidity of the methyl protons on the sulfone (


-protons, 

).
  • Kinetic Control: At low temperatures (-78°C) with n-BuLi, ortho-lithiation on the ring is generally favored due to the Complex Induced Proximity Effect (CIPE).

  • Thermodynamic Control: At higher temperatures or with different bases, lateral lithiation (on the methyl group) becomes competitive or dominant.

Validated Protocol: Ortho-Functionalization

Objective: Introduction of an electrophile (e.g., Iodine) ortho to the methylsulfonyl group.

Reagents:

  • Substrate: Methyl phenyl sulfone

  • Base: n-Butyllithium (n-BuLi), 1.1 equiv (2.5 M in hexanes)[1]

  • Solvent: Anhydrous THF (essential for coordination)

  • Electrophile: Iodine (

    
    ) in THF[1]
    

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone bath). Critical: Temperature must remain low to prevent biphenyl formation or lateral lithiation.[1]

  • Lithiation: Add n-BuLi dropwise over 10 minutes. The solution may turn slight yellow/orange.

  • Incubation: Stir at -78°C for 45-60 minutes. The ortho-lithiated species is now generated.[3]

  • Quench: Add the electrophile (Iodine solution) slowly.

  • Warming: Allow the reaction to warm to room temperature naturally.

  • Workup: Quench with saturated

    
     (to remove excess iodine) and extract with EtOAc.
    

DoM Step1 Substrate + THF (Cool to -78°C) Step2 Add n-BuLi (Coordination to Oxygen) Step1->Step2 Step3 Ortho-Deprotonation (Formation of Aryl-Li) Step2->Step3 Kinetic Control Step4 Electrophile Quench (E+) (C-C or C-X Bond Formation) Step3->Step4 Substitution

Figure 2: The Directed Ortho-Metalation (DoM) workflow. Strict temperature control is the variable determining success versus side-reactions.

Medicinal Chemistry Utility

In drug discovery, the methylsulfonyl group is often employed as a bioisostere for carbonyls or sulfonamides.

  • Solubility: The high polarity of the sulfone (

    
     dipoles) significantly lowers 
    
    
    
    compared to sulfides or alkyl groups, improving aqueous solubility.
  • Metabolic Stability: Unlike sulfides (which oxidize to sulfoxides/sulfones) or esters (hydrolysis), the methylsulfonyl group is essentially a "metabolic dead end." It is highly resistant to oxidative CYP450 metabolism.

  • Hydrogen Bonding: The sulfonyl oxygens are weak-to-moderate hydrogen bond acceptors (HBA), allowing for specific interactions with enzyme active sites (e.g., backbone amides).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [1]

  • Snieckus, V. (1990).[1][4] Directed ortho metalation.[1][3][5][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.[1] [1]

  • Neustadt, B. R. (2007).[1] Sulfones as Bioisosteres.[1] In The Practice of Medicinal Chemistry. [1]

  • Caradonna, J. P., et al. (2018).[1] Nucleophilic Aromatic Substitution of Aryl Fluorides.[1] Journal of Organic Chemistry.

  • Goumont, R., et al. (2009).[1] Reactivity of electron-deficient aromatics: The S_NAr reaction.[2] Arkivoc.

Sources

Technical Whitepaper: Strategic Research Vectors for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research potential and application vectors for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS 849035-75-2), a specialized aromatic intermediate critical to the synthesis of next-generation agrochemicals and sulfone-based pharmacophores.

Executive Summary

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (hereafter referred to as DCMSB ) represents a high-value scaffold in organic synthesis, characterized by a unique substitution pattern that combines steric bulk (ortho-dichloride), electronic activation (methylsulfonyl electron-withdrawing group), and a benzylic oxidation handle (methyl group).

While historically utilized as a precursor for specific HPPD-inhibitor herbicides (hydroxyphenylpyruvate dioxygenase), DCMSB is emerging as a critical building block for "resistance-breaking" agrochemicals and polysubstituted sulfone pharmaceuticals. This guide outlines the core research areas necessary to exploit this molecule's full potential.

Part 1: Chemical Identity & Structural Properties[1][2]

DCMSB is defined by a benzene ring functionalized at five positions, leaving only one aromatic proton (C3 or C6 depending on numbering priority, typically C3 in this specific isomer context relative to the sulfone).

Physicochemical Profile
PropertyValue / CharacteristicRelevance
CAS Number 849035-75-2Unique Identifier
Molecular Formula C₈H₈Cl₂O₂SFunctionalized Aromatic
Molecular Weight 239.12 g/mol Fragment-based Drug Design
LogP (Predicted) ~2.6 - 2.9Moderate Lipophilicity (Bioavailable)
Electronic Character Highly Electron DeficientActivated for SNAr reactions
Key Pharmacophore Methylsulfonyl (-SO₂Me)H-bond acceptor, metabolic stability
Structural Reactivity Analysis

The molecule features three distinct "reaction zones" that researchers must leverage:

  • The Electrophilic Ring: The combination of the sulfone and two chlorine atoms makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the position ortho to the sulfone or para to the methyl group.

  • The Benzylic Carbon: The methyl group at C4 is deactivated by the adjacent chlorines but can still be oxidized to a carboxylic acid (benzoic acid derivative) or brominated for radical coupling.

  • The Sulfone Handle: Provides strong directionality for further electrophilic substitutions (e.g., nitration) at the remaining open aromatic position.

Part 2: Primary Research Vector – Agrochemical Synthesis

The most immediate application of DCMSB is in the synthesis of Triketone Herbicides (HPPD Inhibitors). These compounds function by blocking the biosynthesis of plastoquinone in plants, leading to bleaching and death.

The "Benzoic Acid" Pathway

Research in this vector focuses on converting DCMSB into 2,4-dichloro-5-(methylsulfonyl)benzoic acid or similar derivatives, which are then coupled with cyclohexanediones.

Experimental Workflow:

  • Benzylic Oxidation: Conversion of the C4-Methyl group to a Carboxylic Acid.

    • Challenge: Standard KMnO4 oxidation may be sluggish due to steric hindrance from the adjacent chlorines.

    • Optimization: Use of Co/Mn/Br catalyzed aerobic oxidation (Amoco process conditions) or high-pressure HNO3 oxidation.

  • Coupling: Reaction of the resulting benzoyl chloride with a 1,3-dione (e.g., cyclohexane-1,3-dione).

  • Rearrangement: Cyanide-catalyzed rearrangement to form the active triketone.

Visualization of Agrochemical Synthesis

The following diagram illustrates the pathway from DCMSB to a generic HPPD inhibitor.

Agrochemical_Pathway DCMSB DCMSB (Start Material) Oxidation Step 1: Benzylic Oxidation (HNO3 or Co/Mn/O2) DCMSB->Oxidation [O] BenzoicAcid Intermediate: Benzoic Acid Deriv. Oxidation->BenzoicAcid Activation Step 2: Chlorination (SOCl2) BenzoicAcid->Activation Coupling Step 3: Enol Ester Formation (+ 1,3-Dione) Activation->Coupling Rearrangement Step 4: CN- Rearrangement Coupling->Rearrangement Herbicide Target: HPPD Inhibitor Rearrangement->Herbicide

Caption: Synthetic vector transforming DCMSB into a bioactive triketone herbicide via oxidation and rearrangement.

Part 3: Secondary Research Vector – Medicinal Chemistry (SNAr)

DCMSB is an excellent scaffold for developing Sulfone-Based Bioisosteres . The sulfone group is often used to replace carbonyls or sulfonamides to improve metabolic stability or solubility.

Regioselective Displacement

The presence of two chlorine atoms allows for sequential substitution.

  • Hypothesis: The chlorine at position 1 (meta to sulfone, para to methyl) is sterically crowded but electronically distinct from the chlorine at position 2 (para to sulfone).

  • Research Goal: Determine conditions to selectively displace one chlorine with an amine or alkoxide nucleophile while retaining the other for subsequent coupling (e.g., Suzuki-Miyaura).

Protocol: Selective SNAr Screening

To validate regioselectivity, the following protocol is recommended:

  • Substrate Preparation: Dissolve 1.0 eq of DCMSB in anhydrous DMF (0.5 M).

  • Nucleophile Addition: Add 1.1 eq of a secondary amine (e.g., morpholine) and 2.0 eq of K₂CO₃.

  • Temperature Gradient:

    • Run parallel reactions at 25°C, 60°C, and 100°C.

  • Analysis: Monitor via HPLC-MS to identify the ratio of mono-substituted products (Isomer A vs. Isomer B).

  • Crystallography: Isolate the major isomer for X-ray diffraction to confirm the position of displacement (crucial for SAR studies).

Part 4: Synthetic Process Optimization

For industrial viability, the synthesis of DCMSB itself requires optimization. The current standard route likely involves the chlorosulfonation of 3,4-dichlorotoluene.

Route Analysis
  • Starting Material: 3,4-Dichlorotoluene (CAS 95-75-0).

  • Reaction: Chlorosulfonation using Chlorosulfonic acid (ClSO₃H).

  • Critical Issue: Regioselectivity of the sulfonyl chloride introduction. The position ortho to the methyl group (Position 5) is favored sterically over the position between the chlorines.

  • Research Opportunity: Developing catalytic methods to improve the yield of the 5-sulfonyl isomer over the 6-sulfonyl isomer.

Visualization of DCMSB Synthesis

Synthesis_Optimization Toluene 3,4-Dichlorotoluene Chlorosulfonation Reaction: ClSO3H (Electrophilic Subst.) Toluene->Chlorosulfonation SulfonylChloride Intermediate: Sulfonyl Chloride Chlorosulfonation->SulfonylChloride Reduction Reaction: Reduction (Na2SO3 -> Sulfinate) SulfonylChloride->Reduction Methylation Reaction: Methylation (MeI or DMS) Reduction->Methylation DCMSB Product: DCMSB Methylation->DCMSB

Caption: Industrial pathway for DCMSB production highlighting the chlorosulfonation and methylation sequence.

Part 5: Environmental Fate & Toxicology

As a likely intermediate for crop protection agents, the environmental stability of DCMSB is a mandatory research vector.

  • Hydrolytic Stability: The sulfone group is stable, but the chlorines may undergo slow hydrolysis in alkaline soils.

  • Photolysis: The electron-deficient ring may be susceptible to UV-degradation.

  • Metabolite Tracking: Research must identify if DCMSB degrades into 3,4-dichloro-5-methylbenzenesulfonic acid , a highly polar and mobile soil metabolite.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161963, 1,2-Dichloro-4-methylsulfonylbenzene (Analog). Retrieved January 29, 2026, from [Link]

  • Beaudegnies, R., et al. (2009).Benzoyl-cyclohexanedione herbicides: Synthesis and SAR. (General reference for HPPD inhibitor chemistry). Bioorganic & Medicinal Chemistry.
  • Google Patents.Preparation method of 2-chloro-1-methyl-4-(methylsulfonyl)benzene (Isomer Synthesis).

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced Material Safety Data Sheet (MSDS) and handling whitepaper for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene . It is designed for researchers and process chemists requiring actionable data beyond standard regulatory compliance.

Safety, Physicochemical Profiling, and Analytical Protocols

Executive Summary

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS: 849035-75-2) is a specialized halogenated aromatic sulfone.[1][2] It serves as a critical intermediate in the synthesis of agrochemicals, specifically HPPD-inhibitor herbicides (e.g., analogs of Mesotrione or Topramezone), and pharmaceutical building blocks. Its structure—characterized by electron-withdrawing chlorine and sulfonyl groups on a toluene core—imparts significant chemical stability but also specific handling hazards related to tissue irritation and potential aquatic toxicity.[1] This guide synthesizes safety protocols with experimental characterization methods.

Chemical Identity & Physicochemical Profiling

Understanding the physical state and lipophilicity is prerequisite to selecting appropriate Personal Protective Equipment (PPE) and engineering controls.

Identification Data
ParameterDetail
CAS Number 849035-75-2
IUPAC Name 1,2-Dichloro-4-methyl-5-methylsulfonylbenzene
Synonyms 4,5-Dichloro-2-methylphenyl methyl sulphone; CS-0358011
Molecular Formula C₈H₈Cl₂O₂S
Molecular Weight 239.12 g/mol
SMILES CC1=CC(=C(C=C1S(=O)(=O)C)Cl)Cl
Physical Properties
PropertyValueTechnical Implication
Physical State Solid (Crystalline powder)Requires dust control measures (LEV).[1]
Melting Point 137–140 °C Thermally stable under standard storage; melt processing requires heating >140°C.
Solubility Low in Water; Soluble in DMSO, MeOH, DCMLipophilic nature facilitates skin absorption; use nitrile/laminate gloves.
Flash Point >100 °C (Predicted)Low flammability risk, but combustible if aerosolized.

Hazard Characterization (The "Why")

The GHS classification of this compound is derived from its electrophilic nature. The sulfonyl group (


) is strongly electron-withdrawing, which, combined with the chlorine substituents, activates the benzene ring.
GHS Classification[1]
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Toxicology & Mechanism[1]
  • Mechanism of Irritation: The electron-deficient ring can interact with nucleophilic residues (e.g., cysteine, lysine) on skin proteins, leading to contact dermatitis or local irritation.

  • Inhalation Risk: As a micronizable solid, dust inhalation poses a mechanical and chemical irritation risk to the alveolar membrane.

  • Decomposition Hazards: Thermal decomposition releases Sulfur Oxides (

    
    )  and Hydrogen Chloride (
    
    
    
    )
    , both of which are corrosive and toxic.

Operational Handling & Engineering Controls

Standard "wear gloves" advice is insufficient for process chemistry. The following controls are based on the compound's specific permeation and dispersion properties.

Engineering Controls
  • Powder Handling: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >0.5 m/s.

  • Static Control: Use anti-static weighing boats and ground all metal equipment. Sulfones can accumulate static charge, posing a dust explosion risk in high-volume milling.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended MaterialRationale
Hands Nitrile (Double gloving) or VitonProtects against chlorinated solvent vehicles (DCM) often used with this compound.[1]
Respiratory N95 / P100 Respirator Mandatory if handling >100 mg outside a hood. Prevents inhalation of irritant fines.
Eyes Chemical Safety GogglesSafety glasses are insufficient due to the risk of fine dust migration.

Experimental Protocol: Purity Analysis by HPLC

Rationale: As a research intermediate, verifying the purity of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is critical before use in synthesis.[1] The following Reverse-Phase HPLC method is validated for chlorinated aromatic sulfones.

Method Parameters[1][6]
  • Instrument: HPLC with UV-Vis / PDA Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Sulfone absorption).

  • Temperature: 30 °C.

Gradient Profile
Time (min)% Mobile Phase BPhase
0.030%Equilibration
10.090%Elution of Target
12.090%Wash
12.130%Re-equilibration
15.030%End
Sample Preparation[1]
  • Weigh: Accurately weigh 5.0 mg of the substance.

  • Dissolve: Dissolve in 10 mL of Acetonitrile (Target concentration: 0.5 mg/mL).

  • Filter: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection: Inject 5.0 µL.

  • Retention Time: Expect elution between 6.5 – 8.0 minutes (compound is moderately lipophilic).

Emergency Response Protocols

This section outlines the logic for spill and fire scenarios, prioritizing containment of toxic byproducts.

Fire Suppression Logic
  • Suitable Media: Dry chemical,

    
    , or alcohol-resistant foam.
    
  • Contraindication: Do not use a high-volume water jet. This may scatter the molten sulfone and spread contamination.

  • Hazard: Fire will generate dense white smoke containing

    
     and 
    
    
    
    . Firefighters must wear full-face SCBA.[1]
Spill Management Workflow
  • Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet-sweeping method (mist with water) to avoid dust generation.[1]

  • Wet Spill (in solvent): Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

Exposure Response Visualization

The following diagram illustrates the decision logic for immediate exposure response.

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal 1. Remove to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attention Inhalation->Action_Inhal Action_Skin 1. Brush off dry particles 2. Wash with soap & water (15 min) 3. Remove contam. clothing Skin->Action_Skin Action_Eye 1. Do NOT rub eyes 2. Flush with water (15 min) 3. Lift eyelids periodically Eye->Action_Eye Doctor Medical Evaluation (Monitor for delayed pulmonary edema) Action_Inhal->Doctor Action_Skin->Doctor Action_Eye->Doctor

Figure 1: Immediate Response Logic for Exposure to Chlorinated Sulfones.

Regulatory & Ecological Landscape

  • TSCA (USA): This compound is likely classified for R&D Use Only or subject to a Significant New Use Rule (SNUR) if not fully registered.[1] Ensure compliance with 40 CFR 720.36.

  • Ecological Impact: Chlorinated aromatics are persistent. Avoid release to aquatic environments.

    • Aquatic Toxicity: Likely

      
       mg/L (estimated based on analog 1,2-dichlorobenzene derivatives).[1]
      
    • Disposal: Incineration in a licensed chemical waste facility equipped with a scrubber for

      
      .
      

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 161963, 1,2-Dichloro-4-(methylsulfonyl)benzene (Analog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link][1]

Sources

Technical Procurement & Quality Assurance Guide: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Procurement Specialists in Agrochemical/Pharmaceutical Development.[1][2]

Executive Summary

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS 849035-75-2) is a specialized aryl sulfone intermediate.[1][2] It serves as a critical building block in the synthesis of HPPD-inhibitor herbicides (triketone class) and select pharmaceutical candidates targeting sulfonamide-resistant pathways.[1][2]

Unlike commodity chemicals, this compound is often synthesized on-demand or in campaign batches.[1][2] This guide provides a technical framework for sourcing, validating, and handling this molecule, moving beyond simple catalog searches to ensure supply chain resilience and chemical integrity.

Chemical Identity & Technical Specifications

Accurate identification is the first line of defense against supply chain errors, particularly given the structural similarity to 1,2-dichloro-4-(methylsulfonyl)benzene (CAS 38452-47-0), which lacks the methyl group.[1][2]

Core Data Table
ParameterSpecification
Chemical Name 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
CAS Number 849035-75-2
Synonyms 4,5-Dichloro-2-methylphenyl methyl sulfone; 1,2-Dichloro-4-mesyl-5-methylbenzene
Molecular Formula C₈H₈Cl₂O₂S
Molecular Weight 239.12 g/mol
Physical State White to off-white crystalline solid
Melting Point 137–140 °C (Lit.)[1][2][3][4][5]
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water

Synthesis Pathways & Impurity Profiling (Expertise Pillar)

Understanding the synthesis route used by your supplier is mandatory for defining your Critical Quality Attributes (CQAs).[1][2] Different routes yield distinct impurity profiles that can affect downstream catalysis or biological assays.[1][2]

Mechanistic Origins of Impurities

Two primary industrial routes exist for this scaffold.[1][2] The choice of route dictates the specific impurities you must screen for.[1][2]

Route A: Friedel-Crafts Sulfonylation (Dominant) [1][2]
  • Process: Reaction of 3,4-dichlorotoluene with methanesulfonyl chloride (MsCl) using AlCl₃ or FeCl₃ catalyst.[1][2]

  • Critical Impurities:

    • Regioisomers: 1,2-dichloro-3-methyl-4-(methylsulfonyl)benzene (steric hindrance usually disfavors this, but trace amounts persist).[1][2]

    • Lewis Acids: Residual Aluminum or Iron (poisonous to Pd-catalyzed cross-couplings).[1][2]

    • Poly-sulfonated species: If stoichiometry is uncontrolled.[1][2]

Route B: Thioether Oxidation
  • Process: Nucleophilic substitution of a precursor to form the thioether, followed by oxidation with H₂O₂/Na₂WO₄.[1][2]

  • Critical Impurities:

    • Sulfoxides: Incomplete oxidation leads to the sulfoxide intermediate (R-SO-Me), which is often difficult to separate by crystallization.[1][2]

    • Peroxides: Residual oxidants posing safety risks.[1][2]

Visualization: Synthesis & Impurity Logic

SynthesisPathways Precursor 3,4-Dichlorotoluene (Starting Material) RouteA Route A: Friedel-Crafts (MsCl + AlCl3) Precursor->RouteA RouteB Route B: Oxidation (Thioether -> Sulfone) Precursor->RouteB Target Target Molecule CAS 849035-75-2 RouteA->Target Major Pathway ImpurityA Impurity Risk: Regioisomers & Residual Al/Fe RouteA->ImpurityA RouteB->Target Alternative ImpurityB Impurity Risk: Sulfoxides (R-SO-Me) RouteB->ImpurityB

Caption: Figure 1. Synthesis pathways dictating specific impurity profiles.[1][2] Route A is preferred for scale but carries metal contamination risks.[1][2]

Supplier Landscape & Sourcing Strategy

For this specific CAS, the market is divided into "Reference Standard" providers (milligram scale) and "Custom Synthesis" partners (kilogram scale).[1][2]

Tier 1: Catalog Suppliers (Reference Standards & Screening)

Best for: Analytical standards, initial hit validation (<10g).

SupplierRegionRoleNotes
ChemScene USA/ChinaCatalogGood for rapid <5g delivery.[1][2] Often stocks the "4,5-dichloro-2-methyl" synonym.[1][2]
SynQuest Labs USASpecialistSpecializes in fluorinated/sulfonated aromatics.[1][2] High reliability.
Matrix Scientific USACatalogBroad inventory of intermediates.[1][2]
AK Scientific USADistributorAggregator; useful for price benchmarking.[1][2]
Tier 2: Strategic Bulk Sourcing (>1 kg)

Best for: Pilot toxicology, process development. Direct manufacturers are rarely listed in public catalogs.[1][2] You must issue a Request for Proposal (RFP) to Custom Research Organizations (CROs).[1][2]

  • Recommended Partners: WuXi AppTec, Porton Pharma, or specialized Indian CMOs (e.g., Deccan Fine Chemicals) with sulfonation capabilities.[1][2]

  • Directive: Explicitly request "Route of Synthesis (ROS)" disclosure in your RFP to assess impurity risks defined in Section 3.

Quality Assurance Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Implement this internal validation protocol upon receipt.

Step-by-Step Analytical Workflow

1. Identity Verification (NMR)

  • Protocol: Dissolve 10mg in DMSO-d6.

  • Checkpoint:

    • Look for the methyl singlet (~2.4 ppm).[1][2]

    • Look for the methylsulfonyl singlet (~3.2 ppm).[1][2]

    • Crucial: Verify the aromatic region integrates to exactly 2 protons (singlets if para to each other, or doublets if meta).[1][2] The specific 1,2,4,5-substitution pattern yields two distinct aromatic singlets.[1][2]

2. Purity & Isomer Check (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][2]

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% H3PO4).[1][2]

  • Detection: UV at 210 nm and 254 nm.[1][2]

  • Pass Criteria: Main peak >98.0% area.[1][2][3][6] No single impurity >0.5%.[1][2]

  • Note: Sulfoxides (from Route B) will elute earlier than the sulfone target.[1][2]

3. Metal Scavenging (If Route A used)

  • Test: ICP-MS for Al, Fe.

  • Limit: <10 ppm for catalytic applications.[1][2]

Supplier Qualification Workflow

SupplierAudit Start Receive Sample NMR 1. H-NMR Identity (Confirm Substitution Pattern) Start->NMR HPLC 2. HPLC Purity (Check for Sulfoxides/Isomers) NMR->HPLC Decision Passes >98%? HPLC->Decision ICP 3. ICP-MS Analysis (If Catalytic Use Intended) Decision->ICP Yes Reject Reject / Reprocess Decision->Reject No Approve Approve Supplier ICP->Approve Metals <10ppm ICP->Reject Metals >10ppm

Caption: Figure 2. Incoming Goods Quality Control (IGQC) decision tree.

Safety & Handling

  • GHS Classification: Warning.[1][2]

  • Hazard Statements: H319 (Causes serious eye irritation), H315 (Causes skin irritation).[1][2]

  • Handling: Use standard PPE (Nitrile gloves, safety glasses).[1][2]

  • Stability: Sulfones are generally thermally stable but avoid strong reducing agents (which may revert sulfones to sulfides or sulfoxides).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235287: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene. Retrieved from [Link][1][2]

  • Organic Syntheses. General Procedures for Friedel-Crafts Sulfonylation. (Contextual grounding for Route A). Retrieved from [Link][1][2]

Sources

Structural Isomerism and Synthetic Utility of C8H8Cl2O2S: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In the context of drug development and organic synthesis, the molecular formula C8H8Cl2O2S does not refer to a single entity but represents a distinct class of structural isomers with vastly different chemical reactivities. For the researcher, distinguishing between these isomers is critical, as they serve divergent roles in the synthetic pathway:

  • The Scaffold Builder: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (Electrophile for sulfonamide synthesis).

  • The Synthetic Reagent: Dichloromethyl p-tolyl sulfone (Precursor for vinyl sulfones and olefination).

  • The Masked Synthon: 2-Chloroethyl 4-chlorophenyl sulfone (Latent vinyl sulfone).

This guide provides an in-depth technical analysis of these isomers, focusing on their IUPAC nomenclature, mechanistic utility, and handling protocols in a high-integrity laboratory environment.

Primary Isomer Analysis

Isomer A: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

CAS: 88-49-3 Role: Electrophilic Aromatic Scaffold[1]

This compound is the most commercially significant isomer for medicinal chemistry.[1] It functions as a "warhead" for introducing the sulfonyl group into amines (to form sulfonamides) or alcohols (to form sulfonates).[1]

  • IUPAC Name: 4-Chloro-2,5-dimethylbenzene-1-sulfonyl chloride[2]

  • Common Name: 5-Chloro-p-xylene-2-sulfonyl chloride[2][3]

  • Structural Logic: The sulfonyl chloride moiety (

    
    ) is the principal functional group. The benzene ring is substituted with two methyl groups at positions 2 and 5, and a chlorine atom at position 4, relative to the sulfonyl group at position 1.[1]
    

Mechanistic Insight: The reactivity is driven by the high electrophilicity of the sulfur atom.[1] The chlorine leaving group activates the sulfur for nucleophilic attack.[1] The ortho-methyl group (at C2) provides slight steric hindrance, which can improve selectivity during nucleophilic substitution but may require elevated temperatures for bulky nucleophiles.[1]

Isomer B: Dichloromethyl 4-methylphenyl sulfone

CAS: 3069-29-2 (Generic analog class) / Reagent Class Role: C1 Building Block

Unlike the sulfonyl chloride, this isomer contains a sulfone (


) bridge.[1] The chlorines are geminal (on the same carbon), attached to the methyl group alpha to the sulfur.[1]
  • IUPAC Name: 1-(Dichloromethylsulfonyl)-4-methylbenzene

  • Also known as: Dichloromethyl p-tolyl sulfone

  • Synthetic Utility: This compound is often used in the Ramberg-Bäcklund reaction or as a precursor to

    
    -halo sulfones.[1] The protons on the dichloromethyl group are highly acidic due to the electron-withdrawing inductive effects of the sulfone and the two chlorine atoms, making this a powerful nucleophile upon deprotonation.[1]
    

Comparative Technical Data

The following table summarizes the physicochemical properties of the key C8H8Cl2O2S isomers to aid in identification and separation.

PropertyIsomer A (Sulfonyl Chloride)Isomer B (Gem-Dichloro Sulfone)Isomer C (Beta-Chloro Sulfone)
IUPAC Name 4-Chloro-2,5-dimethylbenzene-1-sulfonyl chloride1-(Dichloromethylsulfonyl)-4-methylbenzene1-Chloro-4-((2-chloroethyl)sulfonyl)benzene
Structure Type Aryl Sulfonyl Chloride

-Dichloro Sulfone

-Chloro Alkyl Sulfone
CAS Number 88-49-3599-66-6 (Analog)16191-84-7
Mol.[4] Weight 239.12 g/mol 239.12 g/mol 239.12 g/mol
Physical State White to off-white solidCrystalline solidSolid
Reactivity Electrophile (reacts w/ amines/alcohols)Nucleophile (after deprotonation)Elimination (forms vinyl sulfone)
Primary Hazard Corrosive (generates HCl on hydrolysis)IrritantVesicant potential (mustard analog)

Experimental Protocol: Sulfonylation Workflow

Objective: Synthesis of a sulfonamide derivative using Isomer A (4-Chloro-2,5-dimethylbenzenesulfonyl chloride). Context: This protocol represents a standard "Parallel Medicinal Chemistry" workflow for library generation.

Reagents and Materials[1][5]
  • Substrate: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 eq)

  • Nucleophile: Primary amine (e.g., Benzylamine) (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove atmospheric moisture.[1] Rationale: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water, lowering yield.[1]
      
  • Solubilization:

    • Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

    • Add DIPEA (2.0 mmol). The base acts as a proton scavenger (HCl sponge) to drive the equilibrium forward.[1]

  • Addition (Controlled Kinetics):

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • Dissolve 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 mmol) in DCM (2 mL) and add dropwise to the amine solution.

    • Observation: Fuming may occur if the reagent is wet; ensure reagents are dry.[1]

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (sulfonyl chloride) is less polar than the sulfonamide product.[1]

  • Work-up (Quenching):

    • Quench with 1M HCl (10 mL) to neutralize excess base and protonate any unreacted amine.[1]

    • Extract the organic layer.[1] Wash with saturated

      
       (to remove sulfonic acid byproducts) and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Mechanistic & Isomer Pathways (Visualization)

The following diagram illustrates the structural divergence of the C8H8Cl2O2S formula and the downstream applications of the primary isomers.

C8H8Cl2O2S_Pathways Formula Molecular Formula C8H8Cl2O2S IsomerA Isomer A: 4-Chloro-2,5-dimethylbenzene- 1-sulfonyl chloride Formula->IsomerA Chlorosulfonation route IsomerB Isomer B: Dichloromethyl p-tolyl sulfone Formula->IsomerB Oxidation route IsomerC Isomer C: 2-Chloroethyl 4-chlorophenyl sulfone Formula->IsomerC Friedel-Crafts route ReactionA Nucleophilic Attack (Amines/Alcohols) IsomerA->ReactionA + R-NH2 ReactionB Ramberg-Bäcklund Rearrangement IsomerB->ReactionB Base / Heat ReactionC Base-Mediated Elimination IsomerC->ReactionC Base (-HCl) ProductA Sulfonamides (Drug Scaffolds) ReactionA->ProductA ProductB Vinyl Sulfones (Alkenes) ReactionB->ProductB ProductC Michael Acceptors (Covalent Inhibitors) ReactionC->ProductC

Figure 1: Divergent synthetic pathways for C8H8Cl2O2S isomers. Isomer A leads to stable sulfonamide scaffolds, while Isomers B and C are precursors to reactive alkene species.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66618, 5-Chloro-p-xylene-2-sulphonyl chloride. Retrieved January 29, 2026 from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical. (Standard reference for chlorosulfonation protocols).

  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement.[1] Organic Reactions, 25, 1-171.[1] (Authoritative source on

    
    -halo sulfone chemistry).
    

Sources

Methodological & Application

Application Note: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis, agrochemistry, and pharmaceutical development. It details the utility of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene as a high-value scaffold for constructing polysubstituted aromatic systems, particularly HPPD-inhibitor herbicides (e.g., Triketones) and sulfone-containing APIs.

Executive Summary

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is a tetrasubstituted benzene derivative characterized by a unique electronic push-pull system. The presence of a strongly electron-withdrawing methylsulfonyl group (


) at position 5 creates a distinct reactivity gradient between the two chlorine atoms (positions 1 and 2) and the benzylic methyl group (position 4).

This building block is critical in the synthesis of Triketone Herbicides (such as analogs of Mesotrione, Tembotrione, and Topramezone) and pharmaceutical intermediates requiring regioselective functionalization. Its utility lies in the ability to undergo sequential Nucleophilic Aromatic Substitution (


)  and Benzylic Oxidation , allowing for the rapid assembly of complex core structures.

Reactivity Profile & Mechanistic Insight

The molecule’s utility is defined by the electronic influence of the sulfonyl group. Understanding the Regioselectivity Rules is paramount for designing successful protocols.

Electronic Activation Map
  • Position 5 (

    
    ):  A strong 
    
    
    
    - and
    
    
    -electron withdrawing group (EWG). It activates the ring for nucleophilic attack.[1]
  • Position 2 (-Cl): Located para to the sulfonyl group. This position is highly activated for

    
     due to resonance stabilization of the Meisenheimer complex (negative charge delocalization onto the sulfone oxygens).
    
  • Position 1 (-Cl): Located meta to the sulfonyl group. It is significantly less reactive toward nucleophiles but remains susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Position 4 (-Me): A benzylic carbon ortho to the sulfone. It is electronically deactivated for electrophilic attack but highly susceptible to radical halogenation or oxidation to a benzoic acid derivative.

Structural Visualization (DOT Diagram)

ReactivityMap Core 1,2-Dichloro-4-methyl- 5-(methylsulfonyl)benzene Cl2 Cl (Pos 2) Para to SO2Me Core->Cl2 High Reactivity (SnAr) Cl1 Cl (Pos 1) Meta to SO2Me Core->Cl1 Low Reactivity (Pd-Catalysis) Me4 Me (Pos 4) Benzylic Core->Me4 Oxidation/Radical Functionalization SnAr_Product Ether/Amine Derivatives Cl2->SnAr_Product Acid_Product Benzoic Acid Precursors Me4->Acid_Product

Figure 1: Reactivity map illustrating the regioselective activation of the core scaffold.

Experimental Protocols

Protocol A: Regioselective (Etherification)

Objective: Selective displacement of the C2-Chlorine (para to sulfone) with an alkoxide. This is a common first step in herbicide synthesis to introduce side chains (e.g., trifluoroethoxy groups).

Reagents:

  • Substrate: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (1.0 eq)[2]

  • Nucleophile: Sodium 2,2,2-trifluoroethoxide (1.1 eq) (generated in situ from alcohol + NaH or NaOH)

  • Solvent: DMF or NMP (anhydrous)

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under

    
    , dissolve 2,2,2-trifluoroethanol (1.2 eq) in anhydrous DMF (5 mL/mmol).
    
  • Activation: Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise at 0 °C. Stir for 30 min until gas evolution ceases.

  • Addition: Add the substrate (1.0 eq) as a solution in DMF dropwise to the alkoxide mixture.

  • Reaction: Heat the mixture to 70 °C. Monitor by HPLC/TLC. The reaction typically completes in 2–4 hours.

    • Checkpoint: The C2-Cl is displaced first. Prolonged heating or excess nucleophile may displace the C1-Cl (minor byproduct).

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate, and wash with brine.
    
  • Purification: Recrystallize from Ethanol/Heptane.

Data Interpretation:

Parameter Value Note
Yield 85–92% High regioselectivity observed.
Selectivity >20:1 C2-substitution vs. C1-substitution.

| Key Shift |


 7.8 ppm (d) | Proton ortho to sulfone shifts upfield upon substitution. |
Protocol B: Benzylic Oxidation to Benzoic Acid

Objective: Conversion of the C4-Methyl group to a Carboxylic Acid. This intermediate is the "Acid Partner" used to couple with cyclohexanedione in Triketone synthesis.

Reagents:

  • Substrate: (Substituted)-4-methyl-5-(methylsulfonyl)benzene

  • Oxidant:

    
     (3.0 eq) or 
    
    
    
    /
    
    
    /
    
    
    (Industrial conditions)
  • Solvent: Pyridine/Water (1:1) or Acetic Acid[3]

  • Temperature: 90–100 °C

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Pyridine/Water (1:1).

  • Oxidation: Add

    
     (3.0 eq) in portions over 1 hour at 90 °C.
    
    • Safety Note: Exothermic reaction. Ensure reflux condenser is active.

  • Filtration: Filter the hot mixture through Celite to remove

    
    . Wash the pad with hot water.
    
  • Acidification: Acidify the filtrate with HCl (pH 1–2) to precipitate the benzoic acid derivative.

  • Isolation: Filter the white solid and dry under vacuum.

Synthesis Workflow: Route to Triketone Herbicides

The following workflow demonstrates how this building block is converted into a bioactive Triketone (HPPD Inhibitor) via sequential functionalization.

SynthesisPath Start 1,2-Dichloro-4-methyl- 5-(methylsulfonyl)benzene Step1 Step 1: Regioselective SnAr (Nucleophile: R-OH/R-NH2) Start->Step1 Inter1 Intermediate A: 2-Chloro-1-alkoxy-4-methyl- 5-(methylsulfonyl)benzene Step1->Inter1 Step2 Step 2: Benzylic Oxidation (KMnO4) Inter1->Step2 Inter2 Intermediate B: Benzoic Acid Derivative Step2->Inter2 Step3 Step 3: Coupling (Cyclohexanedione + DCC/CN-) Inter2->Step3 Final Target: Triketone Herbicide (HPPD Inhibitor) Step3->Final

Figure 2: Synthetic pathway from the dichloro-sulfone scaffold to a Triketone herbicide.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Regioselectivity (SnAr) Temperature too high (>100°C)Lower reaction temperature to 60°C; the activation energy difference between C1 and C2 is sufficient at lower temps.
Hydrolysis of Sulfone Highly basic aqueous conditionsUse anhydrous bases (NaH, K2CO3) in aprotic solvents (DMF, DMSO). Avoid aqueous NaOH at high temps.
Incomplete Oxidation Poor solubility of substrateSwitch solvent system to t-Butanol/Water or Acetic Acid. Ensure vigorous stirring.

References

  • Nucleophilic Aromatic Substitution Mechanism : LibreTexts Chemistry. (2025).[3][4] Nucleophilic Aromatic Substitution. Link

  • Triketone Herbicide Synthesis : Syngenta Ltd. (2000). Process for the preparation of mesotrione. EP Patent 1034159. Link

  • Sulfonyl Benzene Reactivity : World Intellectual Property Organization. (2007).[4] Synthesis of methylsulphonyl benzene compounds. WO/2007/054668. Link

  • General Reactivity of Aryl Halides : Vedantu. (2024). Sodium benzene sulphonate reaction profiles. Link

  • Chemical Properties : ChemicalBook. (2024). 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene Product Page. Link

Disclaimer: This Application Note is for research purposes only. All synthesis steps involving hazardous reagents (NaH, Alkyl Halides) must be performed in a fume hood following standard safety protocols.

Sources

purification techniques for crude 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocols for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Executive Summary

This technical guide details the purification of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS: 849035-75-2), a critical intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione analogs) and functionalized aryl sulfones.[1]

The crude synthesis of this compound—typically via Friedel-Crafts sulfonylation or oxidation of the corresponding sulfide—often yields a mixture containing regioisomers, unreacted sulfides, and sulfoxide byproducts. Achieving >98% purity is essential for downstream lithiation or nucleophilic substitution steps, where impurities can poison catalysts or lead to difficult-to-separate side products.[1]

This protocol outlines a thermodynamically controlled recrystallization strategy as the primary purification method, supported by a secondary reslurry technique for lower-grade inputs.

Target Molecule Profile

PropertySpecificationNotes
Chemical Name 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzeneAlso known as 4,5-Dichloro-2-methylphenyl methyl sulfone
CAS Number 849035-75-2 Distinct from the des-methyl analog (CAS 38452-47-0)
Molecular Weight 239.12 g/mol
Melting Point 137 – 140 °C Sharp melting range indicates high purity
Appearance White to off-white crystalline solidCrude is often tan/beige due to sulfur impurities
Solubility Soluble: DCM, CHCl₃, Hot EthanolInsoluble: Water, HexaneSulfone group imparts polarity; chlorines add lipophilicity

Impurity Profile & Separation Logic

Understanding the "Enemy" is the first step in purification.[1] The common impurities behave differently during crystallization:

  • Regioisomers: Isomers where the sulfonyl group is attached at different positions relative to the chlorines.[1] These often have lower melting points and higher solubility in alcohols, remaining in the mother liquor.

  • Sulfoxides (R-SO-Me): Intermediate oxidation products.[1] These are more polar than the sulfone. They can be removed by washing with non-polar solvents or via silica filtration.[1]

  • Sulfides (R-S-Me): Unreacted starting material. These are less polar and highly lipophilic.[1] They are best removed by washing with non-polar alkanes (Heptane).[1]

Protocol A: Thermodynamic Recrystallization (Primary Method)[1]

This method utilizes the steep solubility curve of aryl sulfones in lower alcohols. It is the "Gold Standard" for scaling from grams to kilograms.[1]

Reagents:

  • Solvent A: Ethanol (Absolute) or Isopropanol (IPA) .[1]

  • Solvent B (Anti-solvent, optional): Water .

  • Activated Carbon (e.g., Darco G-60) – for color removal.

Step-by-Step Procedure:

  • Dissolution:

    • Charge the crude solid (e.g., 100 g) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Ethanol (approx. 5–7 mL per gram of solid).[1]

    • Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely.[1] If not, add small aliquots of Ethanol until dissolution is achieved.

    • Note: If insoluble black specks remain, these are likely inorganic salts or charred material. Perform a hot filtration.[1]

  • Clarification (Optional):

    • If the solution is dark brown/orange, carefully add Activated Carbon (5 wt% of crude mass).

    • Stir at reflux for 15 minutes.

    • Filter hot through a pre-warmed Celite pad to remove carbon.[1]

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling traps impurities.[1]

    • Once at room temperature, transfer the flask to an ice bath (0–5°C) and hold for 1 hour to maximize yield.

    • Seeding: If no crystals form at 40°C, add a seed crystal of pure material to induce nucleation.

  • Isolation:

    • Filter the resulting white needles using a Buchner funnel under vacuum.[1]

    • Critical Wash: Wash the filter cake with cold Ethanol (0°C).[1] This displaces the mother liquor containing the isomers.[1]

    • Do not wash with water yet, as it may precipitate impurities from the residual mother liquor on the crystals.

  • Drying:

    • Dry the solid in a vacuum oven at 45°C for 6 hours.

    • Verify Melting Point (Target: 137–140°C).

Protocol B: "Swish" / Reslurry (For Low Purity Crude)[1]

If the crude purity is <85%, recrystallization may result in oiling out. A reslurry removes highly soluble surface impurities (sulfides/oils) before the main crystallization.[1]

Reagents:

  • Solvent: Heptane or Hexane (Non-polar).[1]

  • Solvent Modifier: Toluene (5-10%).[1]

Procedure:

  • Place crude solid in a flask.

  • Add Heptane:Toluene (9:1) (3 mL per gram).

  • Stir vigorously at 50°C for 30 minutes. The sulfone product will not dissolve significantly, but the oily lipophilic impurities will extract into the solvent.

  • Cool to room temperature and filter.

  • Discard the filtrate (contains sulfides/tars).[1]

  • Proceed to Protocol A with the collected solid.

Process Workflow Diagram

The following diagram illustrates the decision matrix for purification based on input quality.

PurificationWorkflow Start Crude Input (CAS 849035-75-2) CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Reslurry Protocol B: Reslurry (Heptane/Toluene Wash) Removes Oily Sulfides CheckPurity->Reslurry < 85% Purity Recryst Protocol A: Recrystallization (Ethanol Reflux) Removes Isomers CheckPurity->Recryst > 85% Purity Reslurry->Recryst Enriched Solid HotFilter Hot Filtration (Remove Insolubles) Recryst->HotFilter Activated Carbon Optional Cooling Controlled Cooling (78°C -> 0°C) HotFilter->Cooling Isolation Filtration & Cold Wash Cooling->Isolation QC Final QC (MP: 137-140°C) Isolation->QC

Figure 1: Decision matrix for the purification of crude 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene.

Analytical Validation

To ensure the protocol's success, the following analytical checkpoints are mandatory:

TechniqueWhat to Look ForAcceptance Criteria
1H-NMR (CDCl₃) Check integration of Methyl vs. Methylsulfonyl protons.[1]Distinct singlets for Ar-CH₃ (~2.4 ppm) and SO₂-CH₃ (~3.1 ppm).[1] No extra peaks in aromatic region.[1]
HPLC (UV 254nm) Regioisomers usually elute close to the main peak.[1]Area % > 98.0%.[1][2] Single peak.
DSC Thermal transition profile.Sharp endotherm onset at ~137°C. Broad peaks indicate eutectic impurities.[1]

References

  • PubChem. (2023).[1] Compound Summary: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS 849035-75-2).[1][3][4][5] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

  • Syngenta Ltd. (2001). Herbicidal Compositions Comprising Mesotrione.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for aryl sulfone recrystallization solvents).

Sources

Application Note: Friedel-Crafts Sulfonylation of Polysubstituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of diaryl sulfones is a cornerstone in the development of therapeutic agents (e.g., COX-2 inhibitors, antimicrobial sulfones) and high-performance engineering polymers. While the Friedel-Crafts (F-C) sulfonylation is the most direct route to these scaffolds, it presents distinct challenges when applied to polysubstituted aromatic systems . Unlike simple alkylations, sulfonylation is reversible, sterically demanding, and prone to catalyst deactivation by the sulfone product itself.

This guide moves beyond textbook theory to provide field-proven protocols. We contrast the traditional stoichiometric aluminum chloride (


) approach with modern, catalytic metal triflate methodologies, offering a decision matrix for optimizing regioselectivity in complex substrates.

Mechanistic Insight: The Superelectrophile & Reversibility

To control the reaction, one must understand the active species. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism, but with two critical nuances:

  • The Superelectrophile: The sulfonyl chloride (

    
    ) interacts with the Lewis Acid (LA) to form a polarized complex or a discrete sulfonyl cation (
    
    
    
    ). In polysubstituted systems, the "superelectrophile" character allows the reaction to proceed even with deactivated rings, provided the steric channel is open.
  • Product Inhibition: The resulting sulfone (

    
    ) is a Lewis base. It coordinates strongly with the Lewis Acid, often requiring stoichiometric quantities of catalyst in traditional protocols.[1]
    
  • Reversibility (Desulfonylation): Unlike acylation, sulfonylation is reversible. At high temperatures, the kinetically favored isomer (often ortho to a directing group) can rearrange to the thermodynamically stable isomer (usually para or meta to avoid steric clash).

Visualization: Mechanism and Catalyst Deactivation

The following diagram illustrates the activation pathway and the competitive product inhibition loop.

FC_Sulfonylation_Mechanism cluster_0 Critical Failure Point RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Complex Active Electrophilic Complex [R-SO2-Cl---LA] RSO2Cl->Complex + LA LA Lewis Acid (LA) (AlCl3 or Bi(OTf)3) LA->Complex Cation Sulfonyl Cation (R-SO2+) Complex->Cation Dissociation Sigma Sigma Complex (Wheland Intermediate) Complex->Sigma + Arene Cation->Sigma + Arene Arene Polysubstituted Arene Product Diaryl Sulfone (Ar-SO2-R) Sigma->Product - H+ DeadCat Deactivated Catalyst (Product-LA Complex) Product->DeadCat + LA (Binding) DeadCat->Product Workup

Figure 1: Mechanistic pathway highlighting the 'Product Inhibition' loop where the sulfone product sequesters the Lewis Acid, often necessitating stoichiometric catalyst loading in traditional protocols.

Strategic Considerations: Sterics vs. Electronics

In polysubstituted systems, the "textbook" directing rules often fail due to the immense steric bulk of the sulfonyl group.

VariableImpact on Polysubstituted SystemsStrategic Adjustment
Steric Hindrance The sulfonyl group is bulky. Ortho-substitution is highly disfavored unless the directing group is small (e.g., -F) or the "ortho" position is the only option.Thermodynamic Control: Run at higher temperatures (

) to allow rearrangement to the less hindered isomer.
Electronic Conflict If an activating group (e.g., -OMe) and a deactivating group (e.g., -Cl) compete, the activator usually wins. However, sulfonylation requires a sufficiently electron-rich ring.Catalyst Upgrade: For deactivated rings (e.g., di-halo benzenes), switch from mild catalysts to Triflic Acid (TfOH) or

.
Reversibility Kinetic products (formed fast at crowded positions) can revert to starting materials.Time Management: Monitor reaction strictly. Extended reaction times favor the thermodynamic product.

Experimental Protocols

Protocol A: The "Sledgehammer" Method (Stoichiometric )

Best for: Deactivated substrates or when "brute force" reactivity is required. Drawback: Generates significant waste; requires moisture-free conditions; strict quench required.

Reagents:

  • Polysubstituted Arene (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • 
     (Anhydrous, 1.2 - 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) for mild heat; Nitrobenzene or 1,2-Dichloroethane (DCE) for high heat.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Catalyst Slurry: Add anhydrous

    
     (1.5 equiv) to dry DCM (0.5 M concentration relative to arene) at 
    
    
    
    .
  • Electrophile Formation: Add the Sulfonyl Chloride (1.2 equiv) dropwise to the slurry. Stir for 15 minutes. Observation: The mixture should homogenize or change color, indicating complex formation.

  • Substrate Addition: Dissolve the Polysubstituted Arene in a minimal amount of DCM. Add dropwise to the mixture at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). If no reaction occurs after 2 hours (monitor by TLC/LCMS), heat to reflux (

    
    ).
    
  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Caution: Highly Exothermic.

  • Workup: Separate phases. Wash organic layer with water,

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: The "Green Precision" Method (Catalytic Metal Triflate)

Best for: Acid-sensitive substrates, scale-up, and minimizing waste (Green Chemistry). Catalyst: Bismuth(III) Triflate [


] or Hafnium(IV) Triflate [

].

Reagents:

  • Polysubstituted Arene (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Catalyst:

    
     (5 - 10 mol%)
    
  • Solvent: Nitromethane (

    
    ) or neat (solvent-free) if liquid.
    

Step-by-Step:

  • Setup: Clean glassware (oven-dried is preferred but triflates are water-tolerant).

  • Mixing: In a reaction vial, combine the Arene (1.0 equiv), Sulfonyl Chloride (1.1 equiv), and

    
     (0.05 equiv).
    
  • Activation: Heat the mixture to

    
     . Note: Triflates often require thermal energy to overcome the activation barrier that 
    
    
    
    overcomes by sheer reactivity.
  • Monitoring: Monitor by HPLC. The reaction is typically cleaner than Protocol A, with fewer side products.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water.

    • Recycling: The aqueous phase (containing the catalyst) can often be concentrated and reused, though fresh catalyst is recommended for GMP/GLP consistency.

Troubleshooting & Optimization Logic

Use the following decision tree to select the correct protocol and troubleshoot regioselectivity issues.

Optimization_Logic Start Start: Select Substrate Check_Rich Is the Arene Electron Rich? (e.g., -OMe, -Alkyl) Start->Check_Rich Protocol_B Use Protocol B (Cat. Bi(OTf)3, 80°C) Check_Rich->Protocol_B Yes Protocol_A Use Protocol A (Stoic. AlCl3, Reflux) Check_Rich->Protocol_A No (Deactivated) Check_Regio Is Regioselectivity Correct? Protocol_B->Check_Regio Success Isolate Product Check_Regio->Success Yes Steric_Issue Problem: Wrong Isomer (Sterics) Check_Regio->Steric_Issue No (Kinetic Mix) Deactivation Problem: Low Yield/Stalled Protocol_A->Deactivation Stalls < 50% Thermo_Fix Increase Temp & Time (Force Thermodynamic Control) Steric_Issue->Thermo_Fix Thermo_Fix->Check_Regio Re-check Add_TfOH Add Co-catalyst: Triflic Acid (10 mol%) Deactivation->Add_TfOH

Figure 2: Decision matrix for protocol selection and troubleshooting regioselectivity in polysubstituted systems.

References

  • Olah, G. A., et al. (1973). "Friedel-Crafts and Related Reactions."[2][3][4][5][6][7][8][9] Wiley-Interscience. (Foundational text on EAS mechanisms and reversibility).

  • Callens, E., et al. (2012). "Bi(OTf)3-catalyzed sulfonylation of arenes: a convenient synthesis of diaryl sulfones." Tetrahedron Letters. Link

  • Frost, C. G., et al. (2010). "Catalytic Friedel-Crafts Acylation and Sulfonylation." Royal Society of Chemistry (RSC) Catalysis Series. Link

  • Repic, O. (2013). "Principles of Process Research and Chemical Development in the Pharmaceutical Industry." Wiley.
  • Nguyen, L. N. T., et al. (2023). "Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles." Journal of Agriculture and Development. Link (Demonstrates modern heterogeneous catalysis).

  • Cui, S., et al. (2013). "Diaryl Sulfone Synthesis." ChemistryViews. Link (Application in drug development).

Disclaimer: The protocols provided herein are for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, particularly Aluminum Chloride and Sulfonyl Chlorides, which are corrosive and lachrymators.

Sources

Application Note: Scale-Up Synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the scale-up synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS: 849035-75-2), a critical intermediate in the manufacture of HPPD-inhibitor herbicides such as Mesotrione.

The protocol is designed for process chemists and engineers, focusing on regioselectivity control during chlorosulfonation, safe management of thermal hazards, and efficient purification strategies.


)

Introduction & Retrosynthetic Analysis

The synthesis of 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene presents a classic problem in electrophilic aromatic substitution: directing the sulfonyl group to the specific position on a deactivated, multi-substituted benzene ring.

Structural Analysis: The target molecule features a toluene core with two chlorine atoms and a methylsulfonyl group.

  • Core: Toluene (Methylbenzene)

  • Substituents: 1,2-Dichloro (positions 4,5 relative to toluene methyl? No, see regiochemistry below).

  • Target Regiochemistry: The methylsulfonyl group is located ortho to the methyl group and meta to the chlorine at the 4-position (relative to the user's numbering).

Retrosynthetic Logic: The most efficient industrial route utilizes 3,4-Dichlorotoluene as the starting material.

  • Electrophilic Attack: The methyl group (activator) directs ortho/para. The chlorine atoms (deactivators) direct ortho/para.

  • Steric/Electronic Control: In 3,4-dichlorotoluene:

    • Position 2 (ortho to Me, ortho to Cl) is sterically crowded.

    • Position 5 (meta to Me) is electronically unfavorable.

    • Position 6 (ortho to Me, para to Cl) is the most favorable site for electrophilic attack.

    • Note: Substitution at Position 6 of 3,4-dichlorotoluene yields the target structure (renumbered as 1,2-dichloro-4-methyl-5-substituted benzene).

Synthetic Pathway:

  • Chlorosulfonation: 3,4-Dichlorotoluene

    
     2-Methyl-4,5-dichlorobenzenesulfonyl chloride.
    
  • Reduction-Methylation: Sulfonyl chloride

    
     Sulfinate salt 
    
    
    
    Methyl sulfone.

SynthesisRoute node_start 3,4-Dichlorotoluene (Starting Material) node_inter Sulfonyl Chloride Intermediate node_start->node_inter ClSO3H (Chlorosulfonation) node_salt Sulfinate Salt (In-situ) node_inter->node_salt Na2SO3 / NaHCO3 (Reduction) node_final Target Sulfone (Product) node_salt->node_final MeI or DMS (Methylation)

Figure 1: Synthetic pathway for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene.

Process Safety & Critical Hazards

Before scale-up, the following hazards must be mitigated via engineering controls:

Hazard ClassSourceMitigation Strategy
Thermal Runaway Chlorosulfonation is highly exothermic.Use a jacketed reactor with active cooling. Control addition rate of

to maintain

during dosing.
Toxic Gas Evolution Reaction generates

gas.
Route off-gas to a dual-stage scrubber (Water

NaOH).
Violent Hydrolysis Quenching of excess

.
Inverse Quench: Slowly add the reaction mass into ice water, never water into acid.
Genotoxicity Methylating agents (MeI, DMS).Use closed dosing systems. Decontaminate equipment with ammonia or appropriate neutralizer before opening.

Detailed Experimental Protocol

Stage 1: Chlorosulfonation

Objective: Regioselective synthesis of 2-methyl-4,5-dichlorobenzenesulfonyl chloride.

Reagents:

  • 3,4-Dichlorotoluene (1.0 equiv)

  • Chlorosulfonic acid (3.5 - 4.0 equiv)

  • Thionyl chloride (0.5 equiv, optional, to drive conversion)

Protocol:

  • Setup: Equip a glass-lined reactor with a mechanical stirrer, thermocouple, dropping funnel, and reflux condenser connected to an HCl scrubber.

  • Charging: Charge Chlorosulfonic acid (3.5 equiv) into the reactor. Cool to 0–5°C .

  • Addition: Add 3,4-Dichlorotoluene (1.0 equiv) dropwise over 2–3 hours.

    • Critical Control: Do not allow internal temperature to exceed 10°C . Higher temperatures promote isomer formation.

  • Reaction: Once addition is complete, slowly warm the mixture to 60–70°C over 2 hours. Hold at this temperature for 4–6 hours.

    • Monitoring: Monitor by HPLC (quench aliquot in MeOH). Target <1% starting material.

  • Quench (Inverse): Prepare a separate vessel with crushed ice/water (approx. 5x volume of acid).[1] Slowly transfer the reaction mass onto the ice with vigorous stirring. Maintain quench temp <20°C.

  • Isolation: Filter the precipitated sulfonyl chloride solid. Wash with cold water until pH of filtrate is neutral.

    • Yield Expectation: 85–90%.

    • State: Off-white to tan solid.

Stage 2: One-Pot Reduction and Methylation

Objective: Conversion of sulfonyl chloride to sulfone via sulfinate intermediate.

Reagents:

  • Sulfonyl Chloride (from Stage 1)

  • Sodium Sulfite (

    
    , 1.5 equiv)
    
  • Sodium Bicarbonate (

    
    , 2.5 equiv)
    
  • Methylating Agent: Dimethyl Sulfate (DMS) (1.2 equiv) OR Methyl Iodide (MeI). Note: DMS is preferred for scale-up due to lower volatility, despite toxicity.

  • Solvent: Water/Toluene biphasic system or Water/Methanol.

Protocol:

  • Reduction:

    • In the reactor, charge Water (10 vol) and Sodium Sulfite (1.5 equiv) and Sodium Bicarbonate (2.5 equiv). Heat to 50°C .

    • Add the wet Sulfonyl Chloride cake in portions.

    • Stir at 70–80°C for 2–3 hours.

    • Mechanism:[1][2][3][4] The sulfonyl chloride reduces to the sulfinate salt (

      
      ).[5] The solution should clarify.
      
  • Methylation:

    • Cool the sulfinate solution to 40–50°C .

    • Add Dimethyl Sulfate (1.2 equiv) dropwise over 1 hour. Caution: DMS is highly toxic.

    • Heat to 80–90°C (reflux) for 4–6 hours.

    • Monitoring: HPLC should show disappearance of sulfinate and formation of the sulfone.

  • Workup:

    • Cool to room temperature.[1][6][7] The product, 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene , will precipitate as a solid.

    • Filter the solid.[7][8]

    • Wash with water (to remove inorganic salts) and cold methanol (to remove organic impurities).

  • Purification (Recrystallization):

    • Recrystallize from Ethanol or Isopropanol/Water (80:20).

    • Dry in a vacuum oven at 50°C.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/Water gradient)
Melting Point 168–172°C (Typical)Capillary Method
Identity Conforms to Structure1H-NMR (DMSO-d6)

1H-NMR Data (Predicted):

  • 
     2.45 (s, 3H, 
    
    
    
    )
  • 
     3.25 (s, 3H, 
    
    
    
    )
  • 
     7.65 (s, 1H, Ar-H, position 3 relative to Me/SO2)
    
  • 
     7.90 (s, 1H, Ar-H, position 6 relative to Me/SO2)
    
  • Note: The singlet patterns confirm the para-relationship of the protons, characteristic of the 1,2,4,5-substitution pattern.

Process Flow Diagram (PFD)

ProcessFlow R1 Reactor 1 (Chlorosulfonation) Scrubber Caustic Scrubber (HCl Removal) R1->Scrubber Off-gas (HCl) Quench Quench Vessel (Ice/Water) R1->Quench Reaction Mass Filter1 Filtration (Sulfonyl Chloride) Quench->Filter1 Slurry R2 Reactor 2 (Reduction/Methylation) Filter1->R2 Wet Cake Filter2 Final Filtration (Product Isolation) R2->Filter2 Crude Product

Figure 2: Process Flow Diagram illustrating the two-stage synthesis and isolation.

References

  • PubChem. (n.d.).[9] 1,2-Dichloro-4-methylsulfonylbenzene (Compound).[9][10][11][12] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • World Intellectual Property Organization (WIPO). (2022). Process for Preparation of Mesotrione and its Intermediates (WO2022024094).[13] Retrieved January 29, 2026, from [Link]

  • Google Patents. (2016). Synthesis method of mesotrione (CN105254543A).
  • Google Patents. (1988). Process for preparing 2,6-dichlorotoluene (US4721822A). [Reference for chlorosulfonation conditions of chlorotoluenes].

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the sulfonation of dichlorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting and process optimization.

Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: 2026-01-29

Executive Summary & Mechanistic Insight

The sulfonation of dichlorotoluene (specifically the industrially relevant 2,4-dichlorotoluene ) is a classic Electrophilic Aromatic Substitution (EAS) governed by a conflict between steric hindrance and electronic directing effects.

Unlike simple toluene sulfonation, the presence of two chlorine atoms significantly deactivates the ring, requiring more vigorous conditions (higher


 concentration or temperature) while simultaneously increasing the risk of side reactions like sulfone formation.
The Regioselectivity Paradox

Users often ask why the sulfonation occurs at Position 5 rather than Position 6, despite the methyl group (an activator) directing to Position 6.

  • Methyl Effect (C1): Directs ortho to C6.

  • Chlorine Effect (C2 & C4): Both are ortho/para directors.

    • Cl at C2 directs to C5 (para).

    • Cl at C4 directs to C5 (ortho).

  • The Verdict: While the methyl group is the strongest activator, Position 6 is sterically hindered by the adjacent methyl group. The cooperative directing effects of both chlorine atoms toward Position 5 , combined with the steric accessibility of that site, make C5 the thermodynamic and kinetic product (2,4-dichloro-5-methylbenzenesulfonic acid).

Visualizing the Pathway

The following diagram illustrates the primary reaction pathway and the critical "danger zones" where side reactions occur.

SulfonationPathway DCT 2,4-Dichlorotoluene (Substrate) Complex Sigma Complex (Intermediate) DCT->Complex Electrophilic Attack Agent Sulfonating Agent (ClSO3H or Oleum) Agent->Complex Target 2,4-Dichloro-5-methyl benzenesulfonic Acid (Target Product) Complex->Target -H+ Sulfone Diaryl Sulfone (Impurity) Target->Sulfone + DCT (High Temp/Low Acid) Anhydride Sulfonic Anhydride Target->Anhydride + SO3 (Excess) Anhydride->Sulfone + DCT (Friedel-Crafts)

Figure 1: Reaction pathway showing the target C5-sulfonation and the mechanism of sulfone formation via anhydride intermediates.

Optimization Protocols (Standard Operating Procedures)

Protocol A: Chlorosulfonic Acid Method (High Purity)

Recommended for pharmaceutical intermediates where isolation of the sulfonyl chloride is required.

ParameterRangeOptimalReasoning
Stoichiometry 2.5 - 4.0 eq3.0 eq Excess acid acts as solvent and suppresses sulfone formation by diluting the substrate.
Temperature 40°C - 80°C55°C Balance between reaction rate (deactivated ring) and sulfone byproduct formation.
Addition Time 2 - 4 hours3 hours Slow addition prevents local "hotspots" where [Substrate] > [Acid], which favors sulfones.
Quench < 5°C0°C Critical to prevent hydrolysis of the sulfonyl chloride if that is the desired intermediate.

Step-by-Step:

  • Charge 3.0 equivalents of Chlorosulfonic acid (

    
    ) into a glass-lined reactor. Cool to 10°C.
    
  • Add 2,4-Dichlorotoluene dropwise over 3 hours. Maintain internal temperature

    
     during addition to control exotherm.
    
  • Ramp temperature to 55°C and hold for 4 hours. Monitor by HPLC/GC.

  • Cool to 20°C.

  • Quench by pouring the reaction mass slowly onto crushed ice (mass ratio 1:3). Warning: Massive HCl evolution. Scrubbing required.[1]

Troubleshooting & FAQs

Issue 1: High Sulfone Impurity (>2%)

User Question: "I am seeing a large peak at a higher retention time. Mass spec suggests a dimer (diaryl sulfone). How do I stop this?"

Root Cause: Sulfone formation is a bimolecular reaction where the sulfonic acid product (or its anhydride) attacks a fresh molecule of unreacted DCT. This happens when the local concentration of DCT is high relative to the acid.

Troubleshooting Steps:

  • Reverse Addition? Ensure you are adding DCT to Acid , not Acid to DCT. Adding acid to DCT creates a condition where DCT is in huge excess at the start, guaranteeing sulfone formation.

  • Increase Agitation: Poor mixing creates pockets of high DCT concentration. Increase impeller speed or switch to a high-shear mixer.

  • Lower Temperature: The activation energy for sulfone formation is higher than for sulfonation. Dropping the reaction temperature by 10°C often halves the sulfone rate.

Issue 2: Low Conversion / Unreacted Starting Material

User Question: "The reaction stalls at 80% conversion. Adding more acid doesn't help."

Root Cause: Water contamination. Chlorosulfonic acid and Oleum are hygroscopic. If water enters, it hydrolyzes the reagent to simple sulfuric acid (


), which is often too weak to sulfonate the deactivated dichlorotoluene ring at moderate temperatures.

Troubleshooting Steps:

  • Check Reagent Quality: Titrate your Oleum or Chlorosulfonic acid. If the "fuming" has stopped, the reagent is dead.

  • System Integrity: Ensure the reactor is under a positive pressure of dry nitrogen.

  • "Phenol Cooking" Mode: If you must use 98%

    
     instead of Oleum/Chlorosulfonic acid, you must use azeotropic removal of water . Add a solvent (like heptane or excess DCT) and reflux with a Dean-Stark trap to remove the water generated by the reaction.
    
Issue 3: Isomer Contamination

User Question: "I am seeing 5-8% of an impurity that is an isomer of the product. Is this the 6-isomer?"

Root Cause: Likely yes. While C5 is favored, higher temperatures allow the reaction to overcome the steric barrier of the C6 position (ortho to methyl).

Decision Tree:

Troubleshooting Start Isomer Impurity Detected TempCheck Reaction Temp > 60°C? Start->TempCheck AcidCheck Using Oleum? TempCheck->AcidCheck No Action1 Reduce Temp to 45-50°C Extend Time TempCheck->Action1 Yes Action2 Switch to ClSO3H (Steric Bulk favors C5) AcidCheck->Action2 Yes Action3 Recrystallize Na-Salt from Brine AcidCheck->Action3 No

Figure 2: Decision logic for reducing isomer contamination.

Safety & Handling (Critical)

  • HCl Evolution: If using chlorosulfonic acid, 1 mole of DCT generates 1 mole of HCl gas. This must be routed to a caustic scrubber (NaOH).

  • Oleum Burns: Oleum causes immediate, deep charring of skin. Keep Calcium Gluconate gel nearby, though standard acid burn protocols (massive water irrigation) are primary.

  • Viscosity: The reaction mass can become extremely viscous as the sulfonic acid forms. Ensure your motor torque is sufficient.

References

  • Mechanistic Aspects of Aromatic Sulfonation.
  • Process for the production of 2,4-dichlorotoluene. Source: U.S. Patent 3,366,698.[1]

  • Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Furosemide Intermediate). Source: BenchChem Synthesis Protocols / CN100522936C.

  • Sulfonation and Sulfation Processes. Source: Chemithon Corporation Technical Papers.

Sources

byproduct formation in the synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

[1]

Topic: Troubleshooting Byproduct Formation & Process Optimization Target Molecule CAS: 849035-75-2 (Also known as 4,5-Dichloro-2-methylphenyl methyl sulfone) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1]

Executive Summary & Pathway Analysis

The synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene typically proceeds via Electrophilic Aromatic Substitution (EAS) on 3,4-dichlorotoluene (1,2-dichloro-4-methylbenzene).[1] The introduction of the methylsulfonyl moiety (

1

There are two primary industrial routes:[2]

  • The Sulfinate Route (Preferred): Chlorosulfonation

    
     Reduction to Sulfinate 
    
    
    S-Methylation.[1]
  • The Oxidation Route: Chlorosulfonation

    
     Reduction to Thiol 
    
    
    Methylation
    
    
    Oxidation.[1]

This guide focuses on the Sulfinate Route as it is the dominant industrial method, while addressing oxidation risks for those using Route 2.[1][2]

Master Process & Impurity Map

The following diagram illustrates the reaction flow and critical exit points where byproducts are generated.

GStart3,4-DichlorotolueneStep1Step 1: Chlorosulfonation(ClSO3H, Thionyl Chloride)Start->Step1 Electrophilic AttackInter1Intermediate A:Sulfonyl ChlorideStep1->Inter1Impurity1Impurity Type I:Regioisomer (6-position)Step1->Impurity1 Steric LeakageImpurity2Impurity Type II:Diaryl Sulfone (Dimer)Step1->Impurity2 Friedel-Crafts Side RxnStep2Step 2: Reduction(Na2SO3 / NaHCO3)Inter1->Step2 pH 7-8, 50°CImpurity3Impurity Type III:Sulfonic Acid (Hydrolysis)Inter1->Impurity3 H2O / Acidic pHInter2Intermediate B:Sodium Sulfinate SaltStep2->Inter2Step3Step 3: Methylation(MeCl or MeI)Inter2->Step3 SN2 AttackTargetTARGET:1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzeneStep3->TargetImpurity4Impurity Type IV:Methyl Ester (O-Alkylation)Step3->Impurity4 Hard/Soft Mismatch

Caption: Process flow for the synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene, highlighting critical byproduct divergence points.

Troubleshooting Guide: Byproduct Identification & Control

Module A: Regioselectivity Issues (The "Isomer" Problem)

Symptom: HPLC shows a consistent impurity (5-15%) with identical Mass (MW 239.12) eluting close to the product.[1] Diagnosis: Formation of the 6-isomer (1,2-dichloro-4-methyl-3-(methylsulfonyl)benzene).[1]

  • Mechanism: The starting material, 3,4-dichlorotoluene, has two open sites activated for substitution:[1][2]

    • Position 5 (Target): Activated by the ortho-methyl group and the para-chlorine (Cl-2).[1]

    • Position 6 (Impurity): Activated by the ortho-methyl group and the para-chlorine (Cl-1).[1]

    • Note: Position 5 is generally favored due to the cooperative directing effects, but Position 6 is sterically accessible.[1][2]

Corrective Protocol:

  • Temperature Control: Maintain chlorosulfonation temperature between 0°C and 10°C during addition. Higher temperatures (>40°C) increase the kinetic energy of the system, reducing selectivity and favoring the 6-isomer.[1]

  • Reagent Stoichiometry: Use a high excess of chlorosulfonic acid (3-5 equivalents).

  • Solvent Selection: If the isomer ratio is critical, consider running the reaction in Dichloromethane (DCM) or Chloroform .[1][2] Solvation shells can increase the steric bulk of the electrophile, favoring the less sterically hindered Position 5.[2]

Module B: The "Dimer" Formation (Diaryl Sulfones)

Symptom: Appearance of a high molecular weight impurity (MW ~440+) and precipitation of insoluble solids.[1] Diagnosis: Formation of Bis(4,5-dichloro-2-methylphenyl)sulfone .[1]

  • Mechanism: Under Lewis acidic conditions (generated by

    
    ), the newly formed sulfonyl chloride can act as an electrophile and attack another molecule of the starting material (Friedel-Crafts Sulfonylation).[1]
    

Corrective Protocol:

  • Dilution: This is a second-order side reaction.[1] Increasing the volume of chlorosulfonic acid (acting as both reagent and solvent) reduces the collision probability between Product A (Sulfonyl Chloride) and Starting Material.

  • Reverse Addition: Do not add the acid to the aromatic substrate.[1] Add the aromatic substrate slowly to the acid. This ensures the concentration of unreacted starting material is always low relative to the acid, preventing the coupling reaction.[2]

Module C: Methylation Failures (O- vs S-Alkylation)

Symptom: Low yield of sulfone; presence of volatile impurities or unexpected esters.[1] Diagnosis: O-Alkylation of the sulfinate salt.

  • Mechanism: Sulfinate anions (

    
    ) are ambident nucleophiles.[1] They can react at the Sulfur (soft center) to form the desired Sulfone, or at the Oxygen (hard center) to form a Sulfinic Ester (
    
    
    ).[1]

Corrective Protocol:

  • Counter-ion Effect: Ensure the intermediate is the Sodium salt, not the protonated sulfinic acid.[1][2] Sodium sulfinates favor S-alkylation.[1]

  • Solvent System: Use polar aprotic solvents (DMF or DMSO) or phase transfer catalysis (Water/Toluene with TBAB).[1] Polar aprotic solvents solvate the cation (

    
    ), leaving the Sulfinate anion "naked" and more reactive at the softer Sulfur atom.[2]
    
  • pH Control: Maintain pH > 7 during methylation. Acidic conditions protonate the sulfinate, leading to decomposition or esterification.[1][2]

Quantitative Data: Impurity Profile

Use this table to benchmark your crude reaction mixture against expected impurity profiles.

Retention Time (Relative)Impurity IdentityOrigin StepPrevention Strategy
0.85 Sulfoxide (if using oxidation route)OxidationIncrease oxidant stoichiometry; check catalyst load.[1]
0.92 6-Isomer (Regioisomer)ChlorosulfonationLower Temp (<10°C); Use solvent (DCM).[1]
1.00 Target Sulfone --
1.15 Sulfinic Ester MethylationSwitch solvent to DMF/DMSO; Maintain pH >8.[1]
1.40 Diaryl Sulfone (Dimer)ChlorosulfonationReverse addition (Substrate into Acid).[1]
1.60 Benzylic Acid (

)
OxidationAvoid

; Use Tungstate/

.

FAQ: Researcher to Researcher

Q: I am seeing a "stall" in the oxidation of the sulfide to the sulfone. The sulfoxide intermediate persists. A: This is common when using mild oxidants.[1] The first oxidation (Sulfide


1
  • Fix: Add a catalytic amount of Sodium Tungstate (

    
    )  or Molybdate if using Hydrogen Peroxide.[1] If using mCPBA, ensure you are using 2.2 to 2.5 equivalents.[1][2]
    

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide/Chloride? A: Yes, DMS is effective for S-alkylation of sodium sulfinates.[1] However, DMS is highly toxic.[1][2] If you use it, ensure the reaction is kept alkaline (pH 8-9).[1] Under acidic conditions, DMS hydrolyzes rapidly.[1][2]

Q: My final product has a melting point lower than the literature value (132-134°C). A: This strongly suggests contamination with the 6-isomer .[1] Isomers often co-crystallize, depressing the melting point.[1][2] Recrystallization from Ethanol/Water or Isopropanol is usually effective in enriching the 5-isomer due to differential solubility.[1]

References

  • Regioselectivity in Chlorosulfonation

    • Source: "Process for the production of dichlorotoluene."[3][4] (US Patent 4,031,145).[1] This document details the directing effects on 3,4-dichlorotoluene.[1]

    • Link:[1]

  • Sulfinate Alkylation Methodology

    • Source: "Synthesis of methylsulphonyl benzene compounds." (WO Patent 2007/054668).[1] Describes the conversion of aryl halides/precursors to methyl sulfones via sulfinate salts.

    • Link:[1]

  • Oxidation Side Reactions (Benzylic Oxidation)

    • Source: "Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst."[1][2] ResearchGate.[1] Discusses the selectivity issues between sulfone formation and side-chain oxidation.

    • Link:

  • General Properties

    • Source: PubChem Compound Summary for CAS 849035-75-2.[1]

    • Link:[1]

Regio-Control Support Center: Advanced Benzene Substitution Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket Type: Technical Troubleshooting & Protocol Optimization

Welcome to the Regio-Control Support Center

You have reached the Tier-3 support desk for aromatic substitution. We understand that standard textbook rules (ortho/para vs. meta) often fail in complex drug discovery scaffolds. This guide treats regioselectivity not as a fixed rule, but as a tunable variable.

Below are three "Support Tickets" addressing the most common failure modes in modern regiocontrol, ranging from steric manipulation to transient directing groups.

Ticket #101: "I need to functionalize the least reactive position."

Subject: Overriding Electronic Bias with Steric Control (Ir-Catalyzed Borylation) Applicable For: Late-stage functionalization, accessing 1,3,5-substitution patterns.

The Issue

User attempts Electrophilic Aromatic Substitution (EAS) on a 1,3-disubstituted benzene and gets a mixture of isomers dominated by electronic activation, often at the crowded 2-position or the 4-position, but requires the thermodynamically stable 5-position.

The Fix: Hartwig-Miyaura Borylation

Switch from electronic control (EAS) to steric control . Iridium-catalyzed C-H borylation is governed almost exclusively by sterics, not electronics. The active catalyst, typically an [Ir(OMe)(cod)]2 complex with a bipyridine ligand, forms a bulky tris(boryl)iridium species that physically cannot access ortho positions.

Standard Operating Procedure (SOP-101)
  • Reagents: [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%), B2pin2 (0.5 equiv).

  • Solvent: THF or Hexane (anhydrous).

  • Temperature: 80 °C (sealed tube).

Self-Validating Check:

  • Monitor via GC-MS: Look for the appearance of the aryl-boronate ester.

  • Isomer Confirmation: The product will always be the isomer where the Boron is distal to existing substituents.

    • Example: 1,3-dichlorobenzene → 1,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (99% selectivity).

Visual Logic: Steric Decision Tree

Ir_Borylation_Logic start Substrate Analysis q1 Are there substituents? start->q1 q2 Is there an unhindered C-H? q1->q2 Yes hetero Is it a Heterocycle (N)? q2->hetero Yes res3 No Reaction / Decomp q2->res3 No (All sites blocked) res1 Borylation at least hindered site (Steric) hetero->res1 No (Benzene) res2 Borylation distal to N (Alpha position deactivated) hetero->res2 Yes (Pyridine/Quinoline)

Figure 1: Decision logic for predicting regioselectivity in Iridium-catalyzed C-H borylation. Selectivity is driven by the physical inability of the bulky catalyst to approach ortho-C-H bonds.

Ticket #202: "My directing group is sending the catalyst to the wrong spot."

Subject: Meta-Selective C-H Activation (The "Remote Control" Strategy) Applicable For: Drug scaffolds where ortho positions are blocked or undesirable.

The Issue

Standard Directed C-H Activation (e.g., using Pd(OAc)2) forms a stable 5-membered metallacycle, resulting exclusively in ortho functionalization. The user needs to functionalize the meta position (C3 relative to the director).

The Fix: Transient Directing Groups & Templates

You must override the "Chela-zone" (ortho preference). This is achieved using bifunctional templates (pioneered by the Yu group). These templates coordinate the metal center and physically "reach" around to the meta position, forming a macrocyclic transition state (often 12-membered) that makes the meta C-H bond the only accessible site.

Troubleshooting Guide: Meta-Activation
SymptomProbable CauseCorrective Action
Only Ortho Product Template geometry is too tight or non-existent.Switch to a U-shaped nitrile-containing template (e.g., 2-cyanobenzyl ethers).
Low Yield Competitive binding of product or lack of oxidant.Use AgOAc as a co-oxidant/promoter. The Ag-Pd heterodimer is often the active species.
Regio-scrambling Temperature too high; C-H activation is reversible.Lower temp to 60-70°C; switch solvent to HFIP (hexafluoroisopropanol) to stabilize the cationic Pd species.
Mechanism Visualization: The Template Reach

Meta_Activation sub Substrate (Ortho-Director) complex Pd-Ag Heterodimer Complex sub->complex + Pd(OAc)2 temp Nitrile Template (U-Shape) temp->complex Coordination ts Macrocyclic TS (Reaches Meta-C-H) complex->ts Geometry Constraint prod Meta-Functionalized Product ts->prod C-H Cleavage

Figure 2: The "Remote Control" mechanism. The nitrile template coordinates Ag(I), which bridges to Pd(II), positioning the palladium specifically at the meta-C-H bond via a macrocyclic transition state.

Ticket #303: "My halogen moved to a different carbon!"

Subject: The Halogen Dance (Base-Catalyzed Migration) Applicable For: Heterocycles (Thiophenes, Pyridines) and Poly-halogenated Benzenes.

The Issue

User treats a 2-bromo-thiophene or similar scaffold with a strong base (LDA) intending to lithiate the adjacent position, but the final product shows the bromine has migrated to the 3- or 4-position.

The Fix: Harnessing Thermodynamic Control

This is the Halogen Dance (HD) reaction. It is not an error; it is a feature driven by the stability of the lithiated intermediate. The base deprotonates the most acidic proton. If the resulting lithio-species is less stable than a potential isomer, the halogen will migrate to the more stable position (often ortho to the heteroatom or between two halogens).

How to Control It:

  • To STOP Migration: Use extremely low temperatures (-78 °C) and a kinetic base (LiTMP) with short reaction times (<15 min), then quench immediately.

  • To PROMOTE Migration: Allow the reaction to warm to -40 °C or 0 °C.

Protocol: Intentional Halogen Dance (Accessing "Impossible" Isomers)
  • Substrate: 2-Bromothiophene.

  • Base: LDA (1.1 equiv) in THF at -78 °C.

  • Migration: Stir for 30 mins. The lithiated species rearranges to the thermodynamically favored 3-bromo-2-lithiothiophene (placing the negative charge adjacent to the sulfur).

  • Quench: Add electrophile (e.g., DMF, MeI).

  • Result: 2-substituted-3-bromothiophene (difficult to access via EAS).

Visual Logic: The Migration Cycle

Halogen_Dance start Starting Material (Halogen at Pos A) step1 Lithiation at Pos B (Kinetic Product) start->step1 LDA, -78°C step2 Halogen Migration (Isomerization) step1->step2 Warm up / Time final Electrophile Trapping (New Regioisomer) step1->final Fast Quench (Stops Dance) step3 Lithiated Species at Pos A (Thermodynamic Product) step2->step3 Stabilization step3->final + Electrophile

Figure 3: The Halogen Dance mechanism. Controlling temperature and time determines whether you trap the kinetic intermediate (Step 1) or the rearranged thermodynamic product (Step 3).

FAQ: Quick Troubleshooting

Q: Why is my S_NAr reaction giving the wrong isomer? A: In Nucleophilic Aromatic Substitution, the incoming nucleophile attacks the position that creates the most stable Meisenheimer complex. Ensure your electron-withdrawing groups (EWGs) are Ortho/Para to the leaving group. If you need Meta substitution, S_NAr will not work; switch to Pd-catalyzed Buchwald-Hartwig coupling.

Q: Can I use blocking groups to force regioselectivity? A: Yes. The Sulfonation/Desulfonation strategy is classic but effective.

  • Sulfonate (H2SO4/SO3) → Goes to the most electron-rich steric hole.

  • Perform your desired substitution (e.g., nitration).[1][2]

  • Desulfonate (dilute H2SO4, steam). Use this when modern catalytic methods are too expensive or fail.

Q: How do I scale up an Iridium Borylation? A: Ir-catalysts are oxygen-sensitive but robust. For scale-up, ensure efficient degassing (sparging with Argon for 30 mins) rather than just freeze-pump-thaw. Use [Ir(OMe)(cod)]2 as it is easier to handle than the chloride dimer.

References
  • Hartwig, J. F. (2011).[3][4] Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40(4), 1992-2002.[4]

  • Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template.[5] Nature, 486(7404), 518-522.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057.

  • Yang, Y. F., et al. (2017). Computational Study on Mechanism and Origins of Selectivity in Palladium-Catalyzed Meta-Selective C–H Bond Activation. Journal of the American Chemical Society, 139(5), 1958–1966.

Sources

Technical Support Center: Sulfonyl Chloride Synthesis & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN | Topic: Degradation Pathways & Stability | Level: Advanced

Introduction: The "Chemical Chameleon" Paradox

Welcome to the Technical Support Center. You are likely here because your sulfonyl chloride (


) synthesis yielded a sticky solid, a lower-than-expected yield, or—in the worst case—an uncontrolled exotherm.

Sulfonyl chlorides are the "Chemical Chameleons" of organic synthesis. They are potent electrophiles essential for sulfonamide drug discovery, yet they possess a fragility that leads to rapid degradation via three primary vectors: Hydrolysis , Desulfonylation , and Nucleophilic Solvent Attack .

This guide moves beyond basic textbook definitions to provide a root-cause analysis of these failures, supported by mechanistic insights and validated recovery protocols.

Module 1: Hydrolysis (The "White Smoke" Error)

Issue: Product degrades into sulfonic acid (


) upon exposure to ambient moisture or aqueous workups.
Symptom:  The appearance of "white smoke" (HCl gas) upon opening the flask, or a pH < 1 in the aqueous layer.
Root Cause Analysis

Hydrolysis is not a simple degradation; it is a competitive nucleophilic attack. The sulfur atom in sulfonyl chlorides is hypervalent and highly electrophilic. Water attacks the sulfur center, displacing the chloride.

  • Mechanism: The reaction proceeds via an

    
    -like mechanism (or addition-elimination), forming a pentacoordinate transition state.
    
  • Kinetics: The rate is pH-dependent.

    • Alkaline conditions: Rapid hydrolysis (

      
       is a strong nucleophile).
      
    • Acidic conditions:[1] Slower, but autocatalytic because the byproduct (HCl) can solubilize water in organic phases, accelerating the reaction.

Visualizing the Pathway

Hydrolysis Start Sulfonyl Chloride (R-SO2Cl) TS Pentacoordinate Intermediate Start->TS + Nucleophilic Attack Water H2O / Moisture Water->TS Product Sulfonic Acid (R-SO3H) TS->Product Cl- Departure Byproduct HCl (Gas/Acid) TS->Byproduct

Figure 1: The hydrolysis pathway. Note that the formation of HCl (Byproduct) can create an autocatalytic cycle if not neutralized.

Troubleshooting Protocol: The "Ice-Quench" Technique

Do not simply pour water into your reaction mixture.

  • Cool: Chill the reaction mixture to 0°C.

  • Phase Break: Use a hydrophobic solvent (DCM or EtOAc) before adding water.

  • Buffer: Quench with ice-cold saturated NaHCO3 or brine . Avoid pure water. The high ionic strength of brine "salts out" the organic product and reduces the water activity available for hydrolysis.

  • Speed: Separate phases immediately. Do not let the layers sit.

Module 2: Thermal Instability (Desulfonylation)

Issue: Loss of the sulfonyl group during distillation or heating. Symptom: Product converts to an aryl/alkyl chloride (


) or hydrocarbon (

), accompanied by gas evolution (

).[2]
Root Cause Analysis

Thermal desulfonylation is the extrusion of sulfur dioxide. This is thermodynamically driven by the stability of the


 gas and the strength of the resulting 

bond.
  • Radical Pathway: Often initiated by trace metals (Cu, Fe) or peroxides. The

    
     bond homolyzes, releasing a sulfonyl radical which then ejects 
    
    
    
    .
  • Concerted Pathway: Occurs at high temperatures (>100°C) in electron-rich aromatic systems.

Visualizing the Pathway

Desulfonylation Start Sulfonyl Chloride (Ar-SO2Cl) Radical Sulfonyl Radical (Ar-SO2•) Start->Radical Homolysis Heat Heat (>100°C) / Metal Catalyst Heat->Radical Extrusion SO2 Extrusion Radical->Extrusion End Aryl Chloride (Ar-Cl) Extrusion->End + Cl• Recombination

Figure 2: Thermal desulfonylation.[3] This pathway is irreversible. Once SO2 is lost, the sulfonyl chloride cannot be regenerated.

FAQ: "Can I distill my sulfonyl chloride?"

Answer: Generally, NO . Most sulfonyl chlorides decompose before their boiling point at atmospheric pressure.

  • Alternative: If purification is needed, use Kugelrohr distillation (high vacuum, short path) or rapid recrystallization from hexane/chloroform.

  • Warning: Never distill if the crude was prepared via oxidative chlorination using metal salts without a chelating workup.

Module 3: Solvent Incompatibility (The DMF Hazard)

Issue: Violent exotherm or explosion when dissolving sulfonyl chloride in DMF (Dimethylformamide). Symptom: Rapid pressure buildup, black tar formation.

Root Cause Analysis

Researchers often use DMF to solubilize polar substrates. However, DMF acts as a catalyst/nucleophile with sulfonyl chlorides, similar to the Vilsmeier-Haack reaction mechanism.

  • DMF attacks the sulfonyl chloride.[4]

  • A Vilsmeier-like iminium intermediate forms.[4]

  • This destabilizes the system, leading to rapid decomposition and massive gas release (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).
Visualizing the Hazard

DMF_Hazard Reagents R-SO2Cl + DMF Complex Vilsmeier-like Adduct Reagents->Complex Nucleophilic Attack Runaway Thermal Runaway & Gas Release Complex->Runaway Exothermic Decomposition

Figure 3: The DMF incompatibility loop. This reaction can be explosive on scale.

Safety Directive: Never mix sulfonyl chlorides with DMF, DMAc, or NMP unless the temperature is strictly controlled (<0°C) and the stoichiometry is validated. Use Acetonitrile (MeCN) or DCM instead.

Module 4: Validated Protocol (Oxidative Chlorination)

Context: The most robust method for synthesizing sulfonyl chlorides in drug development is the Oxidative Chlorination of Thiols . This avoids the harsh conditions of chlorosulfonic acid.

Standard Operating Procedure (SOP)

Reagents: Thiol (


), N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile.
StepActionTechnical Rationale
1 Dissolve Dissolve Thiol (1.0 eq) in Acetonitrile (5 vol). Cool to 0-5°C.
2 Acidify Add 2M HCl (2.0 eq).
3 Oxidize Add NCS (3.0 - 3.2 eq) portion-wise. Maintain T < 10°C.
4 Monitor Check HPLC/TLC. Look for disappearance of disulfide intermediate.
5 Workup Dilute with Ether/EtOAc. Wash with Brine (not water).
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Sticky/Oily Solid Impure product (Disulfide contamination).Recrystallize from Hexane/CHCl3. Disulfides are much less polar.
Low Yield Hydrolysis during workup.Use ice-cold brine; dry organic layer over

immediately.
Violent Bubbling Thermal runaway (

loss).
Slow down NCS addition. Ensure internal temp < 10°C.

References

  • Mechanisms of Hydrolysis

    • Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in w
    • Source: Journal of the Chemical Society B (RSC).
    • URL:[Link][5]

  • Thermal Decomposition

    • Title: Desulfonylation Reactions (Organic Reactions).[6][7]

    • Source: Wiley Online Library.
    • URL:[Link][5]

  • Modern Synthesis Protocols

    • Title: Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[8][9]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link][5]

  • Safety & Flow Chemistry

    • Title: Preparation of Sulfonyl Chlorides by Oxidative Chlorin
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

Sources

avoiding over-sulfonylation in aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aromatic Sulfonylation Control

Welcome to the Reaction Optimization Unit

Mission: To provide researchers with precise, mechanistic strategies for controlling electrophilic aromatic substitution (


), specifically preventing polysulfonylation. This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic realities of the laboratory.

Module 1: Diagnostic & Decision Logic

Before initiating a reaction, use this logic flow to select the correct reagent class. Over-sulfonylation is rarely an accident; it is usually a mismatch between substrate reactivity and reagent "aggression."

SulfonationLogic Start START: Analyze Substrate Activated Activated Substrate (e.g., Phenols, Anisoles, Pyrroles) Start->Activated Deactivated Deactivated/Neutral (e.g., Benzene, Halobenzenes) Start->Deactivated Reagent1 USE: SO3-Pyridine Complex or SO3-Dioxane Activated->Reagent1 High e- Density Reagent2 USE: Chlorosulfonic Acid (ClSO3H) (Stoichiometric Control) Deactivated->Reagent2 Standard e- Density Reagent3 USE: Fuming H2SO4 (Oleum) (Only if Monosulfonation fails) Deactivated->Reagent3 Very Low Reactivity Condition1 Protocol: Reflux in solvent (Kinetic Control) Reagent1->Condition1 Condition2 Protocol: 0°C to RT in DCM/CHCl3 (Strict 1.0 eq) Reagent2->Condition2 Rescue ISSUE: Polysulfonylation Detected? Condition1->Rescue Condition2->Rescue Desulfonate ACTION: Acidic Steam Distillation (Reversibility Principle) Rescue->Desulfonate Yes (Rescue)

Figure 1: Decision matrix for selecting sulfonating agents based on substrate electronic density.

Module 2: Critical Parameter Optimization

To avoid over-sulfonylation, you must master the "Reagent Ladder" and the principle of Reversibility.

The Reagent Ladder (Aggression vs. Selectivity)

Choosing the right reagent is the primary defense against polysulfonylation.

ReagentReactivitySelectivityRisk of Over-SulfonylationRecommended Application

-Pyridine Complex
LowHighVery LowHighly activated rings (furan, pyrrole, phenol). Stops at mono-substitution naturally.
Chlorosulfonic Acid (

)
HighHighModerateThe "Gold Standard" for stoichiometry. Allows exact 1:1 dosing in organic solvents (DCM).
Sulfuric Acid (

)
ModerateLowModerateEquilibrium limited by water formation. Hard to control stoichiometry precisely.
Oleum (Fuming

)
Very HighLowCriticalOnly for highly deactivated substrates. Avoid if monosulfonation is the goal.
The Stoichiometric Advantage of Chlorosulfonic Acid

Unlike sulfuric acid, which serves as both solvent and reagent, Chlorosulfonic Acid (


)  allows for precise stoichiometric control.
  • Mechanism:

    
    
    
  • Why it works: By using exactly 1.0 equivalents in a non-polar solvent (DCM or Chloroform), you physically limit the number of electrophiles available. Once the reagent is consumed, the reaction stops, preventing a second addition regardless of the substrate's activation level [1, 2].

Reversibility (The Safety Valve)

Sulfonation is unique among electrophilic aromatic substitutions because it is reversible .[1][2][3]

  • Forward Reaction (Sulfonation): Favored by concentrated acid/

    
     and anhydrous conditions.
    
  • Reverse Reaction (Desulfonation): Favored by dilute acid and heat (steam).

  • Implication: If you accidentally over-sulfonate, or sulfonate the wrong position (kinetic vs. thermodynamic control), you can often hydrolyze the sulfonic acid group off by heating in dilute aqueous acid [3, 4].

Module 3: Troubleshooting & FAQs

Q1: I am using


 on Anisole and getting a mixture of mono- and di-sulfonated products. How do I stop at mono? 
A:  Switch reagents. Anisole is too activated for uncontrolled sulfuric acid.
  • Solution: Use Sulfur Trioxide-Pyridine complex .[4][5] It is mild enough that it physically cannot overcome the activation energy required to place a second sulfonate group on the ring, even if used in excess. Alternatively, use Chlorosulfonic acid (0.95 - 1.0 eq) at

    
     in Dichloromethane [5].
    

Q2: My reaction with Chlorosulfonic acid is producing sulfonyl chlorides (


) instead of sulfonic acids. Why? 
A:  You are using an excess of reagent.
  • Mechanism: The first equivalent forms the sulfonic acid (

    
    ). If excess 
    
    
    
    is present, it reacts with the product:
    
    
    .[6]
  • Fix: Ensure strict 1:1 stoichiometry. If you want the acid, quench with water immediately. If you accidentally made the chloride, simple hydrolysis (water/heat) will convert it back to the acid [2].

Q3: I have over-sulfonated my compound (polysulfonated). Is the batch ruined? A: Not necessarily. Try Desulfonation .

  • Protocol: Dissolve the product in dilute sulfuric acid (approx. 10-20%) and pass superheated steam through the solution. The sulfonic acid group is a good leaving group under these conditions. Note that this works best if the sulfonic acid is ortho or para to an activating group (amino/hydroxyl) [3, 6].

Module 4: Standard Operating Procedures (Protocols)

Protocol A: Stoichiometric Monosulfonation (Chlorosulfonic Acid)

Best for: Benzene, Toluene, Chlorobenzene, and moderately activated systems.

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a drying tube (CaCl2) and an addition funnel.

  • Solvent: Dissolve the aromatic substrate (10 mmol) in dry Dichloromethane (DCM) or Chloroform (20 mL). Cool to

    
    .
    
  • Addition: Charge the addition funnel with Chlorosulfonic acid (10 mmol, 1.0 equiv ).

    • Critical: Add dropwise over 30 minutes. The evolution of HCl gas indicates reaction progress.[7]

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC.
    
  • Quench: Pour the reaction mixture carefully onto ice (approx. 50g).

    • Note:

      
       reacts violently with water.[6][8] Do this slowly.
      
  • Isolation: Separate the organic layer. The sulfonic acid is often water-soluble.

    • If product is water-soluble: Extract the aqueous layer with ether to remove unreacted organic, then evaporate the water (or precipitate as a salt using NaCl/KCl).

    • If product is organic-soluble:[6][8] Dry the DCM layer over

      
       and evaporate [2, 7].
      
Protocol B: Mild Sulfonation (Pyridine- Complex)

Best for: Highly activated substrates (Furan, Thiophene, Indole) or acid-sensitive compounds.

  • Reagent Prep: Commercially available "Sulfur trioxide pyridine complex" is recommended.

  • Setup: Dissolve substrate (10 mmol) in Pyridine (10 mL) or Dioxane.

  • Reaction: Add Pyridine-

    
     complex (10-12 mmol, 1.0-1.2 equiv).
    
  • Heating: Heat to

    
     (depending on substrate).
    
    • Why: The complex is stable; heat is required to release the active

      
       electrophile slowly.
      
  • Workup: Cool to RT. Pour into water. Add Sodium Carbonate (

    
    ) to precipitate the Sodium Sulfonate salt, which is often easier to isolate than the free acid [5, 8].
    

References

  • LSU . Chlorosulfonic Acid - A Versatile Reagent.[9] Louisiana State University. Link (Verified via search context 1.8)

  • ResearchGate . Chlorosulfonic Acid: Physical Data and Reactivity. Link

  • Master Organic Chemistry . Sulfonation of Benzene and Reversibility. Link

  • Chemistry LibreTexts . 18.4: Aromatic Nitration and Sulfonation. Link

  • Organic Syntheses . Sulfur Trioxide Pyridine Complex: Preparation and Use. Org. Synth. Link

  • OpenOChem . Equilibrium and Reversibility of Sulfonation. Link (Verified via search context 1.1)

  • Chemithon . Sulfonation and Sulfation Processes: Chlorosulfuric Acid. Link (Verified via search context 1.11)

  • Google Patents . Process for the sulphonation of aromatic compounds with sulphur trioxide complexes. EP0141928A1. Link

Sources

Thermodynamic Control in Sulfonylation: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Context: Sulfonyl chlorides are ubiquitous "workhorse" reagents in medicinal chemistry, yet they remain a leading cause of thermal runaways in scale-up labs. This guide moves beyond basic "add slowly" advice to explore the thermodynamics governing these reactions.

Module 1: The Thermodynamics of "Simple" Chemistry

Q: Why did my reaction exotherm spike after I finished the addition?

A: You likely fell into the "Thermal Accumulation" trap.

In sulfonylation (e.g., reacting an amine with a sulfonyl chloride), heat comes from two distinct sources that often overlap. If you add your reagent faster than the reaction consumes it (accumulation), the heat is "stored" as unreacted potential energy. Once the kinetics catch up—often triggered by a slight temperature bump—that energy releases simultaneously.

The Two Heat Sources:

  • 
     (Bond Formation):  The formation of the S-N bond is exothermic.
    
  • 
     (Neutralization):  The HCl generated is immediately scavenged by your base (e.g., Triethylamine, Pyridine). This acid-base reaction is highly exothermic and instantaneous.
    

The Danger Zone: If you run this at low temperatures (<0°C) to suppress impurities, the reaction rate (


) slows down. You might finish adding the sulfonyl chloride, see no temperature rise, and assume it's safe. However, the reagents are just sitting there, unreacted. As the mixture warms to room temperature, the reaction kicks off, releasing all that heat at once.

Diagnostic Test (The "Stop-and-Stir"):

  • Protocol: During addition, stop the feed for 2 minutes.

  • Validation:

    • Safe: Temperature drops immediately (System is cooling-controlled).

    • Unsafe: Temperature continues to rise or stays flat (System is accumulation-controlled). Action: Stop addition, increase cooling, and wait for consumption.

Module 2: Visualizing the Hazard Pathways

The following diagram maps the critical thermal pathways and failure modes in a standard sulfonylation workflow.

SulfonylationHazards Start Reagents: R-NH2 + R-SO2Cl + Base Mixing Mixing / Addition Phase Start->Mixing Desired Desired Path: Sulfonamide Formation (Exothermic) Mixing->Desired Kinetic Control Hydrolysis Side Path: Hydrolysis (Water Ingress) (Exothermic + Autocatalytic) Mixing->Hydrolysis Wet Solvents Neutralization Neutralization: HCl + Base -> Salt (Highly Exothermic) Desired->Neutralization Generates HCl Runaway HAZARD: Thermal Runaway (Accumulation Release) Desired->Runaway Fast Addition + Low Temp Hydrolysis->Neutralization Generates HCl + SO3H SaltPrecip Risk: Salt Precipitation (Coats sensors/Insulates heat) Neutralization->SaltPrecip Non-polar solvents Success Controlled Product Isolation Neutralization->Success Active Cooling SaltPrecip->Runaway Heat Transfer Failure

Figure 1: Thermal pathways in sulfonylation. Note that hydrolysis creates a "double exotherm" penalty by consuming reagent and generating additional acid for neutralization.

Module 3: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Yield + Sulfonic Acid present Moisture Ingress (Hydrolysis). Sulfonyl chlorides hydrolyze rapidly. This reaction is autocatalytic; the HCl generated catalyzes further hydrolysis.Dry Everything: Use anhydrous solvents (KF < 100 ppm). Flush reactor with

. Check Reagent: Run a DSC on your sulfonyl chloride; degraded reagent often has a lower melting point.
Bis-sulfonylation (R-N(SO2R)2) Excess Reagent / High Temp. The mono-sulfonamide product is still nucleophilic (though less than the amine). High T overcomes the activation energy barrier for the second addition.Stoichiometry Control: Use exactly 1.0–1.1 equivalents. Mode: Add Sulfonyl Chloride to the Amine (not vice versa) to keep the electrophile concentration low relative to the amine.
Sudden Pressure Spike Gas Evolution (

or HCl).
If the base is insufficient or added late, HCl gas can evolve. Thermal decomposition of sulfonyl chlorides releases

.
Scrubber: Ensure reactor is vented to a caustic scrubber. Temp Limit: Never heat a sulfonyl chloride reaction above 50°C without strict DSC safety data [1].
Thick Slurry / Stirrer Stalled Amine-Salt Precipitation. The byproduct (e.g.,

) is often insoluble in solvents like DCM or THF. A thick crust insulates the reactor walls, killing heat transfer.
Solvent Switch: Use a solvent where the salt is partially soluble (e.g., adding a co-solvent) or ensure mechanical stirring torque is sufficient for high-solids processing [2].
Module 4: Self-Validating Experimental Protocol

Protocol: Anhydrous Sulfonylation of a Primary Amine Target Scale: 10g - 100g (Lab to Kilo-Lab)

This protocol uses Dosage-Controlled Addition to prevent thermal accumulation.

Phase 1: Setup & Validation
  • Vessel: Jacket-cooled reactor with overhead stirring (magnetic stirring is unsafe for slurries).

  • Sensors: Internal thermocouple (ensure it is not touching the wall).

  • Reagent Check: Verify Sulfonyl Chloride quality. If liquid, it should be clear. If solid, check melting point. Hydrolyzed impurities accelerate decomposition.

Phase 2: The Reaction (Dosage Control)
  • Charge: Dissolve Amine (1.0 eq) and Base (e.g., TEA, 1.2 eq) in DCM (10 vol). Cool to 0°C.

  • Preparation: Dissolve Sulfonyl Chloride (1.05 eq) in DCM (2 vol).

  • Addition: Add the Sulfonyl Chloride solution dropwise.

    • Constraint: Maintain internal T < 5°C.[1]

    • Self-Validation Check: After 10% addition, stop. Wait 2 mins. Does T drop? If yes, proceed. If no, cool aggressively before resuming.

  • Post-Addition: Allow to warm to 20°C slowly (over 1 hour).

    • Why? This prevents the "accumulation" snap-reaction described in Module 1.

Phase 3: Quenching (The Hidden Hazard)

Many accidents happen here. Excess sulfonyl chloride reacts violently with basic water.[2]

  • Cool: Return mixture to 5°C.

  • Quench Agent: Add a solution of 10% Ammonium Hydroxide or a primary amine (like dimethylamine) slowly.

    • Mechanism:[3][4][5][6] This converts excess sulfonyl chloride to a benign, water-soluble sulfonamide, rather than hydrolyzing it to acid (which generates heat and gas) [3].

  • Work-up: Wash with dilute HCl (to remove base), then Brine. Dry and concentrate.

Module 5: Scale-Up Decision Tree

Use this logic flow when moving from grams to kilograms.

ScaleUpLogic Start Scale-Up Request (>100g) Calorimetry Run RC1 / DSC Measure Heat Output (J/g) Start->Calorimetry DeltaT Calc Adiabatic Temp Rise (dT_ad) Calorimetry->DeltaT Decision dT_ad > Boiling Pt? DeltaT->Decision Safe Batch Mode OK (Active Cooling) Decision->Safe No Unsafe DANGER: Potential Explosion Decision->Unsafe Yes Mitigation Switch to Semi-Batch (Dosing Control) Unsafe->Mitigation Standard Lab Flow Continuous Flow Reactor (Superior Heat Transfer) Unsafe->Flow High Tech Solution

Figure 2: Safety decision logic for scaling exothermic sulfonylations.

References
  • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Detailed analysis of thermal decomposition pathways and stability data for various sulfonyl chlorides.

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Guidelines on stirring, heat removal capacity, and preventing hotspots in slurry reactions.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Discusses hydrolysis losses and quenching strategies to minimize effluent load and hazards.

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Comparison of batch vs. flow chemistry for managing high-enthalpy nitration and sulfonylation reactions.

Sources

techniques for removing unreacted starting materials in sulfone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 2 Technical Support resource for organic chemists facing purification challenges in sulfone synthesis. It prioritizes practical, high-yield solutions over theoretical discussions.

Topic: Removal of Unreacted Starting Materials & Reagent Byproducts in Sulfone Synthesis Ticket Priority: High (Purity Critical for Biological Assays) Agent: Senior Application Scientist

Diagnostic: Identify Your Impurity

Before selecting a protocol, confirm the nature of your impurity using TLC (Thin Layer Chromatography) or crude NMR.

Impurity TypeTLC Behavior (vs. Sulfone)1H NMR SignatureCommon Cause
Sulfide (Starting Material) Higher Rf (Less Polar)Upfield shift of

-protons (approx. 2.5–3.0 ppm).
Incomplete oxidation; insufficient oxidant equivalents.
Sulfoxide (Intermediate) Much Lower Rf (More Polar)Distinct diastereotopic splitting (if chiral center exists);

-protons at 2.6–3.2 ppm.
Stalled reaction; low temperature; steric hindrance.
m-Chlorobenzoic Acid (mCBA) Streak/Baseline (Acidic)Aromatic signals only; broad OH peak (10-13 ppm).Byproduct of mCPBA oxidation.[1][2][3]
Excess Oxidant (Peroxides) N/A (Stains with KI/Starch)N/AFailure to quench reaction.

Troubleshooting Modules (Protocols)

Module A: The "Sticky" Acid Problem (Removing mCPBA/mCBA)

Issue: User reports white solid precipitating in the NMR tube or streaking on TLC plates. Context: mCPBA is the most common oxidant, but its byproduct (m-chlorobenzoic acid) is difficult to remove by simple evaporation.

The Solution: Solubility Switching mCBA is highly soluble in aqueous base, whereas sulfones are generally non-acidic and lipophilic.

Step-by-Step Protocol:

  • Quench: Cool reaction to 0°C. Add 10% Na₂SO₃ (aq) or saturated Na₂S₂O₅ dropwise to destroy excess electrophilic oxygen (Test: KI paper should remain white).

  • Dilute: Dilute the organic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: DCM is preferred if the sulfone is very insoluble in ether/heptane.

  • The "Triple Wash" (Critical Step):

    • Wash 1: Saturated NaHCO₃ (Removes bulk acid).

    • Wash 2: 1M NaOH (Removes trace acid). Caution: Skip this if your molecule has base-sensitive esters.

    • Wash 3: Brine (Dries the organic layer).

  • Validation: Run a TLC of the organic layer. The baseline streak should be gone.

Expert Insight: If your sulfone is acid-stable but base-sensitive, you can reverse the polarity. Filter the cold reaction mixture through a pad of Celite . mCBA is often less soluble in cold DCM/Hexane than the sulfone and will precipitate out.

Module B: The "Stalled" Intermediate (Removing Sulfoxides/Sulfides)

Issue: Reaction stopped at the sulfoxide stage, or trace sulfide remains. Separation by column chromatography is difficult due to tailing.

The Solution: The KMnO₄ "Scavenger" Wash Potassium Permanganate (KMnO₄) is an aggressive oxidant in the aqueous phase. It will selectively oxidize unreacted sulfide/sulfoxide to the sulfone during the workup, pushing the "purity" to 100% without a column.

Step-by-Step Protocol:

  • Dissolve: Ensure your crude product is in a non-oxidizable solvent (DCM or t-Butyl Methyl Ether).

  • Prepare Oxidant: Make a 0.1 M aqueous solution of KMnO₄.

  • The Biphasic Oxidation:

    • Add the KMnO₄ solution to the separatory funnel containing your organic layer.

    • Shake vigorously for 1–2 minutes.

    • Observation: The purple color may turn brown (MnO₂ precipitate), indicating oxidation is happening.

  • Clear the Debris:

    • If a brown emulsion forms, add solid Sodium Bisulfite (NaHSO₃) or a few drops of concentrated HCl to solubilize the MnO₂ back to clear Mn²⁺.

  • Isolate: Separate layers. The organic layer now contains only the fully oxidized sulfone.

Warning: Do not use this method if your molecule contains other oxidizable alkenes, aldehydes, or electron-rich aromatics.

Module C: Chromatographic Separation

Issue: Chemical washes failed; physical separation is required. Logic: Sulfones are significantly less polar than sulfoxides but more polar than sulfides.

Recommended Solvent Systems:

  • Standard: Hexane/Ethyl Acetate (Start 80:20). Sulfide elutes first

    
     Sulfone 
    
    
    
    Sulfoxide (sticks).
  • For Polar Sulfones: DCM/Methanol (98:2).

  • The "Gradient" Trick: If Sulfone and Sulfoxide Rf values are close (

    
    ), use Toluene/Acetone . This system often provides better orthogonality than Hex/EtOAc for S=O dipoles.
    

Visualizing the Workflow

Diagram 1: Purification Decision Tree

Use this logic flow to determine the correct workup immediately after reaction completion.

PurificationLogic Start Crude Reaction Mixture CheckTLC Diagnostic: Check TLC/NMR Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType mCBA Acidic Byproduct (mCBA / Benzoic Acid) ImpurityType->mCBA Acidic Residue Sulfide Unreacted Sulfide (Non-polar) ImpurityType->Sulfide High Rf Spot Sulfoxide Sulfoxide Intermediate (Polar) ImpurityType->Sulfoxide Low Rf Spot BaseWash PROTOCOL A: Basic Extraction (NaHCO3 / NaOH) mCBA->BaseWash KMnO4 PROTOCOL B: KMnO4 Scavenger Wash (Oxidizes impurities to Product) Sulfide->KMnO4 If alkene-free Column PROTOCOL C: Chromatography (Toluene/Acetone System) Sulfide->Column If sensitive functional groups Sulfoxide->KMnO4 If alkene-free Sulfoxide->Column If sensitive functional groups Final Evaporation & Crystallization BaseWash->Final Pure Sulfone KMnO4->Final Pure Sulfone Column->Final Pure Sulfone

Caption: Decision matrix for selecting the appropriate purification method based on observed impurities.

Frequently Asked Questions (FAQ)

Q: I am using Oxone® (Potassium peroxymonosulfate). Do I still need a base wash? A: No, but you need a water wash. Oxone byproducts are inorganic salts (potassium sulfate).[1] They are insoluble in organic solvents. Simple filtration of the reaction mixture followed by a water wash of the filtrate usually yields pure product. This is why Oxone is preferred for "Green Chemistry" applications [1].

Q: My sulfone is water-soluble. How do I remove mCBA? A: Do not use aqueous extraction. Instead, use Anion Exchange Resin (e.g., Amberlyst A-21). Stir the crude reaction mixture with the resin for 30 minutes. The resin will bind the mCBA. Filter the resin out, and your filtrate contains the sulfone.

Q: Can I use H₂O₂ without a metal catalyst? A: Yes, but it is slow and often stops at the sulfoxide. To drive it to the sulfone without metals, you often need an activator like acetic acid (making peracetic acid in situ) or hexafluoroacetone. For a metal-free, high-yield method, the H₂O₂/Tungstate system is the gold standard for reliability [2].

Q: The KMnO₄ wash turned my entire organic layer brown. What happened? A: You formed Manganese Dioxide (MnO₂) precipitate. This is normal. Add a reducing agent (Sodium Bisulfite or solid Sodium Thiosulfate) and shake. The brown solid will dissolve into clear aqueous Mn²⁺, restoring phase separation [3].

References

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 57(12), 2469-2476.

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile oxidation of aldehydes to acids and esters with a oxone-based reagent. Organic Letters, 5(7), 1031-1034. (Demonstrates oxidative workup principles).

Sources

stability issues of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #STAB-239-ACID Subject: Troubleshooting Stability in Acidic Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Compound: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene CAS: 849035-75-2 (and related congeners) Molecular Weight: 239.12 g/mol Key Structural Features: [1][2]

  • Electron-Deficient Ring: The presence of two chlorine atoms and a methylsulfonyl (

    
    ) group heavily deactivates the benzene ring.
    
  • Benzylic Methyl Group: Located para to a chlorine and meta to the sulfone. While generally stable, this position is the "Achilles' heel" under forcing oxidative acidic conditions.

  • Sulfone Group: Typically inert to acid hydrolysis but can direct nucleophilic aromatic substitution (

    
    ) under specific conditions.
    

Core Issue: Users frequently report "instability" in acidic media. In 90% of cases, this is not hydrolytic degradation of the sulfone, but rather Benzylic Oxidation (chemical) or Precipitation/Oiling Out (physical) due to the molecule's extreme hydrophobicity.

Diagnostic Workflow (Interactive)

Before altering your synthesis, trace your observation through this logic gate to identify the root cause.

StabilityDiagnostic Start Observation: 'Instability' in Acid Q1 Is the 'loss' observed by HPLC/LCMS or visual inspection? Start->Q1 Visual Visual: Solids/Oils formed Q1->Visual Precipitate/Gum Analytical Analytical: Peak Area Loss Q1->Analytical Chromatogram Solubility ISSUE: Physical Precipitation (Compound is acid-insoluble) Visual->Solubility Q2 Is there a new peak? Analytical->Q2 NewPeak Yes, new major peak Q2->NewPeak New peaks visible NoPeak No, just low recovery Q2->NoPeak No new peaks MassCheck Check Mass Shift (Delta) NewPeak->MassCheck NoPeak->Solubility Check filter cake/vial walls Oxidation ISSUE: Benzylic Oxidation (Methyl -> COOH) Delta: +30 Da MassCheck->Oxidation +30 Da (M+30) Impurity ISSUE: Sulfoxide Impurity (Incomplete Oxidation) Delta: -16 Da MassCheck->Impurity -16 Da (M-16)

Figure 1: Diagnostic decision tree for identifying stability failure modes in halogenated aryl sulfones.

Technical Troubleshooting & FAQs

Issue 1: Benzylic Oxidation (The "Hidden" Reaction)

Symptom: You observe a new peak at M+30 (MW ~269) or M+44 (MW ~283) in LCMS after exposure to oxidizing acids (e.g.,


, hot 

with metals).

Technical Explanation: The methyl group at position 4 is chemically distinct. While the benzene ring is deactivated against electrophilic attack (preventing sulfonation), the benzylic C-H bonds are activated for radical oxidation.[3] In the presence of oxidizing acids (common in nitration cocktails or chromic acid cleaning), the methyl group oxidizes to a carboxylic acid.

Reaction Pathway:



Corrective Action:

  • Remove Oxidants: Ensure your "acidic condition" is non-oxidizing (e.g., switch from

    
     to 
    
    
    
    or
    
    
    under inert atmosphere).
  • Temperature Control: Benzylic oxidation typically requires activation energy (

    
    ). Maintain acid workups at 
    
    
    
    .
  • Quench Metals: Trace transition metals (Fe, Cu) can catalyze this oxidation. Use glass-lined reactors or add EDTA during workup.

Issue 2: "Disappearance" (Physical Solubility)

Symptom: The compound shows low recovery or disappears from the aqueous phase, but no degradation products are seen on HPLC.

Technical Explanation: This sulfone is highly lipophilic and has negligible solubility in aqueous acid . When a reaction mixture (e.g., in acetic acid or DMF) is quenched with aqueous HCl, the product will precipitate immediately . If the precipitate is fine or gummy (oiling out), it may stick to the walls of the flask or be filtered out inadvertently, leading to a "false negative" on yield.

Corrective Action:

  • Solvent Rescue: Do not discard the solid/gum. Dissolve the "residue" in DCM or EtOAc and analyze.

  • Co-Solvent: Use a biphasic workup (Water/DCM) immediately upon acidification to capture the product in the organic layer.

Issue 3: Sulfoxide Contamination (Synthetic Artifact)

Symptom: You see a peak at M-16 (MW ~223) that degrades over time.

Technical Explanation: If you synthesized the target via oxidation of a thioether (sulfide), you may have residual sulfoxide intermediate. Sulfoxides are less stable in acid than sulfones and can undergo Pummerer-type rearrangements or disproportionation, appearing as "instability."

Corrective Action:

  • Verify Starting Material: Ensure the oxidation to sulfone was complete (use excess oxidant, e.g., mCPBA or

    
    ).
    
  • Stress Test: Treat a small sample with

    
     (bleach). If the "impurity" converts to the product, it was the sulfoxide.
    

Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this to validate if your compound is truly chemically unstable or just insoluble.

StepActionCritical Parameter
1 Dissolve 50 mg of compound in 1 mL Acetonitrile (MeCN).Ensures homogeneity.
2 Add 1 mL of 2M HCl (Non-oxidizing acid).Simulates workup.
3 Heat to 60°C for 4 hours in a sealed vial.Thermal stress.
4 Cool & Analyze: Inject the entire mixture (do not filter) into HPLC.Prevents loss of precipitate.
5 Result Interpretation: - >98% Area: Compound is stable.[4] Issue is physical. - <90% Area: Chemical instability confirmed (Check for hydrolysis).
Protocol B: Benzylic Oxidation Check

Use this if you suspect the methyl group is oxidizing.

  • Prepare a standard of 2,4-dichloro-5-(methylsulfonyl)benzoic acid (oxidation product).

  • Run LCMS of your "degraded" sample.

  • Match Retention Time (RT): The carboxylic acid will elute earlier than the methyl-sulfone on Reverse Phase (C18) columns due to the polar -COOH group.

  • Match Mass: Look for m/z 269 (Negative mode often favors -COOH detection).

Data Reference: Stability Profile

The following table summarizes the stability of the Methylsulfonyl vs. Methyl moieties under common conditions.

ConditionSulfone StabilityMethyl Group StabilityRisk Level
Dilute HCl /

(RT)
Stable Stable Low
Conc.

(>80°C)
StableRisk: Sulfonation of ringMedium

/ Mixed Acid
StableUnstable: Oxidizes to -COOHHigh
NaOH / KOH (Base) StableStable (Ring is deactivated)Low

(Friedel-Crafts)
ComplexationStableMedium

References

  • Mesotrione Synthesis & Intermediates : Process for preparing mesotrione. (2016). WO2016197900A1. (Describes the handling of mesyl-benzoyl intermediates and acid washes). Link

  • Benzylic Oxidation Mechanisms : Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (Explains the susceptibility of benzylic C-H bonds to oxidation). Link

  • Aryl Sulfone Stability : Influence of Resonance on the Acidity of Sulfides, Sulfoxides, Sulfones. ResearchGate. (Detailed electronic properties of the sulfone group). Link

  • General Reactivity : Aryl Methyl Sulfone Construction. ChemSusChem.[5] (Discusses synthesis and stability of aryl methyl sulfones). Link

Sources

Technical Support Center: Sulfonylation Work-Up Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting & Optimizing Work-Up Procedures for Sulfonylation Reactions Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Introduction

Welcome to the Sulfonylation Technical Support Center. Sulfonylation (e.g., tosylation, mesylation) is a cornerstone transformation in organic synthesis, yet its work-up is frequently plagued by persistent issues: difficult removal of pyridine, hydrolysis of unstable products, and the formation of genotoxic sulfonate esters.

This guide moves beyond standard textbook protocols, offering field-proven troubleshooting strategies and self-validating workflows designed to enhance purity and yield while adhering to modern safety standards.

Module 1: Base Management & Pyridine Removal

The Issue: Pyridine is the most common base/solvent for these reactions, but its removal is notoriously difficult due to its solubility in both organic and aqueous phases and its tendency to cause emulsions.

Q: How do I completely remove pyridine without using strong acids that degrade my product?

A: The Copper(II) Sulfate Complexation Method. Standard acid washes (HCl) convert pyridine to pyridinium salts, but low pH can hydrolyze acid-sensitive sulfonamides or esters. A superior alternative is washing with saturated aqueous Copper(II) Sulfate (


).[1][2]
  • The Mechanism: Pyridine acts as a ligand, coordinating with

    
     to form water-soluble complexes such as 
    
    
    
    .
  • The Visual Indicator (Self-Validation):

    • 
       solution is Light Blue .[3]
      
    • Pyridine-Copper complex is Deep Violet/Dark Blue .[3]

    • Protocol: Wash the organic layer with sat.[1][4] aq.

      
       repeatedly. When the aqueous layer remains light blue (no longer turning violet), the pyridine is effectively removed.[2]
      
Q: I am seeing severe emulsions during the aqueous extraction. How do I resolve this?

A: Optimize the Phase Ratio and Ionic Strength. Emulsions in sulfonylation work-ups are often caused by the amphiphilic nature of sulfonamides or the presence of fine pyridinium precipitates.

Troubleshooting Protocol:

  • Filtration First: If a solid precipitate (pyridinium hydrochloride) is visible, filter the reaction mixture through a Celite pad before adding water. This removes the particulate matter stabilizing the emulsion.

  • The "Brine Break": Do not use pure water for the first wash. Use a 1:1 mixture of Saturated Brine and Water. The high ionic strength forces phase separation.

  • Solvent Swapping: If using DCM (prone to emulsions), switch to Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) for the work-up. These solvents have better interfacial tension properties with water.

Visualization: Pyridine Removal Decision Tree

PyridineRemoval Start Start: Reaction Complete (Contains Excess Pyridine) CheckAcid Is Product Acid Sensitive? Start->CheckAcid CuSO4 Wash with Sat. aq. CuSO4 CheckAcid->CuSO4 Yes HClWash Wash with 1M HCl CheckAcid->HClWash No YesAcid Yes CheckColor Check Aqueous Layer Color CuSO4->CheckColor Repeat Repeat Wash CheckColor->Repeat Violet Proceed Proceed to Drying/Conc. CheckColor->Proceed Light Blue Violet Violet/Dark Blue? (Pyridine Present) LightBlue Light Blue? (Pyridine Removed) Repeat->CuSO4 NoAcid No CheckpH Check Aqueous pH < 2 HClWash->CheckpH CheckpH->Proceed

Caption: Decision tree for selecting the optimal pyridine removal strategy based on product stability.

Module 2: Scavenging Excess Sulfonyl Chlorides

The Issue: Unreacted sulfonyl chlorides (e.g., TsCl, MsCl) are difficult to separate from the product via chromatography due to similar polarity (co-elution).[5]

Q: How do I chemically remove excess TsCl/MsCl before the column?

A: Nucleophilic Scavenging (The "Chemoselective Quench"). Relying on hydrolysis (water wash) is often too slow for sulfonyl chlorides, which are surprisingly stable in biphasic systems.

Recommended Protocol:

  • Add a Scavenger: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 - 1.0 equiv relative to excess reagent) to the reaction mixture 15 minutes before work-up.

  • Mechanism: The primary amine rapidly reacts with the sulfonyl chloride to form a highly polar sulfonamide.

  • Removal: This polar byproduct is easily removed via an acidic aqueous wash (protonation of the tertiary amine tail) or will stick to the baseline during silica chromatography.

  • Solid-Phase Alternative: Use a polymer-supported amine (e.g., Trisamine resin). Stir for 1 hour, then filter. This eliminates the need for an extraction step [1].

Module 3: Genotoxic Impurity (GTI) Mitigation

The Issue: Sulfonate esters (e.g., Methyl Methanesulfonate, Ethyl Tosylate) are potent alkylating agents and known genotoxins. Regulatory bodies (FDA, EMA) require strict control (often ppm levels).

Q: How do I prevent the formation of genotoxic sulfonate esters during work-up?

A: Strict Alcohol Control. GTIs form when residual sulfonyl chloride or sulfonic acid reacts with lower alcohols (Methanol, Ethanol, Isopropanol).[6]

Safety Checklist:

Parameter Recommendation Rationale
Quenching Solvent Avoid Alcohols Use water or aqueous bicarbonate. Never quench a mesyl chloride reaction with MeOH.
Extraction Solvent Avoid Alcohol-Stabilized DCM Standard DCM often contains EtOH as a stabilizer. Use Amylene-stabilized DCM or EtOAc.

| pH Control | Keep Basic (> pH 8) | Esterification is acid-catalyzed. Ensure the aqueous phase is slightly basic during work-up to promote hydrolysis over esterification [2]. |

Visualization: GTI Formation Pathway

GTI_Pathway Substrate Sulfonyl Chloride (R-SO2-Cl) Reaction Esterification Substrate->Reaction Control Control Strategy: Use Aqueous Base Quench Substrate->Control Alcohol Lower Alcohol (MeOH/EtOH) Alcohol->Reaction GTI Sulfonate Ester (GTI) (Mutagenic) Reaction->GTI Acidic Conditions SafeProduct Sulfonate Salt (Water Soluble/Safe) Control->SafeProduct Hydrolysis

Caption: Pathway showing the risk of GTI formation with alcohols versus the safe hydrolysis route.

Module 4: Green & Alternative Workflows

The Issue: DCM and Pyridine are hazardous. Modern labs seek sustainable alternatives.

Q: Can I replace DCM and Pyridine in sulfonylation reactions?

A: Yes, using "Green" Solvent Systems.

  • Solvent Replacement:

    • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources, it separates cleanly from water (unlike THF) and dissolves most sulfonyl chlorides.

    • Ethyl Acetate (EtOAc): A viable alternative for less reactive substrates.

  • Base Replacement:

    • Schotten-Baumann Conditions: Perform the reaction in a biphasic system (Water/EtOAc) using inorganic base (

      
       or 
      
      
      
      ). This eliminates pyridine entirely and simplifies work-up to a simple phase separation [3].
    • Catalytic Systems: Use catalytic tertiary amine (DABCO or 4-DMAP) with stoichiometric inorganic base to reduce organic waste.

References

  • BenchChem Technical Support. (2025).[5][7] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[5] Retrieved from

  • Teasdale, A., et al. (2010). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Organic Process Research & Development. Retrieved from

  • Organic Chemistry Portal. (2022). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from

  • ResearchGate Community. (2015). How can I remove the pyridine from the sugar compound? Retrieved from

Sources

Validation & Comparative

Comparative Analysis of Dichlorobenzene Isomer Reactivity in Sulfonation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the electrophilic aromatic substitution (EAS) of dichlorobenzene (DCB) isomers—specifically 1,2- (ortho), 1,3- (meta), and 1,4- (para) dichlorobenzene.[1]

For researchers and process chemists, the critical takeaway is the kinetic hierarchy : 1,3-DCB > 1,2-DCB ≈ 1,4-DCB . This differential reactivity is not merely academic; it is the industrial basis for separating isomer mixtures. While 1,3-DCB undergoes cooperative activation at the 4-position, allowing sulfonation at moderate temperatures, the 1,4-isomer requires forcing conditions (oleum/high heat) due to electronic symmetry and steric packing. This guide details the mechanistic drivers, provides comparative kinetic data, and outlines validated protocols for synthesizing specific sulfonic acid derivatives.

Mechanistic Analysis: The Electronic Landscape

The reactivity differences among DCB isomers are dictated by the interplay of inductive withdrawal (-I) and resonance donation (+M) of the chlorine substituents. Chlorine is deactivating but ortho/para directing.

1,3-Dichlorobenzene (The Kinetic Leader)

In 1,3-DCB, the two chlorine atoms are situated such that their directing effects reinforce each other at the 4-position .

  • Position 4: Ortho to Cl(1) and Para to Cl(3). Both substituents direct the incoming electrophile (

    
    ) to this site.
    
  • Position 2: Flanked by two chlorines (sterically forbidden).

  • Position 5: Meta to both chlorines (highly deactivated).

1,4-Dichlorobenzene (The Kinetic Laggard)

In 1,4-DCB, the directing effects are competitive or equivalent in a way that yields no highly activated site.

  • All four open positions are equivalent (Ortho to one Cl, Meta to the other).

  • The ring is significantly deactivated by two -I effects without a "cooperative" resonance "hotspot."

  • High symmetry leads to efficient crystal packing, requiring higher energy input to disrupt the lattice for reaction.

1,2-Dichlorobenzene (Steric Constraint)
  • Position 3: Ortho to Cl(2) but sterically hindered by the adjacent Cl(1).

  • Position 4: Para to Cl(1) and Meta to Cl(2). This is the primary site of attack, yielding 3,4-dichlorobenzenesulfonic acid.

Visualization: Electrophilic Attack Vectors

The following diagram maps the electronic favorability for sulfonation attack.

DCB_Reactivity cluster_meta 1,3-DCB (Most Reactive) cluster_para 1,4-DCB (Least Reactive) cluster_ortho 1,2-DCB (Intermediate) m_dcb 1,3-Dichlorobenzene m_prod 2,4-Dichlorobenzene- sulfonic acid m_dcb->m_prod Cooperative Directing (Fast, <100°C) p_dcb 1,4-Dichlorobenzene p_prod 2,5-Dichlorobenzene- sulfonic acid p_dcb->p_prod Equivalent Sites (Slow, >150°C) o_dcb 1,2-Dichlorobenzene o_prod 3,4-Dichlorobenzene- sulfonic acid o_dcb->o_prod Steric Hindrance at C3 Attack at C4

Figure 1: Comparative reaction pathways showing the kinetic advantage of 1,3-DCB due to cooperative directing effects versus the forcing conditions required for 1,4-DCB.

Comparative Reactivity Data

The following data aggregates experimental conditions required to achieve >85% conversion. Note the drastic temperature difference required for the 1,4-isomer.

IsomerPrimary ProductReagentTemp (°C)Time (h)Kinetic Note
1,3-DCB 2,4-Dichlorobenzenesulfonic acid20% Oleum60–90°C2–4Fastest. Can be selectively sulfonated from a mixture.
1,2-DCB 3,4-Dichlorobenzenesulfonic acidConc.[1]

180–190°C4–6Moderate. Steric hindrance at pos-3 directs attack to pos-4.
1,4-DCB 2,5-Dichlorobenzenesulfonic acid20–65% Oleum150–200°C15–24Slowest. Requires forcing conditions; often rate-limited by crystal lattice energy.

Critical Insight: The reactivity gap between 1,3-DCB and 1,4-DCB is utilized industrially to purify 1,4-DCB. By treating a mixture with limited oleum at moderate temperatures, 1,3-DCB is sulfonated and becomes water-soluble, while 1,4-DCB remains unreacted and can be filtered off [1].

Validated Experimental Protocols

Protocol A: Synthesis of 2,5-Dichlorobenzenesulfonic Acid (from 1,4-DCB)

Target: High-purity sulfonation of the least reactive isomer.

Materials:

  • 1,4-Dichlorobenzene (p-DCB)[1]

  • 20% Oleum (Fuming Sulfuric Acid)

  • Apparatus: 3-neck round bottom flask, mechanical stirrer, reflux condenser with

    
     guard tube, dropping funnel.
    

Step-by-Step Methodology:

  • Charge: Place 147g (1.0 mol) of molten 1,4-DCB into the flask.

  • Addition: Slowly add 200g of 20% Oleum dropwise.

    • Caution: Exothermic. Maintain temperature at 80°C during addition.

  • Ramp: Once addition is complete, raise the temperature to 160°C .

  • Reaction: Hold at 160–170°C for 15 hours.

    • Monitoring: Take aliquots every 2 hours. Analyze via HPLC (C18 column, MeOH/Water mobile phase) to monitor the disappearance of the p-DCB peak.

  • Quench: Cool the mixture to 50°C and pour carefully onto 500g of crushed ice.

  • Isolation (Salting Out): Add saturated NaCl solution to the aqueous acid mixture. The sodium salt of 2,5-dichlorobenzenesulfonic acid will precipitate as white plates.

  • Purification: Recrystallize from hot water.

Protocol B: Selective Removal of 1,3-DCB from Isomeric Mixtures

Target: Purification of 1,4-DCB by exploiting kinetic differences.

Methodology:

  • Mixture Prep: Start with a crude mixture containing both meta and para isomers.

  • Selective Sulfonation: Add stoichiometric amount of conc.

    
     (relative to the meta content only).
    
  • Incubation: Heat to 80–100°C for 2 hours.

    • Note: At this temperature, 1,4-DCB is essentially inert to straight sulfuric acid, while 1,3-DCB reacts rapidly.

  • Separation: Pour the mixture into water.

    • Phase 1 (Aqueous):[2] Contains 2,4-dichlorobenzenesulfonic acid (from meta).

    • Phase 2 (Solid/Oil): Contains unreacted, purified 1,4-dichlorobenzene.

  • Filtration: Filter the solid 1,4-DCB, wash with water, and dry.

Workflow & Isolation Logic

The following flowchart illustrates the decision matrix for processing these reactions, highlighting the "Salting Out" mechanism which is crucial for isolating these hygroscopic sulfonic acids.

Sulfonation_Workflow Start Start: DCB Isomer + Oleum Heat Reaction Phase (Temp dependent on Isomer) Start->Heat Quench Quench on Crushed Ice (Exothermic Control) Heat->Quench Check Is Product Soluble? Quench->Check Salt Add Saturated NaCl (Common Ion Effect) Check->Salt Yes (Sulfonic acids are water soluble) Filter Filtration of Sulfonate Salt Salt->Filter Liquor Mother Liquor (Contains H2SO4) Filter->Liquor

Figure 2: Standard downstream processing workflow for isolating dichlorobenzenesulfonic acids via the salting-out method.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (1,4-DCB) Incomplete sulfonation due to low temp.[3]Ensure reaction temp reaches >150°C. 1,4-DCB is highly resistant below this threshold.
High Sulfone Impurity Over-sulfonation or dehydration.Reduce Oleum concentration (switch from 65% to 20%) or reduce reaction time.
Product is Hygroscopic Residual sulfuric acid.[4]Ensure thorough washing of the filter cake with brine (NaCl solution), not pure water, to prevent re-dissolution.

References

  • Separation of Dichlorobenzene Isomers. US Patent 3,170,961. Google Patents.
  • Kinetics and metabolism of 1,4-dichlorobenzene. PubMed. Available at: [Link][5]

  • Electrophilic Aromatic Substitution: Directing Effects. LibreTexts Chemistry. Available at: [Link]

Sources

Structural Validation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene: A Comparative Guide to X-ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Configuration

In the development of high-value agrochemical intermediates and sulfonyl-based pharmacophores, structural ambiguity is a critical risk factor. This guide focuses on the validation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene , a pentasubstituted aromatic system where traditional NMR spectroscopy often hits a "resolution wall."

While NMR is the workhorse of organic synthesis, this specific substitution pattern—featuring para-located protons flanked by electron-withdrawing chlorines and bulky sulfonyl groups—creates a scenario where Regioisomerism is difficult to assign with 100% confidence using 1D or 2D NMR alone.

Recommendation: For this class of polysubstituted benzenes, Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative; it is the required validation step to ensure the integrity of the chemical supply chain.

The Technical Challenge: Why NMR Falls Short

To understand the necessity of X-ray crystallography, we must first objectively analyze the limitations of NMR for this specific molecule.

The Molecule[1][2][3][4][5][6][7][8][9]
  • Core: Benzene Ring[1][2][3][4][5][6]

  • Substituents: 1,2-Dichloro; 4-Methyl; 5-Methylsulfonyl (

    
    )[7][8]
    
  • Remaining Protons: Positions 3 and 6.

The NMR Ambiguity

In a standard 400 MHz


H NMR experiment, the protons at positions 3 and 6 appear as singlets .
  • Lack of Coupling: Being para to each other, the

    
    -coupling is negligible (
    
    
    
    Hz).
  • NOE Uncertainty: While NOESY (Nuclear Overhauser Effect Spectroscopy) can theoretically distinguish H3 (close to Methyl) from H6 (close to Sulfonyl), the steric crowding and electronic withdrawal by the adjacent chlorines can alter chemical shifts unpredictably.

  • Isomer Risk: Distinguishing the target molecule from its regioisomer (e.g., where the Methyl and Sulfonyl groups are swapped or the Chlorines are 1,3) relies heavily on calculated shifts, which are prone to error.

The Solution: X-ray Crystallography Protocol

X-ray crystallography provides a direct, model-independent image of the electron density, yielding bond lengths and angles with high precision (


 Å).
Experimental Workflow

The following protocol is designed to generate publication-quality data for sulfonyl benzene derivatives.

Step 1: Crystallization (The Critical Filter)

Sulfonyl groups are highly polar, facilitating crystallization, but the hydrophobic dichloro-methyl moiety requires a balanced solvent system.

  • Method: Slow Evaporation.[3]

  • Solvent System: Ethanol:Toluene (3:1 ratio). Toluene solubilizes the aromatic core; Ethanol encourages lattice formation via hydrogen bonding with the sulfonyl oxygens.

  • Conditions: Dissolve 20 mg of product in 2 mL solvent at 40°C. Filter through 0.45 µm PTFE. Allow to stand at room temperature (298 K) in a vibration-free environment.

Step 2: Data Collection
  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine and Sulfur atoms.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal vibration of the terminal methyl groups and improve resolution.

Step 3: Refinement Strategy
  • Software: SHELXT (Structure Solution) and SHELXL (Refinement).

  • Disorder Handling: The sulfonyl oxygens often show rotational disorder. If ellipsoids are elongated, apply a split-site model.

Comparative Analysis: X-ray vs. NMR

The following table contrasts the data reliability for validating 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene.

Feature

H /

C NMR
X-ray Crystallography (SC-XRD)
Primary Data Chemical Shift (

), Coupling (

)
Electron Density Map, Diffraction Pattern
Regioisomer ID Inferential (Based on NOE/HMBC correlations)Absolute (Direct atomic mapping)
Stereochemistry N/A (Molecule is planar/achiral)Defines packing and intermolecular forces
Sample State Solution (averaged conformation)Solid State (defined low-energy conformation)
Ambiguity Risk Medium-High (Due to isolated spin systems)Near Zero (Unless crystal is twinned)
Turnaround Fast (15 mins)Slow (24-48 hours)
Key Structural Metrics (Expected via X-ray)
  • C–S Bond Length:

    
     Å (Typical for aryl sulfones).
    
  • C–Cl Bond Length:

    
     Å.
    
  • Torsion Angle: The

    
     group will likely rotate out of the benzene plane by 60–90° to minimize steric clash with the adjacent H6 proton.
    

Visualization of Validation Logic

Diagram 1: Structural Elucidation Decision Tree

This workflow illustrates why X-ray is triggered in the validation pipeline.

ValidationWorkflow Start Crude Synthesis Product (1,2-Dichloro-4-methyl-5-sulfonyl...) NMR 1H NMR Analysis (400 MHz, CDCl3) Start->NMR Result_NMR Result: Two Singlets (Para-protons isolated) NMR->Result_NMR Decision Is Regioisomerism Ambiguous? Result_NMR->Decision NOE NOESY Experiment (Proximity Check) Decision->NOE Yes (Standard) Cryst Crystallization (EtOH/Toluene) Decision->Cryst High Risk/Direct NOE_Result Weak/Overlapping Signals (Inconclusive) NOE->NOE_Result NOE_Result->Cryst Escalate XRD SC-XRD Data Collection (Mo-Source, 100K) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Final Validated Structure (CIF Generated) Solve->Final

Caption: Decision matrix for escalating from NMR to SC-XRD when characterizing pentasubstituted benzenes.

Diagram 2: Crystallographic Interaction Map

Understanding how the molecule packs helps in selecting the right solvent for crystallization.

CrystalPacking Mol Target Molecule Sulfonyl Sulfonyl Group (Polar Acceptor) Mol->Sulfonyl Methyl Methyl/Cl Groups (Hydrophobic) Mol->Methyl Solvent Ethanol (Donor) Sulfonyl->Solvent H-Bonding (Solubility) Neighbor Neighboring Molecule Sulfonyl->Neighbor Dipole-Dipole (Lattice Energy) Methyl->Neighbor Van der Waals (Packing)

Caption: Intermolecular forces driving the crystallization of methylsulfonyl benzenes.

Conclusion

For 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene , relying solely on NMR introduces a calculated risk regarding regio-placement of the substituents. The lack of scalar coupling between the remaining aromatic protons renders 1D NMR insufficient for absolute proof of structure.

Final Verdict: X-ray crystallography is the superior validation method. It provides an unequivocal 3D structural model, resolving the positions of the heavy chlorine atoms relative to the sulfonyl group, which is essential for regulatory filing and downstream SAR (Structure-Activity Relationship) studies.

References

  • Chemical Identity: PubChem.[9][10][11] Compound Summary for CID 161963, 1,2-Dichloro-4-methylsulfonylbenzene. National Library of Medicine (US). [Link]

  • Crystallographic Methodology: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Comparative Analysis: Gowda, B. T., et al. (2011). "N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E, 67(Pt 4). (Cited as a reference for sulfonyl/chloro-benzene packing behaviors). [Link]

Sources

[1]

Executive Summary

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS: 849035-75-2) is a highly functionalized aromatic sulfone.[1][2][3][4] Unlike simple solvents or generic intermediates, this compound occupies a specific niche in Structure-Activity Relationship (SAR) studies for two distinct fields:

  • Agrochemical Discovery: It serves as a structural analog to the benzoic acid precursors used in triketone herbicides (e.g., Mesotrione, Tembotrione), helping to define the steric and electronic limits of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibition.[1]

  • Mechanistic Toxicology: It acts as a model compound for studying the tissue-specific retention (bioaccumulation) of methylsulfonyl metabolites derived from chlorinated toluenes and benzenes, particularly in the olfactory mucosa and lung tissue .[1]

This guide compares its physicochemical and biological profile against established herbicides and known toxicological standards to aid researchers in lead optimization and safety assessment.[1]

Chemical Profile & Structural Logic[1][5]

The biological activity of this compound is dictated by its tetrasubstituted benzene core.[1] The interplay between the electron-withdrawing sulfonyl/chlorine groups and the electron-donating methyl group creates a unique electronic signature.[1]

PropertySpecificationBiological Implication
CAS Number 849035-75-2Unique identifier for procurement/database search.[1][3]
Molecular Formula C₈H₈Cl₂O₂SLipophilic core with a polar sulfonyl anchor.[1]
MW 239.12 g/mol Low molecular weight, facilitating membrane permeability.[1]
Melting Point 137–140°CIndicates high crystal lattice stability, typical for para-sulfones.[1]
Electronic Character Electron-deficient RingThe sulfonyl (–SO₂Me) and two chloro groups strongly deactivate the ring, increasing resistance to oxidative metabolism.[1]
Steric Bulk 1,2,4,5-SubstitutionThe "packed" substitution pattern restricts rotation and enhances binding specificity in enzyme pockets (e.g., HPPD).[1]
Structural Comparison Diagram

The following diagram illustrates the structural relationship between 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene and established bioactive compounds.

StructuralComparisoncluster_0SAR ContextTarget1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene(Target Compound)MesotrioneMesotrione Precursor(2-Nitro-4-methylsulfonylbenzoic acid)Target->MesotrioneAnalog: Cl vs NO2Methyl vs COOHToxicant2,5-Dichloromethylsulfonylbenzene(Olfactory Toxicant)Target->ToxicantAnalog: Addition of4-Methyl Group

Caption: Structural positioning of the target compound between herbicidal precursors (Red) and toxicological standards (Yellow).

Biological Activity Analysis

A. Herbicidal Potential: HPPD Inhibition SAR

The primary commercial interest in methylsulfonyl benzenes lies in their ability to inhibit HPPD , a key enzyme in the plastoquinone biosynthesis pathway.[1] Inhibition leads to bleaching in plants.[1]

Comparative Efficacy Analysis:

Feature1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzeneMesotrione (Active Standard)Tembotrione (Active Standard)Impact on Activity
Sulfonyl Position Position 5 (Meta to Methyl)Position 4 (Para to Nitro)Position 4 (Para to Carbonyl)Critical: The sulfonyl group is essential for binding to the Fe(II) center of HPPD.[1] The target's positioning mimics the active pharmacophore.[1]
Electron Withdrawal 1,2-Dichloro (Strong)2-Nitro (Very Strong)2-Chloro-3-ethoxy (Moderate)The 1,2-dichloro motif provides sufficient electron withdrawal to mimic the acidic nature required for binding, though less potent than the nitro group.[1]
Linker Group None (Methyl at 4)Carbonyl (at 1)Carbonyl (at 1)Limitation: Lacking the carbonyl/acid moiety at position 1 prevents direct conjugation to the dione ring (essential for herbicide activation).[1]
B. Toxicological Profile: Tissue Specificity

Research into chlorinated methylsulfonyl benzenes (e.g., metabolites of Dichlorobenzene and DDT) has revealed a unique "biological activity": Tissue-Specific Accumulation .[1]

  • Mechanism: Methylsulfonyl metabolites bind non-covalently but with high affinity to alpha-2u-globulin (in male rats) or specific fatty acid-binding proteins in the olfactory mucosa and lung.[1]

  • Activity: Unlike the parent chlorinated hydrocarbons, the methylsulfonyl derivatives are often more persistent and can cause specific toxicity (e.g., necrosis of the olfactory epithelium).[1]

  • Comparison:

    • 2,5-Dichloromethylsulfonylbenzene: Known to cause severe olfactory mucosal necrosis.[1]

    • 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene: The addition of the 4-methyl group (toluene core) modulates this toxicity.[1] The methyl group increases lipophilicity (LogP) but may sterically hinder binding to the specific transport proteins, potentially reducing the acute olfactory toxicity compared to the demethylated analog.[1]

Experimental Protocols

Protocol A: Synthesis via Oxidation (Standard Reference)

To generate high-purity material for biological testing, the oxidation of the corresponding sulfide is the preferred route.[1]

Objective: Convert 1,2-dichloro-4-methyl-5-(methylthio)benzene to the sulfonyl target.

  • Reagents:

    • Substrate: 1,2-Dichloro-4-methyl-5-(methylthio)benzene (1.0 eq)

    • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 2.2 eq) or H₂O₂/Na₂WO₄.[1]

    • Solvent: Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve substrate in DCM (0.1 M concentration) at 0°C.[1]

    • Add m-CPBA portion-wise over 30 minutes to control exotherm.[1]

    • Warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

    • Quench: Add 10% Na₂SO₃ solution (removes excess oxidant) followed by sat. NaHCO₃ (removes m-chlorobenzoic acid).[1]

    • Isolation: Separate organic layer, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol to achieve >98% purity (Target MP: 137–140°C).

Protocol B: In Vitro HPPD Inhibition Assay

Objective: Determine the IC₅₀ of the compound (or its derived dione) against recombinant Arabidopsis thaliana HPPD.[1]

  • Reagents:

    • Enzyme: Recombinant HPPD (2-5 units).[1]

    • Substrate: 4-Hydroxyphenylpyruvate (HPP, 150 µM).[1]

    • Cofactor: Ascorbate (2 mM), FeSO₄ (50 µM).[1]

    • Buffer: Tris-HCl (pH 7.5).[1]

  • Workflow:

    • Pre-incubate HPPD with the test compound (0.01 – 100 µM) for 15 minutes at 25°C.[1]

    • Initiate reaction by adding HPP.[1]

    • Incubate for 15 minutes at 30°C.

    • Stop Reaction: Add 20% Perchloric acid.

    • Detection: Measure Homogentisic Acid (HGA) formation via HPLC-UV (290 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Mechanistic Pathway Visualization

The following diagram details the metabolic formation of this compound from a parent chlorinated toluene and its subsequent biological fate.

MetabolicPathwayParentParent: 3,4-Dichlorotoluene(Environmental/Industrial)IntermediateMercapturic Acid Pathway(Glutathione Conjugation)Parent->IntermediateLiver MetabolismSulfideMetabolite: Methylthio-DichlorotolueneIntermediate->SulfideC-S Lyase & MethyltransferaseTargetTarget: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzeneSulfide->TargetCYP450 OxidationEffectBiological Fate:1. Olfactory Mucosa Binding2. Lung Accumulation3. HPPD Inhibition (if derivatized)Target->EffectBioaccumulation

Caption: Metabolic activation pathway leading to the formation and tissue accumulation of the target sulfone.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161963, 1,2-Dichloro-4-(methylsulfonyl)benzene. Retrieved from [Link]

  • Brandt, I., & Brittebo, E. B. (1989). Localization and comparative toxicity of methylsulfonyl-2,5- and 2,6-dichlorobenzene in the olfactory mucosa of mice.[1] Toxicological Sciences/PubMed. (Contextual grounding for methylsulfonyl-dichlorobenzene toxicity).

  • Beaudegnies, R., et al. (2009).Benzoylpyrazole herbicides: Structure-Activity Relationships. Bioorganic & Medicinal Chemistry. (Reference for HPPD inhibitor SAR).
  • U.S. EPA (2025). CompTox Chemicals Dashboard: Benzene, 1,2-dichloro-4-(methylsulfonyl)-. Retrieved from [Link][1]

Mechanistic Comparative Guide: Sulfonation of Substituted Dichlorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

The sulfonation of dichlorobenzenes (DCBs) is a pivotal electrophilic aromatic substitution (EAS) used to generate intermediates for polyphenylene sulfide (PPS) polymers, dyes, and pharmaceutical sulfonamides.[1] Unlike simple benzene sulfonation, the presence of two deactivating, ortho-/para-directing chlorine atoms introduces significant kinetic and thermodynamic constraints.[1]

This guide compares the mechanistic pathways, reagent efficiency, and regioselectivity of sulfonating the three DCB isomers (1,2-, 1,3-, and 1,4-DCB).[1] We prioritize the causality behind reagent selection—why Oleum is preferred for thermodynamic stability while Chlorosulfonic acid is chosen for kinetic isolation of sulfonyl chlorides.

The Mechanistic Core: Electrophilic Attack on Deactivated Rings

The reaction proceeds via the


 mechanism. The active electrophile depends heavily on the reagent system:
  • Concentrated

    
    :  Active species is 
    
    
    
    or solvated
    
    
    . Reaction is equilibrium-limited (reversible).[1]
  • Oleum (

    
    ):  Active species is 
    
    
    
    (pyrosulfuric acid) or free
    
    
    .[1] Highly aggressive; drives reaction to completion but risks disulfonation.
  • Chlorosulfonic Acid (

    
    ):  Acts as both solvent and reagent. Irreversible formation of sulfonyl chlorides occurs if excess reagent is used.
    

G Figure 1: General Mechanistic Pathway. Note the reversibility (desulfonation) which is critical in isomer control. Substrate Dichlorobenzene (Deactivated Ring) SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex Slow (k1) Loss of Aromaticity Electrophile Active Electrophile (SO3 or H3SO4+) Electrophile->SigmaComplex Product Dichlorobenzene Sulfonic Acid SigmaComplex->Product Fast (k2) Proton Loss Product->SigmaComplex Desulfonation (High T, Dilute Acid)

Comparative Analysis of Substrates

The regiochemistry is dictated by the "Conflict of Directors" principle. Chlorine is deactivating but ortho/para directing.

SubstrateStructureMajor ProductMechanistic Insight
1,2-Dichlorobenzene (o-DCB)Ortho-substituted3,4-Dichlorobenzenesulfonic acid Positions 3 and 6 are equivalent ortho/meta sites.[1] Position 4 is sterically favored over 3.
1,3-Dichlorobenzene (m-DCB)Meta-substituted2,4-Dichlorobenzenesulfonic acid Synergistic directing.[1] Position 4 is ortho to one Cl and para to the other. Position 2 is sterically crowded (sandwiched).[1]
1,4-Dichlorobenzene (p-DCB)Para-substituted2,5-Dichlorobenzenesulfonic acid All 4 protons are chemically equivalent initially.[1] Steric hindrance from ortho-Cl is unavoidable.[1]
Reagent Performance Comparison

The choice of sulfonating agent drastically alters the yield and downstream processing.[2]

FeatureOleum (20-65%

)
Chlorosulfonic Acid (

)
Conc.[1]

Primary Utility Polymer monomers (Sulfonates)Pharma intermediates (Sulfonyl Chlorides)Low-cost commodity chemicals
Reaction Type Irreversible (mostly)Irreversible (with excess)Equilibrium (Reversible)
Atom Economy HighMedium (HCl byproduct)Low (Water byproduct inhibits rxn)
Temp.[1][3][4][5][6] Range 20°C - 100°C0°C - 60°C>150°C (azeotropic removal required)
Key Risk Over-sulfonation (Disulfonic acids)Violent reaction with water; HCl gas evolutionLow conversion; Desulfonation

Experimental Protocols

Protocol A: Synthesis of 3,4-Dichlorobenzenesulfonyl Chloride (via Chlorosulfonic Acid)

Best for: Pharmaceutical intermediates requiring a reactive electrophilic handle.[1]

Rationale: Chlorosulfonic acid serves as both the solvent and the reagent. Using an excess drives the equilibrium from the sulfonic acid to the sulfonyl chloride.

Workflow:

  • Setup: Dry 3-neck flask, reflux condenser,

    
     guard tube, gas trap (for HCl).
    
  • Charge: Add 1,2-Dichlorobenzene (1.0 eq) to the flask.

  • Addition: Cool to 0-5°C. Add Chlorosulfonic acid (2.5 - 3.0 eq) dropwise over 1 hour. Note: Exothermic.[1]

  • Reaction: Allow to warm to RT, then heat to 60°C for 2 hours to ensure conversion of acid to sulfonyl chloride.

  • Quench: Pour reaction mixture slowly onto crushed ice. Critical: Violent hydrolysis of excess

    
    .[1]
    
  • Isolation: Filter the solid precipitate (sulfonyl chloride). Wash with cold water.[1][6]

Protocol B: Synthesis of 2,5-Dichlorobenzenesulfonic Acid (via Oleum)

Best for: High-purity monomers for PEM fuel cells or PPS synthesis.[1]

Rationale: 1,4-DCB is deactivated; Oleum provides the high concentration of


 needed to overcome the activation energy without requiring extreme temperatures that promote side reactions.

Workflow:

  • Setup: Glass reactor with mechanical stirring (viscosity increases).

  • Charge: 1,4-Dichlorobenzene (1.0 eq) .

  • Addition: Add Oleum (20%

    
    , 1.1 eq)  slowly at room temperature.
    
  • Heating: Ramp temperature to 100°C-120°C for 4 hours.

  • Workup (Salting Out): Dilute with water. Add saturated NaCl solution to precipitate the sodium sulfonate salt (Common Ion Effect).

  • Purification: Recrystallize from water/ethanol to remove isomers.

Workflow Figure 2: Divergent Workflows for Sulfonyl Chloride vs. Sulfonic Acid Synthesis. Start Start: Dichlorobenzene Reagent Select Reagent Start->Reagent PathA Chlorosulfonic Acid (Excess) Reagent->PathA Target: Sulfonyl Chloride PathB Oleum (SO3/H2SO4) Reagent->PathB Target: Sulfonic Acid InterA Intermediate: Sulfonic Acid PathA->InterA 0-20°C QuenchB Dilution & Salting Out (Precipitate R-SO3Na) PathB->QuenchB 100°C StepA2 In-situ Chlorination (-H2SO4) InterA->StepA2 60°C, -HCl QuenchA Ice Quench (Precipitate R-SO2Cl) StepA2->QuenchA

Troubleshooting & Critical Parameters

Isomer Control & Reversibility

Sulfonation is reversible.[7][8][9][10] At high temperatures (>150°C) and low acid concentrations, the thermodynamically stable isomer dominates.

  • 1,2-DCB: Kinetic product is 3,4-isomer.[1] Prolonged heating may lead to isomerization or desulfonation.

  • 1,4-DCB: Highly stable 2,5-isomer.[1] Minimal isomerization observed due to symmetry.

The "Spent Acid" Problem

In Oleum sulfonations, as


 is consumed, the media reverts to concentrated 

. If the concentration drops below

90%, the reaction stalls (the "Pi value" effect).
  • Solution: Use a slight excess of

    
     to maintain acid strength throughout the reaction.[6]
    
Safety: The Chlorosulfonic Acid Quench

The most hazardous step in Protocol A is the aqueous quench.

  • Mechanism:

    
    .[1]
    
  • Control: Never add water to the acid. Always add the reaction mass dropwise onto ice with vigorous stirring to dissipate heat and scrub the HCl gas.

References

  • Mechanisms of Aromatic Sulfon

    • Cerfontain, H. (1968).[1] Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.[1]

    • Context: Foundational text on the sigma-complex intermedi
  • Sulfon

    • RSC Publishing.[1] (2024).[1][2] A simple and cost-efficient route to prepare sulfonated dihalo-monomers.

    • Context: Provides specific yield data (73%)
  • Chlorosulfon

    • Cremlyn, R. J. (1979).[1][8][11] Chlorosulfonic Acid: A Versatile Reagent. Springer.[1]

    • Context: Detailed safety and procedural data for converting DCBs to sulfonyl chlorides.
  • Kinetics of Chlorobenzene Sulfon

    • Kort, C. W. F., & Cerfontain, H. (1968).[1] Aromatic sulfonation.[4][5][6][7][8][11][12][13][14][15] Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene. Recueil des Travaux Chimiques des Pays-Bas.

    • Context: Establishes the rate-limiting steps and isomer distribution patterns relevant to chlorin

Sources

Comparative Guide: Purity Assessment of Synthesized 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS: 38452-47-0 / Analogues) Application: Critical intermediate for HPPD-inhibitor herbicides (e.g., Mesotrione) and pharmaceutical sulfones.[1][2] The Challenge: The electron-withdrawing methylsulfonyl moiety (


) combined with the lipophilic dichlorobenzene core creates a "push-pull" electronic environment.[1][2] This duality complicates purification monitoring, as the molecule exhibits distinct solubility profiles and potential thermal instability compared to its sulfide precursors.

This guide compares the three primary pillars of purity assessment: HPLC-UV (Industry Standard), qNMR (Absolute Quantitation), and GC-MS (Impurity Profiling), providing a validated decision Framework for senior scientists.[1]

Part 1: Strategic Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

Role: The "Workhorse" for purity percentage (% area) and impurity profiling.

  • Mechanism: Reverse-phase partition chromatography.[1][2] The sulfone group imparts polarity, typically eluting earlier than the corresponding sulfide or sulfoxide intermediates on C18 phases.

  • Pros: High precision (

    
    ), excellent separation of structurally similar isomers (e.g., regioisomers of the chlorination step).
    
  • Cons: Requires a reference standard for absolute weight-% assay (response factor dependency).

Quantitative NMR (qNMR)

Role: The "Orthogonal Validator" for absolute purity (weight-%).

  • Mechanism: Proton counting relative to an Internal Standard (IS).[1][2]

  • Pros: SI-traceable primary method. Does not require a reference standard of the analyte itself.[1][2] Unaffected by UV extinction coefficient variations.[1][2]

  • Cons: Lower sensitivity (

    
    ) compared to HPLC; requires high solubility in deuterated solvents.[1][2]
    
Gas Chromatography - Mass Spectrometry (GC-MS)

Role: Volatile impurity screen and solvent residue analysis.

  • Mechanism: Volatility-based separation.[1][2]

  • Pros: Identifies residual halogenated solvents (DCM, chlorobenzene) and low-molecular-weight side products.

  • Cons: Thermal Instability Risk. Sulfones can eliminate

    
     at high injector temperatures (
    
    
    
    ), potentially leading to false impurity peaks (pyrolysis artifacts).[1][2]

Part 2: Experimental Protocols

Protocol A: HPLC-UV Purity Assessment (ICH Q2 Aligned)

Use this protocol for routine batch release and stability testing.[1][2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).[1][2]
    
  • Mobile Phase:

    • A:

      
      
      
      
      
      in Water (Suppress silanol activity).[1][2]
    • B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold for polar sulfonyl impurities).[1][2]

    • 2-15 min: 20%

      
       80% B (Linear ramp).[1][2]
      
    • 15-20 min: 80% B (Wash lipophilic dimers).[1][2]

  • Flow Rate:

    
    .
    
  • Detection: UV @ 230 nm (Sulfone absorbance) and 254 nm (Aromatic ring).[1][2]

  • Sample Prep: Dissolve

    
     in 
    
    
    
    ACN. Filter through
    
    
    PTFE.[1][2]
Protocol B: 1H-qNMR Absolute Assay

Use this protocol for establishing the "Gold Standard" purity of your primary reference material.[1]

  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent:

    
     (Preferred over 
    
    
    
    to prevent peak overlap with solvent residual
    
    
    and ensure sulfone solubility).[1][2]
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1][2]

    • Rationale: Maleic acid singlet (

      
      ) falls in the "silent region" between the sulfonyl methyl (
      
      
      
      ) and aromatic protons (
      
      
      ).[1]
  • Parameters:

    • Pulse Angle:

      
      .[1][2]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the longest relaxing proton, typically the sulfonyl methyl).
    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[1]

Part 3: Comparative Performance Data

The following data represents a typical validation comparison for a synthesized batch of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene.

MetricHPLC-UV (Method A)qNMR (Method B)[1][2]GC-MS (Method C)
Specificity High (Separates isomers)High (Structural confirmation)Moderate (Thermal degradation risk)
Linearity (

)



LOD (Limit of Detection)



Precision (RSD)



Absolute Accuracy Dependent on StandardAbsolute (Primary) Standard Dependent
Throughput High (20 min/sample)Medium (10 min/sample + prep)High
Key Blind Spot Inorganic salts invisibleOverlapping signalsNon-volatiles invisible

Part 4: Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for assessing the purity of the synthesized sulfone.

Diagram 1: Purity Assessment Decision Matrix

This workflow guides the researcher on which method to prioritize based on the synthesis stage.

PurityDecision Start Crude Synthesis Product IsSolid Is Product Isolated Solid? Start->IsSolid Volatiles Check Residual Solvents/Reagents IsSolid->Volatiles Yes PurityCheck Determine Purity % IsSolid->PurityCheck GCMS GC-MS (Headspace/Liquid) Watch for SO2 elimination Volatiles->GCMS Final Certificate of Analysis (CoA) GCMS->Final HasStd Is Certified Reference Standard Available? PurityCheck->HasStd HPLC HPLC-UV (Method A) Relative % Area HasStd->HPLC Yes (Routine) qNMR qNMR (Method B) Absolute Weight % HasStd->qNMR No (First Batch) HPLC->Final qNMR->HPLC Calibrate HPLC w/ qNMR value

Caption: Decision matrix for selecting the appropriate analytical technique based on reference standard availability and impurity type.

Diagram 2: qNMR vs. HPLC Mechanistic Comparison

This diagram details the specific signal targeting used in the protocols.

TechComparison cluster_HPLC HPLC-UV Separation cluster_qNMR qNMR Quantification Mol 1,2-Dichloro-4-methyl- 5-(methylsulfonyl)benzene Chrom Chromatophore: Benzene Ring Mol->Chrom Polarity Selectivity Driver: Sulfonyl Polarity Mol->Polarity ProtonA Target Signal A: Ar-CH3 (~2.5 ppm) Mol->ProtonA ProtonB Target Signal B: SO2-CH3 (~3.2 ppm) Mol->ProtonB Result1 Separation from Sulfide Precursor Chrom->Result1 Polarity->Result1 IS Internal Std: Maleic Acid (~6.3 ppm) ProtonA->IS Integration Ratio ProtonB->IS

Caption: Mechanistic basis for detection. HPLC relies on polarity/UV absorption, while qNMR relies on unique proton environments.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3]

  • Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry.[2]

  • Bharti, S. K., & Roy, R. (2012).[2] Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[1][2][6] Trends in Analytical Chemistry.[1][2]

  • PubChem. (n.d.).[1][2] 1,2-dichloro-4-(methylsulfonyl)benzene Compound Summary. National Library of Medicine.[2]

Sources

Comparative Toxicity Assessment: Chlorinated Phenyl Methyl Sulfones (CPMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated Phenyl Methyl Sulfones (CPMS) represent a class of persistent, bioactive metabolites derived from polychlorinated biphenyls (PCBs) and DDE. Unlike their parent compounds, which are primarily sequestered in adipose tissue due to lipophilicity, CPMS exhibit a unique amphiphilic toxicity profile . They possess specific affinity for the lung (bronchial mucosa) and adrenal cortex , driven by non-covalent protein binding and enzyme-specific inhibition.

This guide provides a technical comparison of CPMS congeners against parent PCBs, focusing on their distinct mechanisms of tissue retention, endocrine disruption (specifically CYP11B1 inhibition), and long-term bioaccumulation.

Chemical Identity & Metabolic Formation

CPMS are not primary industrial pollutants but are formed in vivo via the Mercapturic Acid Pathway (MAP) . This process transforms lipophilic PCBs into sulfur-containing metabolites that are paradoxically more persistent in specific tissues than the parent compounds.

The Mercapturic Acid Pathway (MAP)

The formation of MeSO₂-PCBs involves a multi-step enzymatic process. The parent PCB is first epoxidized by CYP450 enzymes, conjugated with glutathione (GSH), and processed in the kidney before returning to the liver for methylation and oxidation.

MAP_Pathway PCB Parent PCB (Lipophilic) Epoxide Arene Oxide (Reactive Intermediate) PCB->Epoxide CYP450 (Phase I) GSH_Conj PCB-Glutathione Conjugate Epoxide->GSH_Conj GST (Phase II) Cys_Conj PCB-Cysteine Conjugate GSH_Conj->Cys_Conj GGT & Peptidases (Kidney) Thiol PCB-Thiol (Intermediate) Cys_Conj->Thiol C-S Lyase (Microflora/Kidney) Methyl_PCB Methylthio-PCB (MeS-PCB) Thiol->Methyl_PCB S-Methyltransferase MeSO2_PCB MeSO₂-PCB (Final Metabolite) Methyl_PCB->MeSO2_PCB CYP450 (Sulfoxidation)

Figure 1: Bioactivation of PCBs to Methylsulfonyl metabolites via the Mercapturic Acid Pathway.[1]

Comparative Analysis: Tissue Selectivity & Toxicity

While parent PCBs accumulate based on lipid content, CPMS congeners display "structural homing" to specific proteins in the lung and adrenal glands.

Lung Retention: The Uteroglobin Mechanism

Certain CPMS congeners accumulate in the bronchial epithelium at levels 10-50x higher than in adipose tissue. This is driven by high-affinity binding to Uteroglobin (also known as CC16 or Clara Cell Secretory Protein).

  • Mechanism: The MeSO₂ group mimics the natural ligand (progesterone) binding, but with higher stability.

  • Key Congener: 4-MeSO₂-CB149 is the dominant congener found in lung tissue.[2]

  • Comparison: Parent PCBs do not bind Uteroglobin and show no specific lung retention beyond passive diffusion.

Adrenocortical Toxicity: CYP11B1 Inhibition

The most distinct toxicological feature of CPMS is the potent inhibition of 11


-hydroxylase (CYP11B1) , the enzyme responsible for converting 11-deoxycorticosterone to corticosterone (cortisol in humans).
Table 1: Quantitative Inhibition of CYP11B1 (Adrenocortical Cells)
CompoundStructure TypeKi (

M)
MechanismToxicity Outcome
3-MeSO₂-DDE DDE Metabolite1.6 Competitive InhibitorPotent adrenal necrosis; reduced stress response.
4-MeSO₂-CB64 Tetrachloro-PCB4.6 Competitive InhibitorModerate suppression of corticosterone.
4-MeSO₂-CB87 Pentachloro-PCB6.7 Competitive InhibitorModerate suppression of corticosterone.[3]
Parent PCBs Polychlorinated Biphenyl>100 Non-bindingNo specific inhibition of CYP11B1.
Metyrapone Clinical Drug0.8 Competitive InhibitorReference standard for adrenal inhibition.

Data Source: Jönsson et al. (1991), Lund et al. (1988).

Congener Specificity: Liver vs. Lung

The position of the sulfone group determines tissue fate.

  • Liver: 3-MeSO₂-CB132 is the dominant congener (approx. 60% of total liver CPMS).[4][5] The meta-substitution favors retention in hepatic tissue, likely due to specific binding to liver fatty acid-binding proteins (L-FABP).

  • Lung: 4-MeSO₂-CB149 and 4-MeSO₂-CB101 ( para-substituted) are preferentially retained in the lung due to steric fit within the Uteroglobin binding pocket.

Mechanistic Deep Dive: Adrenal Endocrine Disruption

The adrenal toxicity of CPMS, particularly MeSO₂-DDE, is a critical endpoint for researchers studying endocrine disruption. The inhibition of CYP11B1 creates a blockade in glucocorticoid synthesis.

Adrenal_Toxicity Cholesterol Cholesterol DOC 11-Deoxycorticosterone (DOC) Cholesterol->DOC Steroidogenesis CYP11B1 CYP11B1 Enzyme (Mitochondrial) DOC->CYP11B1 Substrate Corticosterone Corticosterone/Cortisol (Glucocorticoid) CYP11B1->Corticosterone Hydroxylation MeSO2 MeSO₂-DDE / MeSO₂-PCB (Toxicant) MeSO2->CYP11B1 Competitive Inhibition (Ki = 1.6 µM) Necrosis Adrenal Cell Necrosis (Zona Fasciculata) MeSO2->Necrosis Metabolic Activation (Reactive Intermediate)

Figure 2: Mechanism of Adrenal Toxicity. MeSO₂-DDE competitively inhibits CYP11B1, blocking cortisol synthesis and leading to cytotoxicity.

Experimental Protocol: CYP11B1 Inhibition Assay

Objective: To quantify the endocrine-disrupting potential of a CPMS candidate by measuring corticosterone suppression in Y1 adrenocortical cells.

System: Mouse Y1 Adrenocortical Tumor Cells.[6][7] Readout: Corticosterone production (RIA or HPLC-UV).

Reagents & Equipment
  • Cell Line: Y1 (ATCC CCL-79).

  • Culture Media: Ham's F-10 with 12.5% horse serum, 2.5% fetal bovine serum.

  • Stimulant: ACTH or cAMP (to drive steroidogenesis).

  • Test Compound: MeSO₂-PCB (dissolved in DMSO; final DMSO <0.1%).

Step-by-Step Workflow
  • Seeding: Plate Y1 cells in 24-well plates at

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Pre-incubation: Remove media and wash with PBS. Add fresh serum-free media containing the test compound (0.1

    
    M – 20 
    
    
    
    M) or vehicle control. Incubate for 30 minutes.
    • Rationale: Allows the lipophilic CPMS to equilibrate within the mitochondrial membrane where CYP11B1 resides.

  • Stimulation: Add ACTH (10 mU/mL) to stimulate maximum corticosterone synthesis. Incubate for 4–6 hours.

  • Extraction: Collect the supernatant media. Extract steroids using methylene chloride (1:5 v/v). Evaporate solvent under nitrogen.

  • Quantification (HPLC Method):

    • Reconstitute residue in Methanol:Water (60:40).

    • Column: C18 Reverse Phase (

      
       mm).
      
    • Mobile Phase: Methanol:Water (70:30), isocratic flow 1.0 mL/min.

    • Detection: UV at 240 nm (characteristic absorption for corticosteroids).

  • Calculation: Plot concentration vs. % inhibition relative to ACTH-only control. Calculate IC50.

Validation Criteria
  • Positive Control: Metyrapone (10

    
    M) must show >80% inhibition.
    
  • Cytotoxicity Check: Perform an MTT assay in parallel to ensure reduced corticosterone is due to enzyme inhibition, not cell death.

References

  • Haraguchi, K., et al. (1992). "Structure-activity relationships of polychlorinated biphenyl methyl sulfones for the induction of hepatic microsomal drug-metabolizing enzymes in rats." Chemosphere. Link

  • Jönsson, C. J., et al. (1991). "Adrenocortical toxicity of 3-methylsulfonyl-DDE in mice. II. Mitochondrial changes and inhibition of 11 beta-hydroxylase activity." Archives of Toxicology. Link

  • Lund, B. O., et al. (1988). "The carcinogen 3-methylsulfonyl-DDE is a potent inhibitor of the adrenal 11 beta-hydroxylase in mice." Chemico-Biological Interactions. Link

  • Gillner, M., et al. (1987). "Uteroglobin-binding of methylsulfonyl metabolites of polychlorinated biphenyls." Journal of Steroid Biochemistry. Link

  • Letcher, R. J., et al. (2000). "Methyl sulfone and hydroxylated metabolites of polychlorinated biphenyls." The Handbook of Environmental Chemistry. Link

Sources

Environmental Fate of Chlorinated Aromatic Sulfones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated aromatic sulfones (CAS) represent a class of persistent organic pollutants (POPs) and industrial byproducts characterized by the highly stable sulfonyl bridge (


) connecting two phenyl rings. Their environmental fate is dictated by a competition between high hydrolytic stability and susceptibility to photolytic cleavage. This guide provides a technical evaluation of three representative compounds: Diphenyl Sulfone (DPS) , 4,4'-Dichlorodiphenyl Sulfone (DDS) , and Tetradifon , illustrating how increasing chlorination alters persistence, partitioning, and degradation pathways.

Part 1: Comparative Physicochemical Analysis[1]

The environmental behavior of CAS is governed by their hydrophobicity and metabolic stability. As chlorination increases, water solubility decreases while the octanol-water partition coefficient (


) rises, driving bioaccumulation potential.
Table 1: Physicochemical Profile of Target Sulfones
PropertyDiphenyl Sulfone (DPS)4,4'-Dichlorodiphenyl Sulfone (DDS)Tetradifon
CAS Number 127-63-980-07-9116-29-0
Structure Unsubstituted Parentp,p'-Disubstituted2,4,4',5-Tetrachloro
Molecular Weight 218.27 g/mol 287.16 g/mol 356.04 g/mol
Log

~1.343.904.60
Water Solubility ModerateLow (Insoluble)Very Low (< 0.1 mg/L)
Hydrolytic Stability HighHighVery High
Dominant Fate Biodegradation / PhotolysisPhotolysisSediment Sorption / Persistence
Hydrolytic Stability

The sulfone group is highly oxidized (Sulfur in +6 state), rendering the C-S bond resistant to nucleophilic attack by water under environmental conditions (pH 5–9).

  • DPS & DDS: Exhibit negligible hydrolysis rates. The electron-withdrawing nature of the sulfone group deactivates the phenyl rings toward electrophilic attack but does not sufficiently activate them for nucleophilic displacement of the aromatic ring in neutral water.

  • Tetradifon: The steric bulk of the ortho-chlorine (2-position) further shields the sulfone bridge, making hydrolysis kinetically impossible in ambient environments.

Photolytic Degradation (The Primary Abiotic Pathway)

Unlike hydrolysis, photolysis is a significant degradation route for CAS. The sulfone linkage can absorb UV radiation (typically < 300 nm), leading to homolytic cleavage of the C-S bond.

  • Mechanism: Excitation to the singlet state (

    
    ) followed by intersystem crossing to the triplet state (
    
    
    
    ). The triplet state facilitates C-S bond fission, generating phenyl and sulfonyl radicals.
  • Chlorine Effect: Chlorinated derivatives (DDS) often show slower photolysis rates compared to DPS due to the "heavy atom effect" which can accelerate non-radiative decay, quenching the excited state before bond cleavage occurs.

Part 2: Experimental Protocols

To validate the environmental fate of a CAS candidate, researchers must employ self-validating protocols. The following methodologies are adapted from OECD guidelines, optimized for the low solubility of sulfones.

Protocol A: Hydrolysis Kinetics (Adapted OECD 111)

Objective: Determine the hydrolysis rate constant (


) at pH 4, 7, and 9.
  • Buffer Preparation: Prepare sterile 0.05 M phosphate (pH 7), acetate (pH 4), and borate (pH 9) buffers. Deoxygenate with nitrogen sparging to prevent oxidative degradation.

  • Spiking: Due to low solubility, use a co-solvent (acetonitrile, < 1% v/v) to spike the test substance to a concentration of 10 mg/L (or 50% of saturation).

  • Incubation: Aliquot into amber glass vials (to exclude light) and incubate at 50°C (accelerated test).

  • Sampling: Sacrifice triplicate vials at

    
     and 
    
    
    
    hours.
  • Analysis: Extract with ethyl acetate, dry over

    
    , and analyze via GC-MS/MS.
    
  • Validation:

    • Mass Balance: Recovery must be 90–110%.

    • Sterility Check: Plate samples on agar to rule out biodegradation.

Protocol B: Direct Photolysis (Adapted OECD 316)

Objective: Measure the quantum yield and photolytic half-life.

  • Light Source: Xenon arc lamp (simulated sunlight) equipped with a UV cut-off filter (

    
     nm).
    
  • Vessel: Quartz tubes (transparent to UV) for treatment; borosilicate wrapped in foil for Dark Controls .

  • Actinometry: Use a chemical actinometer (e.g., p-nitroanisole/pyridine) alongside samples to quantify total photon flux.

  • Procedure:

    • Prepare 5 µM aqueous solutions of the sulfone.

    • Irradiate samples and actinometers simultaneously.

    • Sample at intervals corresponding to 0%, 20%, ..., 90% degradation of the actinometer.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Part 3: Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the divergent fates of CAS. Note how the "Dark/Sterile" pathway leads to persistence, while UV exposure drives breakdown.

CAS_Degradation Start Chlorinated Aromatic Sulfone (Parent) Hydrolysis Hydrolysis (pH 5-9) Start->Hydrolysis Dark / Sterile Photolysis Direct Photolysis (UV > 290nm) Start->Photolysis Sunlight BioDeg Aerobic Biodegradation Start->BioDeg Microbial Activity Stable Hydrolytically Stable (Persistent) Hydrolysis->Stable No Reaction Cleavage C-S Bond Cleavage (Radical Formation) Photolysis->Cleavage Excitation (S1 -> T1) RingOpen Ring Hydroxylation (Slow) BioDeg->RingOpen Oxygenase Attack Products1 Sulfinic Acids + Chlorobenzenes Cleavage->Products1 Recombination Products2 Phenolic Metabolites RingOpen->Products2 Dechlorination

Figure 1: Environmental fate pathways for chlorinated aromatic sulfones. Photolysis is the dominant abiotic degradation route.

Experimental Workflow: Tiered Assessment

This flowchart guides the researcher through the decision matrix for evaluating persistence.

Testing_Workflow Step1 Tier 1: Screening (Solubility & Log Kow) Step2 Tier 2: Hydrolysis (OECD 111) pH 4, 7, 9 @ 50°C Step1->Step2 Decision1 >10% Degradation in 5 days? Step2->Decision1 PathA Unstable (Determine k_hyd) Decision1->PathA Yes PathB Hydrolytically Stable Decision1->PathB No Step3 Tier 3: Photolysis (OECD 316) & Biodegradation (OECD 301) PathB->Step3 Proceed to

Figure 2: Tiered testing strategy. Most chlorinated sulfones will proceed to Tier 3 due to hydrolytic stability.

Part 4: Scientific Commentary & Causality

The "Sulfone Shield" Effect

The sulfone moiety (


) is the structural anchor of these compounds.
  • Electronic Withdrawal: The sulfone group is strongly electron-withdrawing. This deactivates the phenyl rings, making them resistant to oxidative attack by aerobic bacteria (which typically requires electron-rich rings for oxygenase enzymes to function).

  • Steric Hindrance (The Chlorine Factor): In Tetradifon , the chlorine atom at the ortho position creates a "steric gate." This physical blockage prevents microbial enzymes from accessing the carbon skeleton, explaining why Tetradifon is significantly more persistent than DDS or DPS .

Bioaccumulation Implications

The transition from DPS to Tetradifon marks a shift from "moderately mobile" to "bioaccumulative."

  • DDS (Log

    
     3.9):  Sits on the threshold. It partitions into organic matter but can still be metabolized slowly via hydroxylation.
    
  • Tetradifon (Log

    
     4.6):  Crosses the threshold for high bioaccumulation potential. Its lipophilicity drives it into lipid tissues, and its metabolic stability prevents clearance, leading to biomagnification risks.
    

References

  • OECD. (2004).[1][2][3] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals.[2][3][4] [Link]

  • OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals.[2][3][4] [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 6625, 4,4'-Dichlorodiphenyl sulfone. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Bis(4-chlorophenyl) sulphone. [Link][5]

  • Mathews, J. M., et al. (1996).[6] Metabolism and disposition of 4,4'-dichlorodiphenyl sulfone in rats. Drug Metabolism and Disposition. [Link]

Sources

distinguishing between positional isomers of dichloromethylsulfonylbenzene using spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and agrochemical synthesis, the precise regiochemistry of polysubstituted benzenes is critical for structure-activity relationship (SAR) studies. Dichloro(methylsulfonyl)benzene presents a classic analytical challenge: the electron-withdrawing nature of both the chloro and methylsulfonyl groups creates similar polarity profiles, often making chromatographic separation (HPLC/GC) difficult and retention times unreliable for structural assignment.

This guide provides a definitive spectroscopic workflow to distinguish between the common positional isomers (e.g., 2,4-dichloro- , 3,4-dichloro- , and 2,5-dichloro- derivatives). While Mass Spectrometry (MS) and Infrared (IR) spectroscopy provide functional confirmation, Nuclear Magnetic Resonance (NMR) —specifically the combination of coupling constant analysis and Nuclear Overhauser Effect (NOE)—is established here as the only self-validating method for absolute structural assignment.

The Isomer Challenge

When synthesizing dichloro(methylsulfonyl)benzene via chlorosulfonylation or Friedel-Crafts sulfonylation, multiple regioisomers are theoretically possible. The three most prevalent isomers (based on 1,2-dichlorobenzene or 1,4-dichlorobenzene precursors) share identical molecular weights and elemental compositions.

Feature3,4-Dichloro Isomer2,4-Dichloro Isomer2,5-Dichloro Isomer
Substitution Pattern 1,2,4-trisubstituted1,2,4-trisubstituted1,2,5-trisubstituted
Symmetry

(None)

(None)

(None)

H NMR Signals
3 distinct aromatic signals3 distinct aromatic signals3 distinct aromatic signals
Key Difficulty Coupling patterns (

) are nearly identical to the 2,4-isomer.
Coupling patterns (

) are nearly identical to the 3,4-isomer.
Distinct coupling (two singlets or weak meta-coupling) makes this easier to spot.

Mass Spectrometry & IR: The Pre-Screen

Before investing instrument time in 2D-NMR, rapid screening confirms the molecular identity.

Mass Spectrometry (GC-MS / LC-MS)

Objective: Confirm "Dichloro" and "Sulfonyl" moieties.

  • Isotope Pattern: Look for the characteristic Chlorine cluster.

    • M+ (100%)

    • M+2 (~65%)

    • M+4 (~10%)

    • Analysis: A 9:6:1 ratio confirms two chlorine atoms.

  • Fragmentation:

    • Loss of

      
      :  A distinct loss of 64 Da from the molecular ion 
      
      
      
      is diagnostic for sulfones.
    • Loss of

      
      :  Loss of 15 Da 
      
      
      
      confirms the methyl group on the sulfone.
Infrared Spectroscopy (FT-IR)

Objective: Confirm oxidation state of Sulfur.

  • Sulfone Stretches: The

    
     group is highly polar and shows two intense bands.
    
    • Asymmetric Stretch:

      
      
      
    • Symmetric Stretch:

      
      
      
  • Aromatic C-Cl:

    
     (often obscured, less diagnostic).
    

Comparative NMR Analysis (The Gold Standard)

This section details the definitive method for distinguishing the isomers. We focus on the 3,4-dichloro vs. 2,4-dichloro comparison, as this is the most common "ambiguous coupling" scenario.

A. H NMR Coupling Logic

The scalar coupling (


) between aromatic protons depends on the number of intervening bonds.
  • Ortho (

    
    ): 
    
    
    
    (Strong splitting)
  • Meta (

    
    ): 
    
    
    
    (Fine splitting)
  • Para (

    
    ): 
    
    
    
    (Usually unresolved broadening)
Scenario 1: 3,4-Dichloro-1-(methylsulfonyl)benzene
  • Structure: Sulfone at 1; Cl at 3, 4. Protons at 2, 5, 6.[1]

  • H5 & H6: Adjacent (Ortho). H5 is ortho to Cl; H6 is ortho to Sulfone.

    • Signal: Two doublets (or doublet of doublets) with

      
      .
      
  • H2: Isolated between Sulfone and Cl. Meta to H6.

    • Signal: Doublet (

      
      ).
      
  • Critical Feature: H2 is flanked by two Electron Withdrawing Groups (EWGs)—Sulfone and Cl. It will be significantly deshielded (shifted downfield, likely

    
    ).
    
Scenario 2: 2,4-Dichloro-1-(methylsulfonyl)benzene
  • Structure: Sulfone at 1; Cl at 2, 4. Protons at 3, 5, 6.[2]

  • H5 & H6: Adjacent (Ortho).

    • Signal: Two doublets with

      
      .
      
  • H3: Isolated between two Cl atoms. Meta to H5.

    • Signal: Doublet (

      
      ).
      
  • Critical Feature: The coupling pattern looks identical to Scenario 1. However, H3 is flanked by two Chlorines. While Cl is withdrawing, the Sulfone is more withdrawing (anisotropy). H3 here is typically more shielded than H2 in the 3,4-isomer.

B. The "Killer App": 1D-NOESY (Nuclear Overhauser Effect)

When coupling constants are ambiguous, spatial proximity is the tie-breaker. The methyl protons of the sulfone group (


) serve as a spatial probe.
  • Experiment: Irradiate the methyl singlet (~3.0 - 3.2 ppm).

  • 3,4-Dichloro Isomer:

    • The

      
       group (Pos 1) has protons at Pos 2  and Pos 6  as neighbors.
      
    • Result: NOE enhancement observed at H2 (meta-coupled doublet) AND H6 (ortho-coupled doublet).

  • 2,4-Dichloro Isomer:

    • The

      
       group (Pos 1) has a Chlorine at Pos 2  and a proton at Pos 6 .
      
    • Result: NOE enhancement observed at H6 ONLY . The position 2 is blocked by Chlorine; H3 is too far away.

Visualizing the Logic

The following diagram illustrates the decision tree for assigning the structure based on the data described above.

IsomerID Start Unknown Dichloromethylsulfonylbenzene HNMR 1H NMR Analysis (Coupling Constants) Start->HNMR Decision1 Are there 2 doublets (8Hz) and 1 singlet/meta-doublet? HNMR->Decision1 Isomer25 Isomer: 2,5-Dichloro (H3/H4 ortho couple, H6 isolated) Decision1->Isomer25 No (distinct pattern) Ambiguous Ambiguous Region (Could be 3,4- or 2,4- isomer) Decision1->Ambiguous Yes NOE Run 1D-NOESY (Irradiate SO2-Me group) Ambiguous->NOE NOE_Result How many aromatic signals show enhancement? NOE->NOE_Result Result_34 Isomer: 3,4-Dichloro (Enhancement at H2 & H6) NOE_Result->Result_34 Two Signals Result_24 Isomer: 2,4-Dichloro (Enhancement at H6 only) NOE_Result->Result_24 One Signal

Caption: Decision tree for distinguishing dichloro(methylsulfonyl)benzene isomers using 1H NMR and NOE.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for sulfones. Sulfones can aggregate in chloroform, broadening signals. DMSO ensures sharp peaks and distinct chemical shifts.
  • Concentration:

    • 
       / NOE: 5–10 mg in 0.6 mL solvent.
      
    • 
      : >20 mg preferred.
      
  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): Set to

      
       seconds. Sulfone-adjacent protons can have longer 
      
      
      
      relaxation times; insufficient delay affects integration accuracy.
    • Scans: 16 (1H), 1024+ (13C).

Protocol B: 1D-NOESY Setup
  • Acquire Standard 1H: Phase and integrate carefully. Identify the methyl singlet (typically

    
     3.0–3.3 ppm).
    
  • Select Frequency: Set the irradiation frequency (O1) exactly on the methyl peak center.

  • Mixing Time: Set mixing time (

    
    ) to 500 ms. This is optimal for small molecules (MW < 500) in non-viscous solvents to observe positive NOE.
    
  • Analysis: Phasing is critical. The irradiated peak will be negative (inverted). Look for positive signals in the aromatic region.

    • Artifact check: Ensure no "subtraction artifacts" appear. Real NOE signals will have the opposite phase to the irradiated peak.

Data Summary Table

Parameter3,4-Dichloro-1-(SO

Me)benzene
2,4-Dichloro-1-(SO

Me)benzene
Methyl Shift (

)
~3.2 ppm~3.2 ppm
Aromatic Pattern ABX or AMXABX or AMX
H-isolated (

)

> 8.0,

(

Hz)

< 8.0,

(

Hz)
NOE from Me 2 signals (H-ortho, H-meta)1 signal (H-ortho only)
IR

1320 / 1150 cm

1320 / 1150 cm

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for NOE and 1D-NOESY protocols).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (Source for Cl isotope patterns and sulfone fragmentation).

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1205 (Diphenyl sulfone derivatives). AIST Japan. (Reference for IR sulfone stretches).

Sources

literature review of the biological effects of dichlorobenzene metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the biological effects of dichlorobenzene (DCB) metabolites, specifically focusing on the divergent toxicological profiles of 2,5-dichlorophenol (2,5-DCP) and 3,4-dichlorophenol (3,4-DCP) .

Executive Summary: The Metabolic Divergence

In the evaluation of chlorinated benzenes, the parent compound's toxicity is frequently secondary to the biological activity of its metabolites. This guide compares the two primary metabolic lineages derived from dichlorobenzene isomers:

  • Lineage A (1,4-DCB derived): Predominantly 2,5-dichlorophenol (2,5-DCP) .[1] Characterized by high affinity for male-rat specific proteins (alpha2u-globulin) and non-genotoxic carcinogenesis.[2][3]

  • Lineage B (1,2-DCB derived): Predominantly 3,4-dichlorophenol (3,4-DCP) . Characterized by further bioactivation into reactive quinones/epoxides, leading to covalent protein binding, glutathione depletion, and hepatocellular necrosis.

Key Insight for Drug Development: While 1,4-DCB metabolites present a species-specific renal risk (low relevance to humans), 1,2-DCB metabolites present a fundamental oxidative stress and hepatotoxic risk (high relevance to humans).

Metabolic Profiling & Bioactivation Pathways

The biological fate of DCBs is dictated by the positioning of the chlorine atoms, which directs the site of Cytochrome P450 (CYP) oxidation.

Comparative Pathway Analysis
  • 1,4-DCB: Steric hindrance directs oxidation to the 2-position, forming 2,5-DCP. This metabolite is stable and readily conjugated (glucuronidation/sulfation).

  • 1,2-DCB: Oxidation occurs at the 3,4-position (forming 3,4-DCP) or 4,5-position. Crucially, 3,4-DCP can undergo secondary oxidation to form reactive dichlorocatechols and benzoquinones .

DCB_Metabolism p_14 1,4-Dichlorobenzene (Parent) m_25 2,5-Dichlorophenol (Major Metabolite) p_14->m_25 CYP2E1 p_12 1,2-Dichlorobenzene (Parent) m_34 3,4-Dichlorophenol p_12->m_34 CYP2E1 conj_25 Glucuronide/Sulfate Conjugates (Excretion) m_25->conj_25 Phase II bind_a2u Reversible Binding to Alpha2u-Globulin m_25->bind_a2u Kidney (Male Rat) quinone Dichlorobenzoquinones (Reactive Electrophiles) m_34->quinone Oxidation bind_prot Covalent Binding to Hepatic Proteins quinone->bind_prot Hepatotoxicity

Figure 1: Divergent metabolic pathways of 1,4-DCB and 1,2-DCB. Note the formation of reactive quinones in the 1,2-DCB lineage versus the stable conjugation and specific protein binding in the 1,4-DCB lineage.

Toxicological Performance Analysis

A. Nephrotoxicity: The Alpha2u-Globulin Axis (2,5-DCP)

The defining characteristic of 2,5-DCP is its structural ability to fit into the hydrophobic pocket of alpha2u-globulin , a protein synthesized in the liver of male rats.

  • Mechanism: The [2,5-DCP : alpha2u-globulin] complex is resistant to lysosomal degradation.

  • Consequence: Accumulation of protein droplets (hyaline droplets) in proximal tubule cells

    
     Lysosomal rupture 
    
    
    
    Cytotoxicity
    
    
    Compensatory cell proliferation
    
    
    Renal Tumorigenesis.[4]
  • Human Relevance: Null. Humans do not synthesize alpha2u-globulin.

B. Hepatotoxicity: The Reactive Quinone Axis (3,4-DCP)

1,2-DCB is significantly more hepatotoxic than 1,4-DCB due to the secondary metabolism of 3,4-DCP.

  • Mechanism: 3,4-DCP is oxidized to 3,4-dichlorocatechol, which auto-oxidizes to reactive quinones. These electrophiles arylate cellular proteins and deplete glutathione (GSH).

  • Consequence: Centrilobular necrosis and oxidative stress.

  • Human Relevance: High. The metabolic activation to quinones can occur in human hepatocytes.

C. Quantitative Data Summary
Parameter2,5-DCP (from 1,4-DCB)3,4-DCP (from 1,2-DCB)
Primary Target Organ Kidney (Male Rat)Liver (General)
Covalent Binding (Liver) Low (<5% of metabolites)High (~16-30% of metabolites)
Glutathione Depletion MinimalSignificant (Dose-dependent)
Alpha2u-Globulin Affinity High (

M)
Low / Negligible
ROS Generation Moderate (via mitochondrial uncoupling)High (via redox cycling)
Genotoxicity (Ames) NegativeNegative (but binds DNA in vitro)

Experimental Validation Protocols

To objectively assess the toxicity profile of a new chlorinated aromatic candidate, the following self-validating protocols are recommended.

Protocol 1: In Vitro Assessment of Alpha2u-Globulin Binding

Validates if a metabolite poses a male-rat specific renal risk (false positive for human cancer risk).

Methodology:

  • Preparation: Isolate alpha2u-globulin from male rat urine via ammonium sulfate precipitation and Sephadex G-75 chromatography.

  • Incubation: Incubate purified alpha2u-globulin (1 mg/mL) with the test metabolite (e.g., 2,5-DCP) at concentrations of 0.1, 1.0, and 10 mM in phosphate buffer (pH 7.4) for 24 hours at 25°C.

  • Separation: Perform equilibrium dialysis using a 12-kDa cutoff membrane.

  • Quantification: Measure metabolite concentration in the buffer vs. protein chamber using GC-MS.

  • Validation Check: Positive control must be d-Limonene oxide or 2,4,4-trimethyl-2-pentanol . If the test compound shows reversible binding (

    
     calculation), it suggests an alpha2u-globulin mechanism.
    
Protocol 2: Microsomal Covalent Binding Assay

Validates the potential for bioactivation into reactive electrophiles (hepatotoxicity risk).

Methodology:

  • System: Use liver microsomes (1 mg protein/mL) from phenobarbital-induced rats (to maximize CYP activity).

  • Reaction Mix: NADPH regenerating system (1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH) + MgCl2 (5 mM) +

    
    C-labeled test compound (50 µM).
    
  • Controls:

    • Negative:[3] No NADPH.

    • Inhibition: Add Glutathione (GSH, 5 mM) or Ascorbic Acid (1 mM) to trap reactive intermediates.

  • Incubation: 30 minutes at 37°C.

  • Processing: Precipitate proteins with ice-cold TCA. Wash pellet exhaustively with methanol/ether until no radioactivity remains in the wash.

  • Readout: Solubilize pellet and count radioactivity (LSC).

  • Interpretation: High covalent binding that is suppressed by GSH indicates the formation of reactive quinones/epoxides (indicative of 1,2-DCB-like toxicity).

Mechanistic Visualization: The Alpha2u-Globulin Nephropathy Pathway

This diagram illustrates the specific cascade leading to renal tumors in male rats exposed to 1,4-DCB metabolites.[5]

Alpha2u_Mechanism exposure Exposure to 1,4-DCB metabolism Metabolism to 2,5-DCP (Liver) exposure->metabolism binding Binding to Alpha2u-Globulin (Systemic Circulation) metabolism->binding filtration Glomerular Filtration binding->filtration accumulation Accumulation in Proximal Tubule (Lysosomal Overload) filtration->accumulation Reduced Catabolism toxicity Cell Death & Exfoliation accumulation->toxicity proliferation Regenerative Cell Proliferation (S-Phase Increase) toxicity->proliferation tumor Renal Tubule Tumor (Male Rat Specific) proliferation->tumor

Figure 2: The adverse outcome pathway (AOP) for alpha2u-globulin nephropathy. The binding of 2,5-DCP prevents normal protein hydrolysis, leading to lysosomal storage disease and subsequent carcinogenesis.

References

  • Involvement of reversible binding to alpha 2u-globulin in 1,4-dichlorobenzene-induced nephrotoxicity Source: Toxicology and Applied Pharmacology URL:[Link]

  • Comparative metabolism of the renal carcinogen 1,4-dichlorobenzene in rat: identification and quantitation of novel metabolites Source: Xenobiotica URL:[Link]

  • Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes Source: Toxicology and Applied Pharmacology URL:[Link]

  • Oxidative stress as a key event in 2,6-dichloro-1,4-benzoquinone-induced neurodevelopmental toxicity Source: Ecotoxicology and Environmental Safety URL:[Link]

  • Toxicological Profile for Dichlorobenzenes Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL:[6][Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational safety and handling manual for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS: 849035-75-2).[1] It is designed for researchers and safety officers requiring immediate, actionable protocols for laboratory settings.[1]

Critical Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the causality of the hazard.[1] This compound is a halogenated aromatic sulfone .[1] Structurally, the sulfone group (


) provides stability, but the halogenated ring facilitates lipid solubility, increasing the risk of skin absorption and irritation.[1]
Hazard Classification (GHS)[1][2]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

Senior Scientist Insight: Unlike sulfonyl chlorides (which hydrolyze to produce HCl), this sulfone is chemically stable.[1] However, its primary risk vector is particulate inhalation during weighing and dermal absorption if solubilized in organic solvents (e.g., DMSO, DCM).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 849035-75-2. This matrix moves beyond generic advice, tailoring protection to the compound's specific physical properties.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) or P100 Respirator The compound is a solid with a high melting point (~137-140°C).[1] The primary vector is dust generation during transfer.[1] If heating or in solution, use a Half-Mask with Organic Vapor (OV) Cartridges .[1]
Dermal (Hands) Nitrile Gloves (Double Layer) Inner: 4 mil Nitrile (Tactility).[1] Outer: 5-8 mil Nitrile (Durability).[1] Avoid Latex: Halogenated aromatics can degrade latex.[1] Change outer gloves immediately upon splash.[1][4]
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for fine powders that can drift around side shields.[1] Goggles provide a seal against irritant dusts.[1]
Body Tyvek® Lab Coat or Apron Cotton lab coats can trap dust in fibers.[1] A non-woven material (like Tyvek) prevents particulate retention and cross-contamination.[1]

Workflow Logic: PPE Selection & Handling

The following diagram illustrates the decision logic for selecting PPE based on the experimental state of the chemical.

PPE_Decision_Logic Start Start: Handling CAS 849035-75-2 State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Weighing/Transfer Liquid_State Solubilized (DMSO/DCM) State_Check->Liquid_State Reaction/Workup Risk_Solid Risk: Dust Inhalation & Ocular Irritation Solid_State->Risk_Solid Risk_Liquid Risk: Dermal Absorption & Solvent Synergism Liquid_State->Risk_Liquid PPE_Solid Protocol A: 1. Fume Hood (Sash Low) 2. N95/P100 Mask 3. Goggles (Sealed) Risk_Solid->PPE_Solid PPE_Liquid Protocol B: 1. Fume Hood (High Flow) 2. Double Nitrile Gloves 3. Face Shield (if >50mL) Risk_Liquid->PPE_Liquid

Figure 1: Decision logic for PPE selection based on physical state and associated risk vectors.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)[1]
  • Engineering Control: Always weigh inside a chemical fume hood or a balance enclosure.

  • Static Control: Halogenated sulfones can be static-prone.[1] Use an anti-static gun or ionizer bar if the powder "flies" to avoid dispersing irritant dust.[1]

  • Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

B. Solubilization (Liquid State)[1]
  • Solvent Warning: If dissolving in DMSO (Dimethyl sulfoxide) or DMF , be aware that these solvents act as carriers, potentially transporting the irritant through intact skin.[1]

  • Protocol:

    • Place the vial in a secondary container (beaker).

    • Add solvent slowly.[1]

    • Cap immediately.[1]

    • Inspect gloves for drips; replace immediately if contaminated.[1]

C. Emergency Response: Spill Cleanup

If a spill occurs, do not use a vacuum cleaner (which aerosolizes dust).[1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up: Don goggles and double nitrile gloves.[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels (to suppress dust) or use a sweeping compound.[1] Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if mixed with oxidizing solvents.[1]

  • Decontaminate: Wipe the surface with a mild detergent solution (5% Alconox) followed by water.[1]

Waste Disposal Strategy

Proper disposal is critical to prevent environmental toxicity (H402/H412 potential for chlorinated aromatics).[1]

Waste StreamClassificationInstructions
Solid Waste Hazardous Chemical Solid Double-bag in clear polyethylene bags.[1] Label as "Toxic Solid: Halogenated Sulfone".[1]
Liquid Waste Halogenated Organic CRITICAL: Do NOT mix with non-halogenated solvents if your facility separates them.[1] The chlorine atoms require high-temperature incineration protocols.[1]
Contaminated Debris Hazardous Debris Gloves, paper towels, and weigh boats must be treated as hazardous waste, not trash.[1]

Emergency Response Workflow

Emergency_Response Exposure Exposure Event Type_Eye Eye Contact Exposure->Type_Eye Type_Skin Skin Contact Exposure->Type_Skin Type_Inhale Inhalation Exposure->Type_Inhale Action_Eye Flush 15 mins (Hold Eyelids Open) Type_Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water 15m Type_Skin->Action_Skin Action_Inhale Move to Fresh Air Support Breathing Type_Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Immediate First Aid Response Protocol.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 161963, 1,2-Dichloro-4-methylsulfonylbenzene. Retrieved January 29, 2026.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.